H3R antagonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-methoxy-N-methyl-3-oxo-N-(2-piperidin-1-ylethyl)spiro[2-benzofuran-1,4'-cyclohexane]-1'-carboxamide |
InChI |
InChI=1S/C23H32N2O4/c1-24(14-15-25-12-4-3-5-13-25)21(26)17-8-10-23(11-9-17)20-7-6-18(28-2)16-19(20)22(27)29-23/h6-7,16-17H,3-5,8-15H2,1-2H3 |
InChI Key |
AEWLECDUIOHVBW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of H3R Antagonists: A Technical Guide for Drug Development Professionals
An in-depth exploration of the histamine (B1213489) H3 receptor antagonist mechanism of action, designed for researchers, scientists, and professionals in the field of drug development.
This technical guide delineates the intricate molecular mechanisms through which histamine H3 receptor (H3R) antagonists exert their effects, offering a comprehensive resource for the scientific community. By functioning as inverse agonists at the constitutively active H3 receptor, these antagonists modulate a cascade of downstream signaling events, positioning them as promising therapeutic agents for a range of neurological and cognitive disorders. This document provides a detailed overview of the H3R signaling pathways, quantitative data on antagonist binding affinities, and meticulous protocols for key experimental assays.
The Histamine H3 Receptor: A Key Modulator of Neurotransmission
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where it negatively regulates the synthesis and release of histamine.[1][2] Furthermore, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and GABA.[1][3] A key characteristic of the H3R is its high constitutive activity, meaning it can signal without the presence of an agonist.[3]
Mechanism of Action: From Receptor Blockade to Enhanced Neurotransmission
H3R antagonists, more accurately described as inverse agonists, bind to the H3 receptor and block the inhibitory effects of histamine. Crucially, due to the receptor's constitutive activity, these compounds also reduce the basal level of signaling, leading to an increase in the synthesis and release of histamine and other neurotransmitters.[3][4] This enhanced neurotransmitter release in key brain regions associated with cognition, such as the cortex and hippocampus, is believed to be the primary driver of the pro-cognitive and wake-promoting effects of H3R antagonists.[3][5]
The antagonism of H3Rs triggers a series of intracellular signaling events. The H3R is coupled to the Gαi/o subunit of the G protein complex.[1] Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] H3R antagonists, by acting as inverse agonists, reverse this process, leading to an increase in cAMP and PKA activity.
Beyond the canonical Gαi/o pathway, H3R activation has been shown to modulate several other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway.[6][7] By blocking these actions, H3R antagonists can influence a wide range of cellular processes, including neuronal survival, synaptic plasticity, and gene expression.
Signaling Pathway Diagram
Caption: H3R antagonist signaling pathway.
Quantitative Data Presentation
The binding affinities (Ki) and functional potencies (IC50/EC50) of various H3R antagonists are critical parameters in drug development. The following tables summarize key quantitative data for prominent H3R antagonists.
Table 1: Preclinical Binding Affinities (Ki) of H3R Antagonists
| Compound | Species | Ki (nM) | Reference |
| Pitolisant | Human | 0.16 | [7] |
| Ciproxifan | Not Specified | 9.2 | [7] |
| Thioperamide | Not Specified | ~4 | [8] |
| Betahistine | Not Specified | ~1900 - 6900 | [8] |
| S 38093 | Human | 1200 | [7] |
| S 38093 | Rat | 8800 | [7] |
| S 38093 | Mouse | 1440 | [7] |
| FUB 836 derivative | Human | 0.42 | [6] |
Table 2: Preclinical Functional Potencies (IC50/EC50) of H3R Antagonists
| Compound | Assay Type | Potency (nM) | Reference |
| Pitolisant | Inverse Agonist (cAMP) | 1.5 | [7] |
| Betahistine | Inverse Agonist (cAMP) | Nanomolar range | [8] |
| KSK-59 | Antagonist (cAMP) | >3 | [9] |
| KSK-73 | Antagonist (cAMP) | 10-20 | [9] |
Table 3: Clinical Trial Data for Pitolisant in Narcolepsy
| Trial | Endpoint | Pitolisant | Placebo | p-value | Reference |
| HARMONY 1 | Mean ESS Score Reduction | - | - | 0.030 | [3] |
| HARMONY 1 | Adjusted Mean Difference in final MWT score | 1.47 | - | - | [3] |
| HARMONY CTP | Mean reduction in CGI-C score | -0.95 | - | - | [3] |
| Phase III | Reduction in cataplexy episodes/week | From 9.15 to 3.28 | From 7.31 to 6.79 | - | [8] |
ESS: Epworth Sleepiness Scale; MWT: Maintenance of Wakefulness Test; CGI-C: Clinical Global Impression of Change.
Table 4: Clinical Trial Data for H3R Antagonists in Cognitive Disorders
| Compound | Disorder | Primary Outcome | Result | Reference | | :--- | :--- | :--- | :--- | | ABT-288 | Schizophrenia | MCCB composite score change | Numerically worse than placebo |[7] | | Betahistine | Schizophrenia | Overall cognitive symptoms (SMD) | -0.61 (improvement) |[6] | | GSK239512 | Alzheimer's Disease | MMSE and NPI scores | No significant improvement |[10] | | ABT-288 | Alzheimer's Disease | ADAS-Cog total score | Numerically inferior to placebo |[4] |
MCCB: Measurement and Treatment Research to Improve Cognition in Schizophrenia; SMD: Standardized Mean Difference; MMSE: Mini-Mental State Examination; NPI: Neuropsychiatric Inventory; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of H3R antagonist activity.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
Objective: To quantify the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.[8]
Materials:
-
HEK293T cells transiently expressing the H3R isoform of interest.
-
Radioligand: [3H]-N-alpha-methylhistamine ([3H]NAMH).
-
Unlabeled test compounds.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates pre-coated with 0.5% polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293T cells and centrifuge.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and sonicate briefly to lyse the cells.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.[5]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane homogenate, a fixed concentration of [3H]NAMH (e.g., 2 nM), and increasing concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of unlabeled histamine (e.g., 100 µM).
-
Incubate the plate for 2 hours at 25°C.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-coated GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: cAMP Measurement
This assay determines the functional potency (EC50 or IC50) of a test compound as an agonist, antagonist, or inverse agonist at the H3 receptor.[8]
Objective: To measure the effect of a test compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the H3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
H3 agonist (for antagonist mode).
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Culture the H3 receptor-expressing cells to an appropriate density in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation:
-
Inverse Agonist Mode: Stimulate the cells with forskolin to induce cAMP production.
-
Antagonist Mode: Co-incubate the cells with the test compound, an H3 agonist, and forskolin.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Inverse Agonism: A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity.
-
Antagonism: A reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 or IC50 value.
-
Animal Models for Cognitive Enhancement
Rodent models are widely used to evaluate the pro-cognitive effects of H3R antagonists.
Objective: To assess spatial learning and memory.
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals undergo multiple trials per day to learn the location of the hidden platform.
-
Escape latency (time to find the platform) is recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed, and the animal is allowed to swim freely for a set time.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.
Objective: To assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
The animal is placed at the center of the maze and allowed to freely explore the arms for a set period.
-
The sequence of arm entries is recorded.
Data Analysis: The percentage of spontaneous alternations (entering all three arms in sequence) is calculated. A higher percentage of alternations suggests better spatial working memory.
Western Blotting for Phosphorylation of MAPK, Akt, and GSK-3β
Objective: To detect and quantify the phosphorylation status of key proteins in the MAPK and Akt/GSK-3β signaling pathways in response to H3R antagonist treatment.
Materials:
-
Neuronal cell cultures or brain tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for phosphorylated and total forms of ERK1/2 (MAPK), Akt (at Ser473), and GSK-3β (at Ser9).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat neuronal cells or animals with the H3R antagonist or vehicle control.
-
Lyse cells or homogenize brain tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal.
-
Experimental Workflow Diagrams
Caption: Radioligand Binding Assay Workflow.
Caption: Western Blotting Workflow for Phosphorylation Analysis.
Conclusion
H3R antagonists represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the modulation of histamine and other key neurotransmitter systems in the brain. Their ability to act as inverse agonists at the constitutively active H3 receptor leads to the disinhibition of neurotransmitter release, which in turn influences downstream signaling pathways critical for cognitive function and wakefulness. The preclinical and clinical data, while showing mixed results for cognitive disorders, have demonstrated clear efficacy in the treatment of narcolepsy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel H3R antagonists. A thorough understanding of the core mechanism of action, coupled with rigorous preclinical and clinical evaluation, will be paramount to unlocking the full therapeutic potential of this important drug class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 9. Histamine H3 Receptor Antagonists for Alzheimer's Disease: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
A Technical Guide to the Histamine H3 Receptor in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as a key regulator of neurotransmission, acting as both a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on a wide variety of non-histaminergic neurons.[3][4][5] Through its coupling with Gαi/o proteins, the H3R inhibits the synthesis and release of histamine and other major neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine (B1679862), serotonin, and glutamate.[1][3][6] The receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[3][7] This unique pharmacological profile has made the H3R an attractive therapeutic target for a range of CNS disorders, such as sleep-wake disorders, cognitive impairment, Alzheimer's disease, ADHD, and schizophrenia.[8][9][10] This guide provides an in-depth overview of the H3R's molecular biology, signaling pathways, physiological functions, and therapeutic potential, with a focus on quantitative data and experimental methodologies.
Molecular Biology and Distribution
Gene, Structure, and Isoforms
The human H3R is encoded by the HRH3 gene located on chromosome 20.[1][11] The gene sequence shares only about 20-22% homology with the H1 and H2 receptors.[1] A key feature of the H3R is the generation of numerous isoforms through alternative splicing of its mRNA, resulting in variations in the third intracellular loop and/or the C-terminal tail.[2][8] In humans, at least twenty isoforms have been identified, with eight shown to be functionally competent.[8][12] These isoforms can exhibit different pharmacological properties and may be differentially expressed in various brain regions.[8][13][14] For example, recent studies have characterized seven human H3R isoforms, noting significant differences in binding affinities for agonists and inverse agonists, particularly in shorter isoforms which also show higher constitutive activity.[13]
CNS Distribution
The H3R is widely distributed throughout the CNS, with the highest densities found in the posterior hypothalamus (specifically the tuberomammillary nucleus, where histaminergic cell bodies are located), basal ganglia, hippocampus, and cerebral cortex.[3][8][15] This distribution has been characterized using radioligand binding studies and in situ hybridization.[8] Its expression in brain regions critical for cognition, sleep, and homeostatic regulation underscores its importance as a neuromodulator.[11][12] Postsynaptically, H3Rs are found on spiny projection neurons in the striatum, where they can modulate striatal function.[7][16]
Signaling Pathways and Molecular Function
The H3R is canonically coupled to the Gαi/o family of G-proteins.[3] This coupling initiates several downstream signaling cascades that are primarily inhibitory in nature.
Primary Signaling Cascade
Activation of the H3R by an agonist, or its own constitutive activity, leads to the dissociation of the Gαi/o protein from the receptor. The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] The βγ-subunits can directly interact with and inhibit N-type and P-type voltage-gated calcium channels (CaV), reducing calcium influx into the presynaptic terminal.[1][8] This reduction in intracellular calcium is a primary mechanism for the inhibition of neurotransmitter release.[17]
Other Signaling Pathways
Beyond cAMP inhibition, H3R activation has been shown to modulate other signaling pathways in both recombinant systems and native brain tissues.[8] These include:
-
Mitogen-Activated Protein Kinase (MAPK): Activation of the MAPK/ERK pathway, which is implicated in long-term plasticity.[8]
-
Phospholipase A2 (PLA2): Stimulation of PLA2, which mediates the release of arachidonic acid.[7]
-
Akt/GSK-3β: Activation of the Akt/glycogen synthase kinase-3β axis, involved in neuroprotection and neuronal migration.[7][8]
Caption: H3 Receptor primary signaling cascade.
H3R Function in Neurotransmission
The H3R's role as both an autoreceptor and a heteroreceptor allows it to exert powerful control over brain-wide neural circuits.[2]
Autoreceptor Function: Regulating Histamine
As a presynaptic autoreceptor on histaminergic neurons, the H3R acts as a negative feedback mechanism to control histamine homeostasis.[1][6] When histamine is released into the synapse, it can bind to these autoreceptors, which then inhibit further synthesis and release of histamine from that neuron.[3][4] This helps to prevent excessive histaminergic signaling. H3R antagonists or inverse agonists block this feedback loop, thereby increasing the synthesis and release of histamine.[8][17]
Caption: H3R function as a presynaptic autoreceptor.
Heteroreceptor Function: Modulating Other Neurotransmitters
The H3R is also located on the presynaptic terminals of many non-histaminergic neurons, where it functions as an inhibitory heteroreceptor.[3][15] Its activation can suppress the release of a wide array of neurotransmitters, including:
This heteroreceptor function allows the histaminergic system to broadly influence other major neurotransmitter systems.[5] By blocking these heteroreceptors, H3R antagonists can increase the release of these neurotransmitters in various brain regions, which is the primary mechanism behind their therapeutic potential for cognitive and wakefulness disorders.[8][11]
Caption: H3R function as a presynaptic heteroreceptor.
Quantitative Pharmacology Data
The development of selective H3R ligands has provided valuable tools for studying the receptor's function. The following tables summarize binding affinity and functional potency data for key reference compounds.
Table 1: H3R Agonist Binding Affinities and Potencies
| Compound | Species/Receptor | Assay Type | pKi / Ki | pA2 | Reference |
| Histamine | Human H3R-445 | [³H]NAMH Binding | 8.10 (8 nM) | - | [13] |
| (R)-α-methylhistamine | Rat Cortex | [³H]Histamine Release | - | 7.9 | [8] |
| Imetit | Human H3R-445 | [³H]NAMH Binding | 9.50 (0.32 nM) | - | [13] |
| Immepip | Rat Cortex | [¹²⁵I]Iodophenpropit Binding | 9.0 | - | [8] |
Table 2: H3R Antagonist/Inverse Agonist Binding Affinities and Potencies
| Compound | Species/Receptor | Assay Type | pKi / Ki | pA2 | Reference |
| Thioperamide | Rat Cortex | [³H]NAMH Binding | 8.68 | 9.20 | [18] |
| Clobenpropit | Rat Cortex | [³H]NAMH Binding | 8.56 | 8.85 | [18] |
| Pitolisant (Wakix®) | Human H3R-365 | [³H]NAMH Binding | 7.6 (25 nM) | - | [13] |
| Pitolisant (Wakix®) | Human H3R-445 | [³H]NAMH Binding | 8.4 (4 nM) | - | [13] |
| GSK189254 | Human (in vivo) | PET Imaging | - | - | [19] |
| ABT-239 | Rat Cortex | [³H]Histamine Release | - | 8.9 | [8] |
Key Experimental Protocols
Understanding H3R function relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a test compound for the H3R.
-
Objective: To measure the displacement of a radiolabeled ligand from the H3R by an unlabeled test compound.
-
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or cells recombinantly expressing a specific H3R isoform.[13][18]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine, [³H]NAMH) and varying concentrations of the unlabeled test compound.[18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Competition curves are generated, and the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (Tritium Overflow)
This functional assay is used to determine the potency (pA2) of H3R antagonists.
-
Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of neurotransmitter release.
-
Methodology:
-
Tissue Preparation: Brain slices (e.g., mouse or rat cortex) are pre-incubated with a radiolabeled neurotransmitter, such as [³H]-noradrenaline.[8][18]
-
Superfusion: Slices are placed in superfusion chambers and continuously washed with physiological buffer.
-
Stimulation: Neurotransmitter release is evoked by electrical stimulation. The released tritium (B154650) in the superfusate is collected and quantified.
-
Drug Application: The experiment is repeated in the presence of an H3R agonist (like histamine), which inhibits tritium overflow. Then, various concentrations of the H3R antagonist are added to determine their ability to reverse this inhibition.[18]
-
Analysis: Concentration-response curves are constructed, and the pA2 value, a measure of antagonist potency, is calculated.[18]
-
In Vivo Microdialysis
This technique measures neurotransmitter levels in the brains of freely moving animals.
-
Objective: To determine the effect of H3R ligands on extracellular neurotransmitter concentrations in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, hypothalamus).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.
-
Drug Administration: A baseline is established, after which an H3R ligand (e.g., thioperamide) is administered systemically or locally.[8]
-
Analysis: The concentration of neurotransmitters (e.g., histamine, acetylcholine) in the dialysate is quantified using techniques like HPLC.
-
Role in CNS Disorders and Therapeutic Applications
The H3R's strategic role as a master regulator of multiple neurotransmitter systems makes it a compelling target for drug development.[9] The primary therapeutic strategy has focused on H3R antagonists/inverse agonists, which enhance the release of histamine and other pro-cognitive neurotransmitters.[8][20]
-
Narcolepsy and Sleep-Wake Disorders: By increasing histamine release, H3R inverse agonists promote wakefulness.[3] Pitolisant (Wakix®) is the first H3R inverse agonist to receive marketing authorization for the treatment of narcolepsy.[3][13]
-
Cognitive Disorders (Alzheimer's Disease, ADHD): The ability of H3R antagonists to increase the release of histamine, acetylcholine, and norepinephrine in the cortex and hippocampus provides a strong rationale for their use as cognitive enhancers.[8][17] Blockade of H3Rs has been shown to improve performance in preclinical models of cognition.[8]
-
Schizophrenia: H3R antagonists may help alleviate cognitive deficits and negative symptoms associated with schizophrenia by modulating dopaminergic and other neurotransmitter systems.[6]
-
Other Potential Indications: Research is ongoing for H3R ligands in the treatment of obesity, pain, and movement disorders.[1][9][21]
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Histamine H3 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H3 receptor function and ligands: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. biorxiv.org [biorxiv.org]
- 14. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [The histamine H(3) receptor: a target for new drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype [jci.org]
The Role of Histamine H3 Receptor Antagonists in Modulating Neurotransmitter Release: A Technical Guide
Executive Summary: The histamine (B1213489) H3 receptor (H3R) is a presynaptic G protein-coupled receptor that acts as a critical regulator of neurotransmitter release in the central nervous system (CNS). Functioning as both an autoreceptor on histaminergic neurons and a heteroreceptor on a wide variety of non-histaminergic neurons, the H3R tonically inhibits the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and glutamate. A unique feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist. Consequently, many compounds classified as H3R antagonists are, in fact, inverse agonists that block this basal activity. By "releasing the brake," these compounds enhance the release of a broad spectrum of neurotransmitters, leading to their investigation for therapeutic applications in cognitive and sleep-wake disorders. This guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative effects of H3R antagonists on neurotransmitter systems.
The Histamine H3 Receptor: A Master Regulator
The H3 receptor, first identified in 1983, is a Gi/o protein-coupled receptor predominantly expressed in the CNS.[1][2][3] It is highly concentrated in brain regions associated with cognition, learning, and wakefulness, such as the cerebral cortex, hippocampus, basal ganglia, and hypothalamus.[1][4][5] The H3R's primary role is to act as a presynaptic inhibitory receptor.[2]
-
As an Autoreceptor: Located on the terminals of histaminergic neurons, the H3R inhibits the synthesis and release of histamine, forming a negative feedback loop.[2][6]
-
As a Heteroreceptor: The H3R is also found on the presynaptic terminals of various other neurons, where it modulates the release of acetylcholine (ACh), dopamine (DA), norepinephrine (NE), serotonin (5-HT), glutamate, and GABA.[1][2][5][7]
A crucial characteristic of the H3R is its high degree of constitutive activity . This means the receptor is partially active even without being bound by its natural agonist, histamine.[8][9][10] This tonic, agonist-independent activity constantly suppresses neurotransmitter release. Therefore, compounds that block this activity (inverse agonists) can increase neurotransmitter release even more effectively than neutral antagonists.[8][9]
Core Signaling Pathways of the H3 Receptor
Activation of the H3R, either by histamine or through its constitutive activity, initiates several downstream signaling cascades primarily mediated by the Gi/o protein.[2][3][11]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates voltage-gated calcium channels (VGCCs) and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[14]
-
It inhibits N-type and P/Q-type Ca2+ channels, reducing calcium influx, which is a critical step for vesicle fusion and neurotransmitter release.[11][15][16]
-
It activates GIRK channels, leading to potassium efflux, hyperpolarization of the presynaptic membrane, and decreased neuronal excitability.[14]
-
-
Activation of MAPK and PI3K/Akt Pathways: H3R stimulation can also activate the MAPK and PI3K/Akt signaling pathways, which are involved in neuronal plasticity and survival.[3][12]
Collectively, these actions result in a powerful inhibition of neurotransmitter release from the presynaptic terminal.
Caption: H3R Gi/o-coupled signaling pathways inhibiting neurotransmitter release.
Mechanism of Action of H3R Antagonists/Inverse Agonists
H3R antagonists bind to the H3 receptor but do not activate it. More significantly, most potent H3R antagonists are inverse agonists, meaning they abrogate the receptor's high constitutive activity.[9][10] This action effectively "cuts the brakes" that the H3R normally imposes on neuronal firing and exocytosis.
The result is a disinhibition of the presynaptic terminal, leading to:
-
Increased influx of Ca²+ through voltage-gated channels.
-
Reduced K+ efflux, leading to a more depolarized resting state.
-
Increased synthesis and release of neurotransmitters.[6][17]
This dual action—blocking both agonist-dependent and agonist-independent (constitutive) receptor activity—makes H3R inverse agonists powerful tools for enhancing neurotransmission across multiple systems.[9][18]
Caption: Comparative action of ligands at the constitutively active H3 receptor.
Quantitative Effects on Neurotransmitter Release
The disinhibitory effect of H3R antagonists leads to a significant and measurable increase in the extracellular concentrations of multiple neurotransmitters in key brain regions. This has been extensively documented using techniques like in vivo microdialysis.
Histamine and Acetylcholine
H3R antagonists robustly increase the release of histamine (via autoreceptor blockade) and acetylcholine (via heteroreceptor blockade), both of which are critical for arousal and cognition.[18][19] The approved narcolepsy drug Pitolisant, an H3R inverse agonist, leverages this mechanism to promote wakefulness.[4][20]
Table 1: Effect of H3R Antagonists on Histamine and Acetylcholine Release
| Compound | Dose/Conc. | Species | Brain Region | Neurotransmitter | % Increase from Basal |
|---|---|---|---|---|---|
| Pitolisant | 10 mg/kg | Rat | Prefrontal Cortex | Acetylcholine | ~150-200% |
| Thioperamide | 5 mg/kg | Rat | Tuberomammillary Nucleus | Histamine | ~300-400% |
| ABT-239 | 1 mg/kg | Rat | Hippocampus | Acetylcholine | ~250% |
| Ciproxifan | 3 mg/kg | Mouse | Frontal Cortex | Histamine | ~250% |
(Note: Values are approximate and compiled from various preclinical studies for illustrative purposes.)
Monoamines and Glutamate
Blockade of H3 heteroreceptors on monoaminergic and glutamatergic neurons enhances the release of dopamine, norepinephrine, serotonin, and glutamate.[18][21] This broad-spectrum activity underlies the potential of H3R antagonists in treating cognitive deficits in disorders like ADHD and Alzheimer's disease.[3][6][19]
Table 2: Effect of H3R Antagonists on Monoamine and Glutamate Release
| Compound | Dose/Conc. | Species | Brain Region | Neurotransmitter | % Increase from Basal |
|---|---|---|---|---|---|
| Pitolisant | 10 mg/kg | Rat | Prefrontal Cortex | Dopamine | ~150%[22] |
| ABT-239 | 1 mg/kg | Rat | Anterior Cingulate Cortex | Norepinephrine | ~200%[19] |
| Thioperamide | 10 µM | Rat | Cortical Slices | Serotonin | ~50-70% |
| Immepip (agonist) | 30 nM | Rat | Thalamus | Glutamate | 38% reduction (antagonists reverse this)[23] |
(Note: Values are approximate and compiled from various preclinical studies for illustrative purposes.)
Key Experimental Methodologies
The effects of H3R antagonists on neurotransmitter release are primarily quantified using a combination of in vivo and in vitro techniques.
In Vivo Microdialysis
This is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.
-
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify neurotransmitter concentrations.
-
Drug Administration: The H3R antagonist is administered (e.g., intraperitoneally), and changes in neurotransmitter levels are measured relative to the pre-drug baseline.
-
Caption: Standard workflow for an in vivo microdialysis experiment.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of an antagonist for the H3 receptor.
-
Protocol Outline:
-
Membrane Preparation: Brain tissue or cells expressing H3Rs are homogenized to prepare cell membranes.[24]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the unlabeled antagonist being tested.[25][26]
-
Separation: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound.[27]
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiology
Brain slice electrophysiology allows for the direct measurement of the effects of H3R antagonists on neuronal firing rates and synaptic currents. By recording from neurons postsynaptic to terminals bearing H3 heteroreceptors, researchers can observe increases in excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) upon application of an H3R antagonist, confirming a presynaptic mechanism of action.[28]
Conclusion and Therapeutic Implications
H3R antagonists/inverse agonists represent a unique class of CNS modulators that act by removing a powerful, tonic inhibitory brake on multiple neurotransmitter systems. By blocking the high constitutive activity of the H3R, these compounds enhance the release of histamine, acetylcholine, dopamine, and norepinephrine, among others.[18][20][21] This broad pro-neurotransmitter profile has been successfully translated into a therapeutic benefit for narcolepsy with the approval of Pitolisant.[1][4] The extensive preclinical data demonstrating the potent and regionally specific enhancement of neurotransmitter release continues to drive research into H3R antagonists for a range of neurological and psychiatric disorders characterized by neurotransmitter deficits, including Alzheimer's disease, ADHD, and schizophrenia.[3][19]
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardioprotective Effect of Histamine H3-Receptor Activation: Pivotal Role of Gβγ-Dependent Inhibition of Voltage-Operated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 18. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Pre-synaptic histamine H3 receptors regulate glutamate, but not GABA release in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]
Harnessing the Histaminergic System: The Therapeutic Potential of H3 Receptor Antagonists in Neurological Disorders
An In-depth Technical Guide for Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Predominantly expressed in the central nervous system (CNS), the H3R acts as a key regulator of several critical neurotransmitter systems.[2][3] This guide provides a comprehensive overview of the mechanism of action of H3R antagonists, their therapeutic potential in disorders such as Alzheimer's disease, schizophrenia, narcolepsy, and Parkinson's disease, and the experimental methodologies used in their evaluation.
The Histamine H3 Receptor: A Master Regulator
Discovered in 1983, the H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[1][2][4] It exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[4] The H3R functions in two primary capacities:
-
As a presynaptic autoreceptor: Located on histaminergic nerve terminals, it inhibits the synthesis and release of histamine in a negative feedback loop.[5][6]
-
As a presynaptic heteroreceptor: Found on non-histaminergic neurons, it modulates the release of other key neurotransmitters, including acetylcholine (B1216132) (ACh), dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and GABA.[2][4][5]
This dual role places the H3R in a unique position to influence a wide array of brain functions, such as wakefulness, cognition, memory, and attention.[2][7] Its highest densities are found in brain regions critical for cognition, including the basal ganglia, hippocampus, and cortical areas.[4]
Mechanism of Action of H3R Antagonists/Inverse Agonists
H3R antagonists, many of which also act as inverse agonists due to the receptor's high constitutive activity, block the inhibitory effects of the H3R.[4][7] By binding to the receptor, they prevent histamine from exerting its negative feedback control. The therapeutic effect stems from two main consequences:
-
Enhanced Histamine Release: By blocking H3 autoreceptors, antagonists increase the synthesis and release of histamine from histaminergic neurons.[4] This elevated histamine level promotes wakefulness and alertness by stimulating postsynaptic H1 and H2 receptors.[2][4]
-
Increased Release of Other Neurotransmitters: By blocking H3 heteroreceptors on various neurons, antagonists disinhibit the release of other neurotransmitters.[2][8] For example, they can increase levels of acetylcholine and dopamine in the prefrontal cortex and hippocampus, which is crucial for learning and memory.[1][9]
This broad-spectrum enhancement of neurotransmission underlies the potential of H3R antagonists to treat a variety of CNS disorders characterized by neurotransmitter deficits or imbalances.[2][10]
Activation of the H3R by an agonist initiates a signaling cascade via the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and modulates various ion channels and kinases. H3R antagonists block this cascade, preventing the downstream inhibitory effects.
Caption: H3R signaling pathways initiated by agonist binding.
The primary mechanism involves blocking both autoreceptors and heteroreceptors to disinhibit neurotransmitter release.
Caption: H3R antagonists block auto- and heteroreceptors.
Therapeutic Applications in Neurological Disorders
The ability of H3R antagonists to modulate wakefulness and enhance the release of pro-cognitive neurotransmitters makes them attractive candidates for several CNS disorders.
Narcolepsy is a sleep disorder characterized by overwhelming EDS.[11] Since histamine is a key wake-promoting neurotransmitter, enhancing its levels is a primary therapeutic strategy.[3][11] H3R antagonists, by increasing histamine release, directly counter the symptoms of narcolepsy.[4]
Pitolisant (B1243001) (Wakix®) is the first H3R antagonist/inverse agonist approved for treating narcolepsy with or without cataplexy in Europe and the USA.[10][12] Clinical trials have demonstrated its efficacy in reducing EDS and cataplexy.[13] Unlike traditional stimulants, it is not classified as a controlled substance and has a lower potential for abuse.[10][13]
AD is a neurodegenerative disease characterized by progressive cognitive decline, partly due to cholinergic and other neurotransmitter deficits.[1] H3R antagonists offer a multi-faceted approach by:
-
Increasing Acetylcholine: Enhancing cholinergic transmission to improve memory and learning.[1][2]
-
Modulating Other Neurotransmitters: Increasing levels of dopamine and norepinephrine, which also play a role in cognitive processes.[2]
-
Potential Disease-Modifying Effects: Some preclinical studies suggest H3R antagonists may have neuroprotective benefits and reduce neuroinflammation by inhibiting microglial activation.[1][14]
Numerous H3R antagonists have shown pro-cognitive effects in preclinical AD models.[4][14] However, clinical trials with agents like GSK239512 and ABT-288 have yielded mixed results, suggesting that they may offer modest and selective cognitive benefits in mild-to-moderate AD.[5]
While schizophrenia is primarily associated with the dopamine system, cognitive impairment and negative symptoms (e.g., apathy, social withdrawal) are major contributors to disability and are poorly addressed by current antipsychotics.[15] H3R antagonists are being investigated as an adjunctive therapy to:
-
Improve Cognitive Deficits: By increasing the release of acetylcholine and dopamine in the prefrontal cortex.[2]
-
Alleviate Negative Symptoms: Hypodopaminergic function in the prefrontal cortex is linked to negative symptoms, which may be improved by the neurochemical effects of H3R antagonists.[2]
Clinical data suggests H3R antagonists are not effective against the positive symptoms (hallucinations, delusions) but may hold promise for improving cognitive and negative symptoms when used as an add-on therapy.[15][16]
PD is a motor disorder that also involves significant non-motor symptoms, including cognitive impairment and EDS.[17] Upregulation of H3Rs has been observed in post-mortem brains of PD patients.[18] H3R antagonists are being explored for their potential to:
-
Treat EDS: Similar to their use in narcolepsy, they can improve wakefulness in PD patients experiencing somnolence, often as a side effect of dopaminergic medication.[12][17]
-
Improve Cognitive Function: By reversing deficits in cholinergic transmission.[17]
-
Ameliorate Motor Symptoms: Preclinical studies suggest a complex interplay between the histaminergic and dopaminergic systems within the basal ganglia.[19] A recent study showed that the H3R antagonist thioperamide (B1682323) could rescue circadian rhythm and memory function in an experimental model of parkinsonism.[17]
Quantitative Efficacy Data of Select H3R Antagonists
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Data for H3R Antagonists
| Compound | Assay | Species | Result | Neurological Disorder Model | Reference |
|---|---|---|---|---|---|
| GSK189254 | Ex vivo Receptor Binding (ED₅₀) | Rat | 0.17 mg/kg (p.o.) | Cognition Models | [20] |
| R-α-methylhistamine-induced dipsogenia (ID₅₀) | Rat | 0.03 mg/kg (p.o.) | Cognition Models | [20] | |
| Microdialysis (ACh release, PFC) | Rat | ↑ at 0.3-3 mg/kg | Cognition Models | [20] | |
| ABT-239 | Microdialysis (DA release, PFC) | Rat | ↑ extracellular DA | Schizophrenia | [2] |
| Microdialysis (ACh release, Hippocampus) | Rat | ↑ extracellular ACh | Alzheimer's Disease | [1] | |
| Ciproxifan | MK-801-induced Locomotor Activity | Rat | ↓ hyperactivity | Schizophrenia | [21] |
| Memory Impairment | Rat | Alleviated deficits | Schizophrenia | [21] | |
| Thioperamide | Circadian Rhythm | Mouse | Rescued normal activity | Parkinson's Disease | [17] |
| | Object Recognition Memory | Mouse | Reversed cognitive deficit | Parkinson's Disease |[17] |
Table 2: Clinical Data for H3R Antagonists
| Compound | Disorder | Primary Outcome Measure | Result | N | Reference |
|---|---|---|---|---|---|
| Pitolisant | Narcolepsy | Epworth Sleepiness Scale (ESS) | Mean decrease of ~5 units from baseline | >100 | [7] |
| Narcolepsy | Cataplexy Rate | Significant reduction vs. placebo | >100 | [13] | |
| Betahistine | Schizophrenia | Overall Cognitive Symptoms (SMD) | -0.61 (outperformed placebo) | 754 (meta-analysis) | [16] |
| Schizophrenia | Working Memory (SMD) | -0.48 (outperformed placebo) | 754 (meta-analysis) | [16] | |
| ABT-288 | Alzheimer's Disease | Cognitive Function | No significant efficacy demonstrated | - | [5] |
| GSK239512 | Schizophrenia | Cognitive Impairment | Failed to show overall beneficial effects | - |[5] |
SMD: Standardized Mean Difference
Key Experimental Methodologies
Evaluating the therapeutic potential of H3R antagonists requires a range of in vitro and in vivo assays.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the H3 receptor.
-
Protocol Outline:
-
Source: Membranes are prepared from cells recombinantly expressing the human H3R or from brain tissue (e.g., rat cortex).[20]
-
Radioligand: A radiolabeled H3R ligand (e.g., [³H]R-α-methylhistamine) is used as a tracer.
-
Incubation: Membranes, radioligand, and varying concentrations of the unlabeled test compound (antagonist) are incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: Data are used to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring G-protein activation.
-
Protocol Outline:
-
Source: Membranes from cells expressing the H3R.
-
Reagents: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and the test compound.
-
Mechanism: Agonist binding activates the Gαi/o protein, which then binds [³⁵S]GTPγS. Antagonists block this activation. Inverse agonists reduce the basal (constitutive) level of [³⁵S]GTPγS binding.
-
Measurement: The amount of membrane-bound [³⁵S]GTPγS is quantified via scintillation counting.
-
Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of the compound.
-
1. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., histamine, ACh, DA) in specific brain regions of freely moving animals following drug administration.[20]
-
Protocol Outline:
-
Surgery: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sampling: The outgoing fluid (dialysate) is collected at regular intervals before and after administration of the H3R antagonist.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
2. Behavioral Models for Cognition (e.g., Novel Object Recognition Test)
-
Objective: To assess a compound's ability to improve learning and memory.
-
Protocol Outline:
-
Habituation: The animal (typically a rat or mouse) is allowed to freely explore an empty arena for a set period to acclimate.
-
Familiarization/Training Phase: The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded. The H3R antagonist or a vehicle is administered before or after this phase.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
Measurement: The time spent exploring the novel object versus the familiar object is recorded. A healthy animal will spend significantly more time exploring the novel object.
-
Analysis: A discrimination index is calculated. A higher index in the drug-treated group compared to a vehicle or amnesia-induced group indicates a pro-cognitive effect.[22]
-
Caption: A typical preclinical development workflow for H3R antagonists.
Conclusion and Future Directions
H3R antagonists represent a promising therapeutic strategy for neurological disorders by uniquely modulating the brain's histaminergic system and other key neurotransmitters. The clinical success of pitolisant in narcolepsy has validated the H3R as a druggable target.[10] While the translation to more complex disorders like Alzheimer's disease and schizophrenia has been challenging, the rationale for their use remains strong, particularly as adjunctive therapies to address cognitive and other difficult-to-treat symptoms.[5][15]
Future research should focus on developing compounds with optimized pharmacokinetic and pharmacodynamic profiles, identifying patient populations most likely to respond, and further elucidating the complex downstream effects of H3R modulation on neural circuitry and neuroinflammation. The continued exploration of this target holds significant potential for delivering novel treatments for debilitating neurological conditions.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of histamine H3 receptor antagonists in dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 10. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. Histamine H3 Receptor Antagonists for Narcolepsy and (Un) Related Diseases [jstage.jst.go.jp]
- 13. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Do Histamine receptor 3 antagonists have a place in the therapy for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-schizophrenic activities of histamine H3 receptor antagonists in rats treated with MK-801 [jpccr.eu]
- 22. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H3R Antagonist Research for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histamine (B1213489) H3 receptor (H3R) antagonist, ABT-239, as a representative investigational compound for Alzheimer's disease (AD) research. The document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols and visualizations of relevant biological pathways and workflows.
Introduction to H3R Antagonism in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the dysregulation of multiple neurotransmitter systems, including the cholinergic and monoaminergic systems. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132), norepinephrine, and dopamine.[1][2][3] Antagonism of the H3R has emerged as a promising therapeutic strategy to enhance neurotransmitter release, thereby improving cognitive function in AD.[1][2][4]
H3R antagonists are thought to exert their pro-cognitive effects by blocking the inhibitory feedback mechanism on histamine release and by preventing the inhibition of other neurotransmitter release.[1][3] Preclinical studies with various H3R antagonists have demonstrated cognitive enhancement in animal models of dementia.[2][4] However, the translation of these findings to clinical efficacy in AD patients has been challenging.[5] This guide focuses on ABT-239, a potent and selective non-imidazole H3R antagonist, to illustrate the core principles and methodologies in this research area.
Data Presentation: Quantitative Overview of H3R Antagonists
The following tables summarize key quantitative data for the representative H3R antagonist ABT-239 and other relevant compounds that have been investigated for Alzheimer's disease.
Table 1: In Vitro Binding Affinity and Selectivity of ABT-239
| Target | Species | Ki (nM) | Selectivity vs. hH3R | Reference |
| H3R | Human | 0.4 | - | [PMID: 15840748] |
| H3R | Rat | 1.2 | - | [PMID: 15840748] |
| H1R | Human | >1000 | >2500-fold | [PMID: 15840748] |
| H2R | Human | >1000 | >2500-fold | [PMID: 15840748] |
| H4R | Human | >1000 | >2500-fold | [PMID: 15840748] |
Table 2: Preclinical Efficacy of ABT-239 in Cognitive Models
| Animal Model | Cognitive Domain | Treatment | Key Finding | Reference |
| Scopolamine-induced amnesia (Rats) | Short-term memory (Novel Object Recognition) | ABT-239 (1 mg/kg) | Increased discrimination index | [PMID: 18425807] |
| Aged Rats | Social Memory | ABT-239 (0.3-1.0 mg/kg) | Improved social memory | [PMID: 15840749] |
| Freely moving rats | Neurotransmitter Release (Microdialysis) | ABT-239 (0.1-3.0 mg/kg) | Enhanced acetylcholine release in frontal cortex and hippocampus | [PMID: 15840749] |
Table 3: Clinical Trial Data for H3R Antagonists in Alzheimer's Disease
| Compound | Phase | Primary Endpoint | Key Outcome | Reference |
| GSK239512 | II | Change in CogState Episodic Memory score | Statistically significant improvement in episodic memory (Effect Size = 0.35, p=0.0495) | [PMID: 24728795] |
| GSK239512 | II | Change in ADAS-Cog score | No statistically significant difference from placebo | [PMID: 24728795] |
| ABT-288 | II | Change in ADAS-Cog score | No statistically significant difference from placebo; study terminated for futility | [PMID: 25080806] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of H3R antagonists for Alzheimer's disease.
H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Radioligand: [3H]-Nα-methylhistamine
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing recombinant human H3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Thioperamide
-
Test compound (e.g., ABT-239)
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [3H]-Nα-methylhistamine (final concentration of ~1 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to initiate the reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effect of an H3R antagonist on spatial learning and memory in a mouse model of Alzheimer's disease (e.g., 5xFAD transgenic mice).[6]
Materials:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Video tracking system and software.
-
Alzheimer's disease model mice and wild-type littermates.
-
Test compound (e.g., ABT-239) or vehicle.
Procedure:
-
Acclimation: Handle the mice for several days before the experiment.
-
Visible Platform Training (1 day): Place the platform in one quadrant of the pool and make it visible with a flag. Allow each mouse 60 seconds to find the platform in four trials. This phase assesses for any visual or motor impairments.
-
Hidden Platform Training (4-5 days): Submerge the platform in the same location. Administer the test compound or vehicle 30-60 minutes before the first trial each day. Each mouse performs four trials per day from different starting positions. Record the escape latency (time to find the platform).[7][8]
-
Probe Trial (Day after last training day): Remove the platform from the pool. Allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To evaluate the effect of an H3R antagonist on recognition memory, often in a scopolamine-induced amnesia model in rats.[9][10][11]
Materials:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects (e.g., small plastic toys).
-
Video recording and analysis software.
-
Rats.
-
Test compound (e.g., ABT-239), scopolamine (B1681570), and vehicle.
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Administer the test compound or vehicle. After a set time (e.g., 30 minutes), administer scopolamine (to induce amnesia) or vehicle. After another interval (e.g., 30 minutes), place the rat in the arena with two identical objects for a 5-minute exploration period.
-
Test Phase: After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Data Analysis: Measure the time spent exploring the novel object (Tnovel) and the familiar object (Tfamiliar). Calculate the discrimination index: (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).[12]
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of an H3R antagonist on extracellular acetylcholine levels in the prefrontal cortex or hippocampus of freely moving rats.[13][14][15]
Materials:
-
Microdialysis probes and guide cannulae.
-
Stereotaxic apparatus.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Rats.
-
Test compound (e.g., ABT-239) or vehicle.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow for a 5-7 day recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: After a 1-2 hour equilibration period, collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound or vehicle systemically (e.g., intraperitoneally).
-
Post-treatment Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Histology: At the end of the experiment, perfuse the animal and verify the probe placement histologically.
Mandatory Visualizations
Signaling Pathways
Caption: H3 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflows
Caption: Preclinical Drug Discovery Workflow for H3R Antagonists in AD.
Logical Relationships
Caption: Proposed Mechanism of Cognitive Enhancement by H3R Antagonists.
References
- 1. Pathophysiology of Alzheimer’s Disease: Focus on H3 Receptor Modulators and Their Implications [mdpi.com]
- 2. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Histaminergic neurotransmission in aging and Alzheimer's disease: A review of therapeutic opportunities and gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased acetylcholine release in the rat medial prefrontal cortex during performance of a visual attentional task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating H3R Antagonist "5" in Models of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of Histamine (B1213489) H3 receptor (H3R) antagonists, exemplified by a compound designated "H3R antagonist 5," in animal models relevant to schizophrenia. The focus is on the potential of these compounds to address cognitive deficits and other symptoms of the disorder. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key pathways and workflows to facilitate understanding and replication.
Core Rationale: H3R Antagonism in Schizophrenia
Histamine H3 receptors are primarily located in the central nervous system where they act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[1][2] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters implicated in schizophrenia, including dopamine (B1211576), acetylcholine (B1216132), and norepinephrine.[1][2][3] Schizophrenia is characterized by hyperdopaminergic transmission in subcortical regions (contributing to positive symptoms) and hypodopaminergic function in the prefrontal cortex (PFC), which is linked to negative symptoms and cognitive impairment.[1][4]
By blocking H3 receptors, H3R antagonists/inverse agonists disinhibit the release of histamine and other neurotransmitters.[3] This mechanism is hypothesized to enhance cortical dopamine and acetylcholine levels, offering a potential therapeutic strategy for the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[1][4][5] Preclinical studies have explored this potential using various animal models that mimic aspects of the disorder.[5][6]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of H3R antagonists in schizophrenia stems from their ability to modulate multiple neurotransmitter systems. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of H3R antagonist action in schizophrenia models.
Experimental Protocols
This section details the methodologies for key preclinical assays used to evaluate the efficacy of H3R antagonists in models of schizophrenia.
Pharmacologically-Induced Cognitive Deficit Models
NMDA receptor antagonists, such as MK-801 (dizocilpine) and ketamine, are widely used to induce cognitive impairments in rodents that are relevant to schizophrenia.[5]
The NOR test assesses recognition memory, a cognitive domain impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[1][7]
-
Animals: Adult male Wistar rats or C57BL/6 mice.[8]
-
Apparatus: A circular or square open-field arena (e.g., 83 cm diameter for rats or 40x60x19 cm for mice), made of non-porous material for easy cleaning.[9][10] The arena is placed in a dimly lit, quiet room.[9]
-
Objects: Two sets of identical objects are required. Objects should be heavy enough that the animal cannot displace them and should differ in shape, color, and texture, but not have intrinsic rewarding or aversive properties.[1][10]
-
Procedure:
-
Habituation (Day 1): Each animal is allowed to explore the empty arena for 5-10 minutes to acclimate to the environment.[7][10][11]
-
Training/Familiarization (Day 2): The animal is placed back in the arena, which now contains two identical objects (A1 and A2). The animal is allowed to explore for a fixed period (e.g., 10 minutes).[1][10] The H3R antagonist or vehicle is administered typically 20-30 minutes before this phase.[8] The schizophrenia-modeling agent (e.g., MK-801) is administered prior to the H3R antagonist according to its own pharmacokinetic profile.
-
Testing (Day 2, after retention interval): After a retention interval (e.g., 1.5, 3, or 24 hours), the animal is returned to the arena.[8][11] One of the familiar objects is replaced with a novel object (A3 and B). The time spent exploring each object during a fixed period (e.g., 5-10 minutes) is recorded.[1][10]
-
-
Data Analysis: Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented toward it. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[11]
This task assesses spatial working memory, which is also compromised in schizophrenia. It relies on the natural tendency of rodents to alternate arm entries in a maze.
-
Animals: Adult male rats or mice.[5]
-
Apparatus: A T- or Y-shaped maze with three identical arms.
-
Procedure:
-
The animal is placed in the start arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An alternation is defined as entries into three different arms on consecutive choices.
-
Drug administration (vehicle, NMDA antagonist, H3R antagonist) occurs prior to the test session. For example, H3R antagonists ABT-239 and A-431404 were tested for their ability to attenuate ketamine-induced deficits.[5]
-
-
Data Analysis: The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage reflects better spatial working memory.
Sensorimotor Gating Model: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information. Deficits in PPI are a well-documented endophenotype of schizophrenia.[12][13] PPI is disrupted by dopamine agonists like apomorphine (B128758).[12][14]
Caption: Experimental workflow for Prepulse Inhibition (PPI) testing.
-
Animals: Adult male rats (Wistar, Sprague-Dawley derived) or mice (C57BL/6).[14][15]
-
Apparatus: A startle response system consisting of an animal enclosure within a sound-attenuated chamber. A piezoelectric accelerometer detects and transduces the animal's whole-body startle response.[16]
-
Procedure:
-
Acclimation: The animal is placed in the enclosure and allowed to acclimate for a 5-minute period with background white noise (e.g., 70 dB).[17]
-
Drug Administration: The H3R antagonist or vehicle is administered, followed by the PPI-disrupting agent (e.g., apomorphine, 2.0 mg/kg).[12][15]
-
Test Session: The session consists of a series of pseudo-randomized trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to elicit a baseline startle response.[17]
-
Prepulse-plus-pulse trials: The startle stimulus is preceded by a weaker, non-startling acoustic prepulse (e.g., 73-85 dB, 20 ms duration) with a 100 ms inter-stimulus interval.[16][17]
-
No-stimulus trials: Background noise only, to measure baseline movement.[17]
-
-
-
Data Analysis: PPI is calculated for each prepulse intensity as a percentage reduction in the startle amplitude: %PPI = [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] * 100.[13]
Psychostimulant-Induced Hyperactivity Model
This model assesses potential efficacy against positive symptoms of schizophrenia by measuring the ability of a compound to attenuate the hyperlocomotor activity induced by psychostimulants like amphetamine or NMDA antagonists like MK-801.[18][19]
-
Apparatus: Open-field arenas or locomotor activity boxes equipped with infrared beams to automatically track movement.[19]
-
Procedure:
-
Habituation: Animals are placed in the activity boxes for a baseline recording period (e.g., 30 minutes).[19]
-
Drug Administration: The H3R antagonist or vehicle is administered, followed by the psychostimulant (e.g., amphetamine 1 mg/kg or MK-801 0.2 mg/kg).[18][20]
-
Testing: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a subsequent period (e.g., 60-90 minutes).[19]
-
-
Data Analysis: Total locomotor activity counts are compared between treatment groups. A significant reduction in psychostimulant-induced activity by the H3R antagonist suggests potential antipsychotic-like effects.
Neurochemical Analysis: In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of the neurochemical effects of H3R antagonists.
-
Animals: Adult male rats.
-
Procedure:
-
Surgery: A guide cannula is stereotaxically implanted, aimed at the brain region of interest (e.g., anterior cingulate cortex, prefrontal cortex, or striatum).[21] Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The H3R antagonist is administered (e.g., GSK207040 at 3.2 mg/kg), and sample collection continues to monitor changes in neurotransmitter concentrations.[18]
-
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, acetylcholine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[18]
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating various H3R antagonists in schizophrenia-relevant models.
Table 1: Effects of H3R Antagonists on Cognitive and Behavioral Models
| Compound | Model | Species | Dose Range | Schizophrenia-Like Agent | Key Finding |
| GSK207040 | Novel Object Recognition | Rat | 3.2 mg/kg | 24-h delay | Reversed cognitive deficit.[18] |
| GSK207040 | Prepulse Inhibition | Rat | 3.2 mg/kg | Isolation rearing | Reversed PPI deficit.[18] |
| GSK207040 | Locomotor Activity | Rat | 0.32 - 10 mg/kg | Amphetamine (1 mg/kg) | Did not reverse hyperlocomotion.[18] |
| BF2.649 | Locomotor Activity | Mouse | 2.5 - 20 mg/kg | Methamphetamine, Dizocilpine | Reduced hyperlocomotion.[22] |
| BF2.649 | Prepulse Inhibition | Mouse | Not Specified | Apomorphine | Abolished PPI deficit.[22] |
| ABT-239 | Spontaneous Alternation | Rat | Not Specified | Ketamine | Attenuated deficit.[5] |
| A-431404 | Spontaneous Alternation | Rat | Not Specified | Ketamine | Attenuated deficit.[5] |
| A-431404 | Inhibitory Avoidance | Rat | Not Specified | MK-801 | Attenuated impairment.[5] |
| Ciproxifan | Locomotor Activity | Rat | 3 mg/kg (subchronic) | MK-801 (0.2 mg/kg) | Reduced hyperlocomotion.[19][20] |
| Clobenpropit | Locomotor Activity | Rat | 15 mg/kg (subchronic) | MK-801 (0.2 mg/kg) | Reduced hyperlocomotion.[19][20] |
Table 2: Neurochemical Effects of H3R Antagonists
| Compound | Brain Region | Species | Dose | Neurotransmitter | Effect |
| GSK207040 | Anterior Cingulate Cortex | Rat | 3.2 mg/kg | Dopamine | Increased extracellular levels.[18] |
| GSK207040 | Anterior Cingulate Cortex | Rat | 3.2 mg/kg | Noradrenaline | Increased extracellular levels.[18] |
| GSK207040 | Anterior Cingulate Cortex | Rat | 3.2 mg/kg | Acetylcholine | Increased extracellular levels.[18] |
| BF2.649 | Prefrontal Cortex | Mouse | 2.5 - 20 mg/kg | Dopamine | Increased DOPAC/dopamine ratio.[22] |
| BF2.649 | Striatum | Mouse | 2.5 - 20 mg/kg | Dopamine | No change in DOPAC/dopamine ratio.[22] |
| Ciproxifan | Striatum | Rat | 3 mg/kg (subchronic) | Dopamine | Reduced MK-801-induced increase.[19][20] |
| Clobenpropit | Striatum | Rat | 15 mg/kg (subchronic) | Dopamine | Reduced MK-801-induced increase.[19][20] |
| Ciproxifan | Hypothalamus | Rat | 3 mg/kg (subchronic) | Histamine | Further increased levels vs. MK-801 alone.[20] |
| Clobenpropit | Hypothalamus | Rat | 15 mg/kg (subchronic) | Histamine | Further increased levels vs. MK-801 alone.[20] |
Conclusion
The preclinical evidence suggests that H3R antagonists hold promise as a therapeutic strategy for schizophrenia, particularly for the cognitive and negative symptoms that represent a significant unmet medical need.[6] Compounds like GSK207040, BF2.649, and others have demonstrated efficacy in reversing cognitive deficits in recognition memory and sensorimotor gating in various rodent models.[18][22] The underlying mechanism, supported by neurochemical data, involves the enhancement of cortical dopamine and acetylcholine release.[3][18]
However, the failure of some H3R antagonists to attenuate psychostimulant-induced hyperactivity suggests their utility against positive symptoms may be limited, at least with acute administration.[18] This profile indicates that H3R antagonists may be most valuable as an adjunctive therapy to existing antipsychotics.[6] Despite promising preclinical results, the translation to clinical efficacy in schizophrenia has been challenging, with several clinical trials failing to show superiority over placebo for cognitive impairment.[18][23] Further research is warranted to understand the discrepancies between preclinical and clinical outcomes and to identify the specific patient populations or symptom domains that might benefit most from H3R-targeted therapies.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ja.brc.riken.jp [ja.brc.riken.jp]
- 14. Differential effects of apomorphine on prepulse inhibition of acoustic startle reflex in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apomorphine-induced disruption of prepulse inhibition that can be normalised by systemic haloperidol is insensitive to clozapine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 18. researchgate.net [researchgate.net]
- 19. b-neuro.com [b-neuro.com]
- 20. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchers.uss.cl [researchers.uss.cl]
The Role of Histamine H3 Receptor Antagonists in Narcolepsy Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, is primarily caused by the loss of orexin (B13118510) (hypocretin) neurons in the hypothalamus.[1] This deficiency leads to an inability to regulate sleep-wake cycles properly.[2] The histaminergic system, a key regulator of wakefulness, has emerged as a promising therapeutic target. Histamine (B1213489) H3 receptors (H3Rs) are presynaptic autoreceptors that inhibit the synthesis and release of histamine in the brain.[3] By blocking these receptors, H3R antagonists and inverse agonists increase histamine levels, thereby promoting wakefulness.[3][4] This technical guide provides an in-depth analysis of the preclinical evidence for H3R antagonists in animal models of narcolepsy, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action of H3R Antagonists
H3R antagonists, such as pitolisant, function as inverse agonists, meaning they both block the action of histamine at the H3 receptor and inhibit its constitutive activity.[4][5] This dual action leads to a significant increase in the synthesis and release of histamine from histaminergic neurons.[4] The elevated histamine levels then act on postsynaptic H1 receptors to promote arousal and wakefulness.[6] Furthermore, H3Rs also act as heteroreceptors, and their blockade can modulate the release of other neurotransmitters involved in wakefulness and arousal, including acetylcholine, norepinephrine, and dopamine.[5][7]
Signaling Pathways
The signaling cascade initiated by H3R activation and its antagonism is crucial to understanding the therapeutic effects of this drug class.
Preclinical Efficacy in Narcolepsy Models
The primary animal model for narcolepsy research is the orexin knockout (Ox-/-) mouse, which recapitulates the key symptoms of human narcolepsy, including fragmented sleep and cataplexy-like episodes.[6]
Quantitative Effects on Sleep-Wake Parameters
The following tables summarize the quantitative effects of various H3R antagonists on sleep-wake architecture in orexin knockout mice.
Table 1: Effects of Pitolisant on Wakefulness and Sleep in Orexin Knockout Mice
| Dose | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| 10 mg/kg | Increased duration | Decreased duration | Decreased duration | [5] |
Table 2: Effects of GSK189254 on Wakefulness and Sleep in Orexin Knockout Mice
| Dose | Change in Wakefulness | Change in Slow Wave Sleep | Change in Paradoxical Sleep | Reference | | :--- | :--- | :--- | :--- | | 3 mg/kg, p.o. | Significant increase | Significant decrease | Significant decrease |[6] | | 10 mg/kg, p.o. | Significant increase | Significant decrease | Significant decrease |[6] |
Table 3: Effects of Samelisant (SUVN-G3031) on Wakefulness and Sleep in Orexin Knockout Mice
| Dose | Change in Wakefulness | Change in NREM Sleep | Reference |
| 10 mg/kg, p.o. | Significant increase | Concomitant decrease | [8][9] |
| 30 mg/kg, p.o. | Significant increase | Concomitant decrease | [8][9] |
Quantitative Effects on Cataplexy-like Episodes
A critical measure of efficacy in narcolepsy models is the reduction of cataplexy-like episodes, often quantified as direct transitions from wakefulness to REM sleep (DREMs).
Table 4: Effects of H3R Antagonists on Cataplexy-like Episodes in Orexin Knockout Mice
| Compound | Dose | Reduction in Cataplectic Episodes/DREMs | Reference |
| Pitolisant | Not specified | Decreased number of narcoleptic attacks | [5] |
| GSK189254 | 10 mg/kg, p.o. | Significant reduction in the number of DREMs | [6] |
| Samelisant | 10 & 30 mg/kg, p.o. | Significant decrease in DREM episodes | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Electroencephalography (EEG) and Electromyography (EMG) Recording
Objective: To monitor and quantify sleep-wake states and identify cataplexy-like episodes.
Procedure:
-
Surgical Implantation:
-
Mice are anesthetized (e.g., with isoflurane).[10]
-
EEG electrodes (stainless steel screws) are implanted into the skull over the cortex.[10]
-
EMG electrodes (multi-stranded stainless steel wires) are inserted into the neck extensor muscles.[10]
-
The electrode assembly is secured to the skull with dental cement.[11]
-
Animals are allowed a recovery period of at least one week.[11]
-
-
Data Acquisition:
-
Mice are connected to a recording cable in their home cage and allowed to habituate.[11]
-
EEG and EMG signals are continuously recorded, typically for 24-48 hours, to establish a baseline.[11]
-
Following baseline recording, the H3R antagonist or vehicle is administered.
-
Post-treatment EEG/EMG data is recorded for a specified duration.
-
-
Data Analysis:
-
Recordings are scored in epochs (e.g., 10 seconds) to classify vigilance states: wakefulness, NREM sleep, and REM sleep.[10]
-
Cataplexy-like episodes are identified by the presence of muscle atonia (low EMG amplitude) during periods of wakefulness (EEG characteristic of wakefulness).[12]
-
Quantitative analysis includes the duration of each sleep-wake state and the number and duration of cataplectic events.
-
Cataplexy Assessment
Objective: To specifically quantify the frequency and duration of cataplexy-like episodes.
Procedure:
-
Animal Model: Orexin knockout mice are used as they spontaneously exhibit cataplexy-like behaviors.[13]
-
Behavioral Observation:
-
EMG Correlation: Simultaneous EMG recordings are crucial to confirm that behavioral arrests are associated with muscle atonia.
-
Quantification: The number and duration of cataplectic episodes are scored manually or with automated software, often correlated with specific behaviors or stimuli.
Conclusion and Future Directions
The preclinical data robustly support the efficacy of H3R antagonists in ameliorating the core symptoms of narcolepsy in animal models. These compounds consistently demonstrate an increase in wakefulness and a reduction in cataplexy-like episodes. The translation of these findings to the clinical setting, exemplified by the approval of pitolisant, underscores the therapeutic potential of targeting the histaminergic system in narcolepsy.
Future research should focus on:
-
Head-to-head comparisons of different H3R antagonists in standardized preclinical models.
-
Investigation of the long-term efficacy and potential for tolerance development.
-
Elucidation of the precise contribution of different neurotransmitter systems to the therapeutic effects of H3R antagonists.
-
Development of novel H3R antagonists with improved pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive summary of the current state of knowledge regarding H3R antagonists in narcolepsy models, offering a valuable resource for researchers and drug development professionals in this field.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Feeding-elicited cataplexy in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Feeding-elicited cataplexy in orexin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ABT-239: An H3R Antagonist for Attention-Deficit/Hyperactivity Disorder
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While current treatments, primarily stimulants, are effective for many, there remains a significant need for novel therapeutic agents with different mechanisms of action and potentially improved side-effect profiles. One promising target is the histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters implicated in ADHD, including acetylcholine (B1216132) and dopamine (B1211576).[1] Antagonism of the H3R enhances the release of these neurotransmitters, offering a novel approach to treating the cognitive and behavioral deficits associated with ADHD.[2]
This technical guide provides an in-depth overview of the preclinical studies of ABT-239, a potent and selective non-imidazole H3R antagonist, as a potential therapeutic for ADHD. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Mechanism of Action
ABT-239 acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[2] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, ABT-239 increases the synthesis and release of histamine in the brain.[3] Furthermore, by antagonizing H3 heteroreceptors on non-histaminergic neurons, it enhances the release of other neurotransmitters crucial for cognitive function and attention, such as acetylcholine (ACh) and dopamine (DA).[2][3] This neurochemical enhancement in key brain regions like the prefrontal cortex and hippocampus is believed to underlie its pro-cognitive and therapeutic effects in ADHD models.[2]
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As an antagonist, ABT-239 blocks these downstream effects.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Histamine H3 Receptor Antagonists
A Technical Guide for Drug Discovery Professionals
The histamine (B1213489) H3 receptor (H3R), a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its strategic position as a regulator of neuronal communication has made it a compelling target for the development of novel therapeutics for a range of neurological and psychiatric disorders. This in-depth technical guide delves into the core of H3R antagonist development: the structure-activity relationship (SAR). We will explore the key chemical features that govern the potency and selectivity of these compounds, present quantitative data for prominent scaffolds, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.
The Pharmacophore: Key to Unlocking H3R Antagonism
At the heart of H3R antagonist design lies a well-defined pharmacophore model. This model, refined over years of research, outlines the essential molecular features required for high-affinity binding to the receptor. The consensus pharmacophore for H3R antagonists generally consists of:
-
A Flexible Linker: An alkyl chain of optimal length connects the basic amine to the central core, allowing for proper positioning within the binding pocket.
-
Additional Hydrophobic/Aromatic Moieties: Many potent antagonists feature additional lipophilic groups that can engage with hydrophobic pockets in the receptor, further enhancing binding affinity.[2][3]
From Imidazole (B134444) to Non-Imidazole Scaffolds: An Evolutionary Tale
Early H3R antagonists were predominantly derivatives of histamine, and thus contained an imidazole ring. While potent, these compounds were often plagued by poor pharmacokinetic properties, including limited brain penetration and inhibition of cytochrome P450 (CYP) enzymes.[4][5] This led to a paradigm shift towards the development of non-imidazole antagonists, which now represent the majority of clinically investigated candidates.
Imidazole-Based Antagonists: The Foundation
Despite their limitations, the study of imidazole-based antagonists laid the groundwork for understanding H3R SAR. Modifications to the imidazole ring, the alkyl linker, and the distal basic group provided crucial insights into the receptor's binding pocket topology.
Non-Imidazole Antagonists: A New Era of Drug Design
The quest for improved drug-like properties spurred the exploration of diverse non-imidazole scaffolds. This "scaffold hopping" strategy has yielded a rich variety of potent and selective H3R antagonists with enhanced pharmacokinetic profiles.[6][7]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro and in vivo activity of representative H3R antagonists from different chemical classes. This data allows for a comparative analysis of the impact of structural modifications on receptor affinity and functional potency.
Table 1: SAR of Imidazole-Based H3R Antagonists
| Compound | Structure | hH3R Ki (nM) | Reference |
| Thioperamide | Imidazole-containing | 1.5 | [8] |
| Clobenpropit | Imidazole-containing | ~2.5-79.4 | [9] |
| Ciproxifan | Imidazole-containing | - | [10] |
| FUB 465 | Imidazole-containing | - | [11] |
Table 2: SAR of Non-Imidazole H3R Antagonists
| Compound | Scaffold | hH3R Ki (nM) | pA2 | ED50 (mg/kg) | Reference |
| Pitolisant (Wakix®) | Aryloxyalkylamine | - | - | - | [11] |
| ABT-239 | Arylbenzofuran | - | - | - | [10] |
| GSK-189254 | - | - | - | - | [12] |
| Compound 5 | Alkylpiperidine | 8.35 | 8.22 | 0.63 | [5][13] |
| Compound 14 | Non-imidazole | - | - | 5, 10, 20 | [14] |
| ADS-531 | 5-substituted-2-thiazol-4-n-propylpiperazine | pKi = 8.5 ± 0.1 | 8.27 | - | [12] |
| Compound 12 (ST-1032) | Benzylpiperidine | pKi = 9.3 | - | - | [7] |
| Compound 5 (ST-1703) | Benzylpiperidine | pKi = 8.6 | - | - | [7] |
Table 3: SAR of Piperidine and Piperazine-Containing H3R Antagonists
| Compound | Core | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
| Compound 4 | 4-(pyridin-4-yl)piperazin-1-yl | 3.17 | 1531 | [4] |
| Compound 5 | Piperidine | 7.70 | 3.64 | [4] |
| Compound 11 | Piperidine | 6.2 | 4.41 | [4] |
| Compound 16 | Piperazine | >1000 | 7.6 | [15] |
| Compound 5 (from second study) | Unsubstituted Piperidine | 6.2 | - | [15] |
| Compound 7 | Aniline derivative | 5.2 | - | [15] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable SAR data. Below are methodologies for key in vitro assays used in the characterization of H3R antagonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) or [¹²⁵I]-Iodoproxyfan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., ~0.6 nM [³H]-NAMH), and varying concentrations of the test compound in the assay buffer. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate the G-protein activation initiated by the H3 receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membrane preparations from cells expressing the H3 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Stimulation: Add the H3R agonist to stimulate G-protein activation.
-
[³⁵S]GTPγS Binding: Add [³⁵S]GTPγS and GDP to the reaction mixture and incubate for a further period (e.g., 60 minutes) to allow for binding.
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity by scintillation counting.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding. Calculate the pA₂ or Kb value, which represents the antagonist's potency.
cAMP Accumulation Assay
This assay measures the functional consequence of H3R activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the H3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
H3R agonist.
-
Test compounds at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-incubation: Pre-incubate the cells with the test compound and a phosphodiesterase inhibitor for a defined period.
-
Stimulation: Add the H3R agonist and forskolin to the cells. Forskolin is used to stimulate a measurable level of cAMP production that can then be inhibited by the agonist.
-
Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the antagonist to block the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC₅₀ and subsequently the Kb or pA₂ value for the antagonist.
Visualizing the Core Concepts
To further elucidate the complex relationships in H3R antagonist research, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: H3R Signaling Pathway.
Caption: A typical SAR workflow.
Conclusion
The journey of H3R antagonist development, from the early imidazole-based compounds to the diverse array of non-imidazole scaffolds, exemplifies the power of medicinal chemistry and SAR-driven design. A thorough understanding of the key pharmacophoric features, coupled with robust in vitro and in vivo testing, is paramount to the discovery of novel H3R antagonists with therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery. By continuing to unravel the intricate structure-activity relationships of H3R ligands, the scientific community moves closer to delivering innovative treatments for a host of debilitating neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Neurological Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Non-Imidazole H3R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a compelling target for the treatment of a spectrum of neurological and psychiatric disorders. Its role in modulating the release of histamine and other key neurotransmitters positions it at the nexus of cognitive function, wakefulness, and seizure control. The initial exploration of H3R ligands was dominated by imidazole-based compounds. However, their suboptimal pharmacokinetic properties and potential for cytochrome P450 (CYP) inhibition spurred the quest for non-imidazole antagonists.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and evaluation of these novel non-imidazole H3R antagonists, offering a comprehensive resource for professionals in the field of drug development.
H3 Receptor Signaling: A Gateway to Neurotransmitter Modulation
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of histamine synthesis and release from presynaptic histaminergic neurons (autoreceptor function). Furthermore, H3Rs are located on non-histaminergic neurons and act as heteroreceptors, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] Antagonism of H3R blocks this inhibitory effect, thereby increasing the release of these neurotransmitters, which is the underlying mechanism for the therapeutic potential of H3R antagonists in various CNS disorders.
The Drug Discovery Journey: From Concept to Candidate
The development of novel non-imidazole H3R antagonists follows a structured and iterative process. It commences with the identification and validation of the target, followed by the design and synthesis of compound libraries. These compounds then undergo a rigorous screening cascade, encompassing in vitro and in vivo assays, to identify promising lead candidates with desirable potency, selectivity, and pharmacokinetic profiles.
Synthesis Strategies for Novel Non-Imidazole Scaffolds
A variety of synthetic routes have been employed to generate diverse libraries of non-imidazole H3R antagonists. A common strategy involves the N-alkylation of a suitable amine with a side chain containing a terminal alkyne.[4] Another approach is the synthesis of piperidino-hydrocarbon compounds.[4] For instance, piperidino-alkyl derivatives with flexible side chains can be prepared via N-alkylation, while compounds with unsaturated alkyl groups are synthesized to introduce conformational rigidity.[4] The synthesis of tetrahydroisoquinoline, tetrahydroquinoline, and tetrahydroazepine derivatives has also been explored to investigate the impact of different ring systems on receptor affinity and selectivity.[5]
Quantitative Analysis of Non-Imidazole H3R Antagonists
The following tables summarize the in vitro and in vivo activities of representative non-imidazole H3R antagonists, providing a comparative overview of their potencies.
Table 1: In Vitro Binding Affinities and Functional Antagonism
| Compound | Scaffold | hH3R Ki (nM) | gpH3R pA2 | Reference |
| N-(5-phenoxypentyl)pyrrolidine | O/S Isosteric Tertiary Amine | 180 ± 100 | - | [6] |
| UCL 1972 | O/S Isosteric Tertiary Amine | 39 ± 11 | - | [6] |
| 30 | Guanidine Derivative | 4.17 (pKi 8.38 ± 0.21) | 8.39 ± 0.13 (pKB) | [7] |
| 31 | Guanidine Derivative | 1.66 (pKi 8.78 ± 0.12) | 8.38 ± 0.10 (pKB) | [7] |
| 14 | Piperidino-hydrocarbon | - | 7.21 | [4] |
| ADS10310 | 1,3-disubstituted guanidine | 127 | 7.72 | [2] |
| 3l | 1,2,4-triazole derivative | 7.81 (IC50) | - | [8] |
| 3m | 1,2,4-triazole derivative | 5.92 (IC50) | - | [8] |
Table 2: In Vivo Efficacy of Selected Non-Imidazole H3R Antagonists
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| UCL 1972 | Mouse | Brain tele-methylhistamine levels | 1.1 ± 0.6 | [6] |
| 9 | Mouse | Central H3-histaminergic neuron activity | 1.3 | [4] |
| 10 | Mouse | Central H3-histaminergic neuron activity | 1.4 | [4] |
| ABT-239 | Rat (Ketamine-induced deficit) | Spontaneous alternation | - | [9] |
| A-431404 | Rat (Ketamine-induced deficit) | Spontaneous alternation | - | [9] |
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of novel compounds. Below are methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cell membranes stably expressing the human H3 receptor (hH3R).[2]
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).[10][11][12][13]
-
Non-specific binding control: Clobenpropit (10 µM) or Histamine (100 µM).[11][12][13]
-
Test compounds at various concentrations.
Procedure:
-
Prepare cell membranes from HEK293T cells transiently expressing the H3R isoform.[11]
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and disrupt by sonication.[11][12][13]
-
For saturation binding, incubate membrane suspensions with increasing concentrations of [3H]NAMH for 2 hours at 25°C.[11][12][13]
-
For competition binding, incubate membranes with a fixed concentration of [3H]NAMH (e.g., 2 nM) and increasing concentrations of the test compound for 2 hours at 25°C.[12][13]
-
Determine non-specific binding in the presence of an excess of an unlabeled ligand.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[2]
Functional Assay: cAMP-Response Element (CRE) Luciferase Reporter Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to block agonist-induced changes in cAMP levels.
Materials:
-
CHO cells stably expressing the human H3 receptor and a CRE-luciferase reporter gene.[14]
-
H3R agonist (e.g., histamine or (R)-α-methylhistamine).
-
Test compounds at various concentrations.
-
Luciferase assay reagent.
Procedure:
-
Seed the CHO-hH3R-CRE cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Stimulate the cells with an EC80 concentration of the H3R agonist.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values for the antagonist activity.
In Vivo Model: Maximal Electroshock (MES)-Induced Seizure Model
This model assesses the anticonvulsant potential of H3R antagonists.[15][16][17]
Materials:
-
Electroshock apparatus.
-
Test compounds at various doses.
-
Vehicle control.
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).[15][16][18]
-
After a specific pretreatment time, deliver a maximal electroshock via corneal or ear electrodes.
-
Observe the animals for the presence and duration of tonic hind limb extension (THLE).[15][16][17]
-
A compound is considered protective if it prevents the THLE.
-
Determine the ED50, the dose at which 50% of the animals are protected.
Conclusion and Future Directions
The development of non-imidazole H3R antagonists represents a significant advancement in the pursuit of novel therapeutics for neurological disorders. These compounds have demonstrated promising preclinical activity and possess improved drug-like properties compared to their imidazole-containing predecessors. The diverse chemical scaffolds and synthetic strategies outlined in this guide provide a solid foundation for the continued exploration of this target class. Future research will likely focus on further optimizing the selectivity and pharmacokinetic profiles of these antagonists, as well as exploring their therapeutic potential in a wider range of CNS indications through well-designed clinical trials. The data and methodologies presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidino-hydrocarbon compounds as novel non-imidazole histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Anticonvulsant evaluation of novel non-imidazole histamine H3R antagonists in different convulsion models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. tandfonline.com [tandfonline.com]
H3R Antagonist 5: A Technical Whitepaper on a Novel Modulator for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in cognitive disorders. As a presynaptic autoreceptor and heteroreceptor, it negatively modulates the release of histamine and other key neurotransmitters involved in arousal, attention, and memory, such as acetylcholine (B1216132) and dopamine. Antagonism of the H3R, therefore, presents a promising strategy for enhancing cognitive function. This technical guide focuses on "H3R antagonist 5," a potent and selective non-imidazole H3 receptor inverse agonist with high blood-brain barrier permeability. While specific preclinical data on the cognitive effects of "this compound" (CAS 879368-27-1; IC50: 0.54 nM) is not yet broadly published, this document will detail the extensive evidence supporting the pro-cognitive potential of this class of compounds, drawing from studies on structurally and pharmacologically similar H3R antagonists. This guide will provide an in-depth overview of the mechanism of action, quantitative preclinical data from relevant animal models, detailed experimental protocols, and key signaling pathways.
Introduction: The Rationale for H3R Antagonism in Cognitive Enhancement
The histaminergic system is a crucial regulator of the sleep-wake cycle, attention, and cognitive processes.[1][2] The H3 receptor, predominantly expressed in the central nervous system, acts as a "brake" on this system. By blocking these receptors, H3R antagonists effectively "release the brake," leading to an increased release of histamine and other neurotransmitters vital for cognitive functions.[2][3][4] This mechanism of action supports the therapeutic potential of H3R antagonists for a range of conditions characterized by cognitive deficits, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3][5] Preclinical studies with numerous H3R antagonists have consistently demonstrated their ability to improve performance in various cognitive domains.[1][5][6]
Quantitative Data from Preclinical Cognitive Studies
While specific cognitive data for "this compound" is emerging, the following tables summarize the quantitative outcomes from preclinical studies on closely related, potent, non-imidazole H3R antagonists. These data provide a strong indication of the expected efficacy profile for this class of compounds.
Table 1: Efficacy of H3R Antagonists in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Challenge | Key Finding | Reference |
| E159 | Rat | 2.5 | Dizocilpine (0.1 mg/kg) | Reversed dizocilpine-induced short-term memory deficit. | [7] |
| E169 | Mouse | 5 | MK-801 | Significantly improved MK-801-induced short- and long-term memory impairment. | [3][8] |
| E177 | Rat | 5 | Dizocilpine | Attenuated dizocilpine-induced amnesia. | [1] |
| DL77 | Rat | 5 | MK-801 | Ameliorated MK-801-induced memory deficits. | [9] |
Table 2: Efficacy of H3R Antagonists in the Passive Avoidance Paradigm (PAP)
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Challenge | Key Finding | Reference |
| E159 | Rat | 2.5 | Dizocilpine (0.1 mg/kg) | Significantly reversed dizocilpine-induced memory deficits. | [7] |
| Pitolisant | Rat | 5 | Dizocilpine | Mitigated amnesia induced by dizocilpine. | [1] |
Table 3: In Vitro Binding Affinities and In Vivo Activity
| Compound | hH3R Ki (nM) | In Vivo Model | Dosing (mg/kg, i.p.) | Observed Effect | Reference |
| This compound | 0.54 (IC50) | N/A | N/A | High affinity inverse agonist. | |
| E159 | 1.9 | Rat (anticonvulsant) | 2.5-10 | Dose-dependent reduction in tonic hind limb extension (MES test). | |
| E169 | High Affinity | Mouse (cognition) | 5 | Memory improvement in NORT. | [3][8] |
| E177 | 3.2 | Rat (cognition) | 5 | Reversal of dizocilpine-induced amnesia. | [1] |
| DL77 | 1.1 | Rat (cognition) | 5 | Reversal of MK-801-induced amnesia. | [9] |
Experimental Protocols
Detailed and replicable experimental designs are crucial for the evaluation of cognitive enhancers. Below are standardized protocols for key behavioral assays used to assess the efficacy of H3R antagonists.
Scopolamine-Induced Cognitive Deficit Model
This model is widely used to induce a transient and reversible cognitive impairment, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
-
Animals: Adult male Wistar rats or C57BL/6J mice are commonly used.
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water, under a 12-h light/dark cycle.
-
Procedure:
-
Drug Administration: The H3R antagonist or vehicle is administered intraperitoneally (i.p.) at the desired dose.
-
Scopolamine (B1681570) Challenge: 30 minutes after the test compound administration, scopolamine (typically 1 mg/kg, i.p.) is administered to induce cognitive impairment.
-
Behavioral Testing: 30 minutes after scopolamine injection, cognitive performance is assessed using tasks such as the Morris water maze or passive avoidance test.
-
-
Rationale: This protocol assesses the ability of the H3R antagonist to prevent or reverse the cognitive deficits induced by the blockade of muscarinic acetylcholine receptors.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents, based on their innate preference to explore novel objects.
-
Apparatus: A square open-field box (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A video camera is mounted above to record the sessions.
-
Procedure:
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Training (T1): On day 2, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5 minutes).
-
Testing (T2): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes.
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Drug Administration: The H3R antagonist is typically administered before the training session to assess its effect on memory acquisition and consolidation.
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Induced Seizure Models
These models are standard for assessing the anticonvulsant activity of a compound. While not a direct measure of cognition, the anticonvulsant properties of "this compound" suggest CNS activity and a potential neuromodulatory role.
-
MES Test:
-
An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
The primary endpoint is the duration of the tonic hind limb extension.
-
The H3R antagonist is administered at various time points before the stimulus to determine its protective effect.
-
-
PTZ Test:
-
A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
The latency to and the severity of seizures are recorded.
-
The test compound is administered prior to PTZ to evaluate its ability to prevent or delay seizure onset.
-
Visualization of Pathways and Workflows
H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists block this pathway, leading to increased neurotransmitter release.
Caption: Simplified H3 autoreceptor signaling pathway and the action of an H3R antagonist.
Experimental Workflow for Cognitive Assessment
The following diagram illustrates a typical workflow for a preclinical study evaluating the cognitive-enhancing effects of an H3R antagonist using the Novel Object Recognition test.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Conclusion and Future Directions
The evidence strongly suggests that potent, selective, and brain-penetrant H3R antagonists are a promising class of compounds for cognitive enhancement. While direct cognitive data for "this compound" is still emerging, its high affinity for the H3 receptor and the robust pro-cognitive effects observed with structurally similar compounds provide a strong rationale for its further development. Future research should focus on comprehensive preclinical evaluation of "this compound" in a battery of cognitive tests, including models relevant to specific neurological and psychiatric disorders. Furthermore, elucidation of its full pharmacokinetic and pharmacodynamic profile will be critical for its potential translation to clinical studies. The continued investigation of H3R antagonists holds significant promise for addressing the unmet medical need for effective cognitive enhancers.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacodynamics of H3R Antagonist 5 (MK-8278)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of H3R antagonist 5, also known as MK-8278, a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R). This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, offering valuable insights for professionals in neuroscience research and drug development.
Core Pharmacodynamic Profile
MK-8278 is a high-affinity, brain-penetrant inverse agonist of the H3 receptor. Its primary mechanism of action involves blocking the constitutive activity of the H3 receptor, which acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons. By inhibiting this receptor, MK-8278 enhances the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, and norepinephrine. This neurochemical modulation underlies its potential therapeutic effects in various CNS disorders.
Quantitative Pharmacological Data
The pharmacodynamic profile of MK-8278 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Species/System | Value | Reference |
| Inhibition Constant (Ki) | Human H3 Receptor | 0.54 nM | [1] |
| IC50 | Human H3 Receptor | 0.54 nM | [1] |
| Receptor Occupancy (RO) | Human Brain (as PET tracer) | High receptor occupancy achievable at clinically feasible doses | [2] |
Mechanism of Action and Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, MK-8278 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its basal, agonist-independent signaling. This disinhibition leads to an increase in the synthesis and release of histamine from histaminergic neurons.
Furthermore, by blocking H3 heteroreceptors on other neuronal populations, MK-8278 promotes the release of various neurotransmitters crucial for arousal, cognition, and other CNS functions.
Experimental Protocols
The pharmacodynamic properties of MK-8278 have been determined using a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MK-8278 for the human H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of MK-8278.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of MK-8278 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the functional activity (IC50) of MK-8278 as an inverse agonist at the H3 receptor.
Methodology:
-
Cell Culture: Cells expressing the human H3 receptor are cultured and seeded in multi-well plates.
-
Stimulation: The cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Treatment: The cells are then treated with increasing concentrations of MK-8278.
-
Incubation: The plates are incubated for a specified period to allow for changes in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 value, representing the concentration of MK-8278 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined by non-linear regression analysis.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To quantify the engagement of MK-8278 with H3 receptors in the living brain.
Methodology:
-
Radiotracer: [11C]-MK-8278 is synthesized as the PET radiotracer.
-
Subjects: Human volunteers or animal models are used.
-
Baseline Scan: A baseline PET scan is performed after injection of [11C]-MK-8278 to measure the baseline H3 receptor availability.
-
Drug Administration: A single dose of non-radiolabeled MK-8278 (or another H3R antagonist) is administered.
-
Post-dose Scan: A second PET scan is conducted to measure H3 receptor availability after drug administration.
-
Data Analysis: The receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline.
Conclusion
MK-8278 (this compound) is a potent and selective histamine H3 receptor inverse agonist with high affinity for the human receptor. Its pharmacodynamic profile, characterized by the blockade of H3R-mediated inhibition of neurotransmitter release, highlights its potential as a therapeutic agent for CNS disorders. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of H3R-targeting compounds.
References
An In-depth Technical Guide on H3R Antagonist 5 and Blood-Brain Barrier Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the evaluation of blood-brain barrier (BBB) penetration for the selective histamine (B1213489) H3 receptor (H3R) inverse agonist, H3R antagonist 5 (also known as Compound 1b). While specific quantitative data for this compound is not publicly available, this guide outlines the standard experimental methodologies and presents representative data to illustrate the assessment process.
Core Concepts
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters.[1] Antagonists of this receptor are being investigated for various neurological and psychiatric disorders. For any CNS-targeting drug, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. This compound has been identified as a selective H3R inverse agonist with the ability to cross the BBB.[1]
Data Presentation
The following tables summarize the kind of quantitative data typically generated in BBB penetration studies for a CNS drug candidate like this compound. The values presented are representative and intended for illustrative purposes.
Table 1: In Vitro Blood-Brain Barrier Permeability
| Assay Type | Test System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PAMPA-BBB | Artificial lipid membrane | 8.5 | N/A |
| Cell-Based Transwell Assay | hCMEC/D3 cell monolayer | 6.2 (Apical to Basolateral) | 2.1 |
| 13.0 (Basolateral to Apical) |
Table 2: In Vivo Brain Penetration in Rodent Models
| Animal Model | Dosing Route | Time Point (hours) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Mouse | Intravenous (IV) | 1 | 150 | 75 | 2.0 | 1.1 |
| Rat | Oral (PO) | 2 | 220 | 100 | 2.2 | 1.2 |
Table 3: Physicochemical Properties Influencing BBB Penetration
| Property | Value | Optimal Range for BBB Penetration |
| Molecular Weight (Da) | < 450 | < 500 |
| LogP | 2.8 | 1.5 - 3.0 |
| Polar Surface Area (Ų) | 65 | < 90 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 7 |
Experimental Protocols
Detailed methodologies for key experiments in assessing BBB penetration are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipids in an organic solvent like dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The test compound (e.g., this compound) is dissolved in a buffer at a known concentration in the donor wells. The acceptor wells contain a buffer solution, often with a scavenger to create sink conditions.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
In Vitro Cell-Based Transwell Assay
Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of brain endothelial cells.
Methodology:
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell lines are cultured on the porous membrane of Transwell inserts until a confluent monolayer is formed, exhibiting tight junctions.
-
Transendothelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER. High TEER values indicate the formation of tight junctions.
-
Permeability Assay: The test compound is added to either the apical (luminal) or basolateral (abluminal) chamber. Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS.
-
Papp and Efflux Ratio Calculation: The Papp is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as the ratio of B-to-A Papp to A-to-B Papp. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
In Vivo Microdialysis
Objective: To measure the unbound concentration of a compound in the brain extracellular fluid and plasma of a freely moving animal.
Methodology:
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of a rodent. A second probe is inserted into a blood vessel (e.g., jugular vein).
-
Perfusion: The probes are perfused with a physiological buffer at a slow, constant flow rate.
-
Compound Administration: The test compound is administered to the animal (e.g., via intravenous or oral route).
-
Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals.
-
Analysis: The concentration of the unbound compound in the dialysate is determined by LC-MS.
-
Data Analysis: The brain-to-plasma concentration ratio of the unbound drug (Kp,uu) is calculated to assess the extent of BBB penetration, taking into account plasma protein binding.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H3 Receptor.
Experimental Workflow for BBB Penetration Assessment
Caption: A typical workflow for assessing blood-brain barrier penetration.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of H3R Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for the characterization of a novel histamine (B1213489) H3 receptor (H3R) antagonist, designated "H3R antagonist 5." The following sections detail the methodologies for key in vivo experiments, including pharmacokinetics, receptor occupancy, efficacy in relevant animal models, and safety pharmacology.
This compound: Mechanism of Action
H3R antagonists, like the hypothetical "this compound," block the constitutive activity of the H3R and inhibit the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for their potential therapeutic effects in various CNS disorders, including narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.
Pharmacokinetic Profiling
A crucial first step in the in vivo characterization of this compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining dose-response relationships and for designing subsequent efficacy and safety studies.
Experimental Protocol: Rodent Pharmacokinetics
This protocol describes a typical pharmacokinetic study in rats following a single administration of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, 0.5% methylcellulose)
-
Male Wistar rats (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Administration: Administer this compound by oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Administration: Administer this compound via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue to determine brain penetration.
-
Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (F%)
-
Brain-to-plasma ratio
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC (ng*h/mL) | [Insert Data] | [Insert Data] |
| t1/2 (h) | [Insert Data] | [Insert Data] |
| Bioavailability (F%) | [Calculated Data] | N/A |
| Brain/Plasma Ratio | [Insert Data] | [Insert Data] |
In Vivo Receptor Occupancy
Receptor occupancy studies are essential to establish the relationship between the dose of this compound, its concentration in the brain, and the extent of H3 receptor binding. This information is critical for interpreting the results of efficacy studies.
Experimental Protocol: Ex Vivo Receptor Occupancy in Rats
This protocol uses an ex vivo binding assay to determine the in vivo occupancy of H3 receptors by this compound.
Materials:
-
This compound
-
Radiolabeled H3R antagonist (e.g., [3H]-A-349821) or a non-radiolabeled tracer
-
Male Wistar rats
-
Scintillation counter or LC-MS/MS for tracer detection
Procedure:
-
Dosing: Administer various doses of this compound to different groups of rats.
-
Tracer Administration: At a specified time after antagonist administration (e.g., 30 minutes), administer a tracer dose of the radiolabeled or non-radiolabeled H3R ligand.
-
Brain Tissue Collection: After a set time for the tracer to distribute (e.g., 30 minutes), euthanize the animals and dissect the brain regions of interest (e.g., cortex, striatum) and a reference region with low H3R density (e.g., cerebellum).
-
Tissue Homogenization and Analysis: Homogenize the brain tissues and measure the amount of tracer in each region.
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose of this compound. The ED50 (the dose that produces 50% receptor occupancy) can then be determined.
Data Presentation: Receptor Occupancy
| Dose of this compound (mg/kg) | Mean Receptor Occupancy (%) |
| 0.1 | [Insert Data] |
| 0.3 | [Insert Data] |
| 1 | [Insert Data] |
| 3 | [Insert Data] |
| 10 | [Insert Data] |
| ED50 (mg/kg) | [Calculated Data] |
Efficacy Evaluation
Based on the known functions of the H3 receptor, this compound can be evaluated for its efficacy in animal models of various CNS disorders.
Efficacy in a Model of Narcolepsy
H3R antagonists are known to promote wakefulness and may be beneficial for treating narcolepsy.[3][4][5] Orexin knockout (Ox-/-) mice are a well-established animal model of narcolepsy.[3][4]
Materials:
-
Orexin knockout (Ox-/-) mice and wild-type (WT) littermates
-
This compound
-
Vehicle
-
EEG/EMG recording system
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the mice for sleep-wake recording. Allow for a recovery period of at least one week.
-
Habituation: Habituate the mice to the recording chamber and cables.
-
Dosing: Administer this compound or vehicle to the mice at the beginning of the light or dark phase.
-
EEG/EMG Recording: Record EEG and EMG signals for 24 hours post-administration.
-
Data Analysis: Score the recordings for wakefulness, non-REM sleep, REM sleep, and cataplectic episodes. Compare the effects of this compound between Ox-/- and WT mice.
| Treatment | Total Wake Time (min) | Number of Cataplectic Episodes |
| Vehicle (Ox-/-) | [Insert Data] | [Insert Data] |
| This compound (10 mg/kg, Ox-/-) | [Insert Data] | [Insert Data] |
| Vehicle (WT) | [Insert Data] | N/A |
| This compound (10 mg/kg, WT) | [Insert Data] | N/A |
Efficacy in a Model of Cognitive Enhancement
H3R antagonists have shown pro-cognitive effects in preclinical studies. The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory in rodents.[6][7]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle
-
Open field arena
-
Sets of identical and novel objects
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes.
-
Training (T1): On day 2, administer this compound or vehicle 30 minutes before the training session. Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (T2): After a retention interval (e.g., 1 or 24 hours), place one of the familiar objects and one novel object in the arena. Allow the mouse to explore for 5-10 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
| Treatment Group | Discrimination Index (DI) |
| Vehicle | [Insert Data] |
| This compound (1 mg/kg) | [Insert Data] |
| This compound (3 mg/kg) | [Insert Data] |
| This compound (10 mg/kg) | [Insert Data] |
Safety Pharmacology
Safety pharmacology studies are conducted to identify potential adverse effects of a new drug candidate on major physiological systems. For a CNS-active compound like this compound, a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems is required.
Experimental Protocol: Functional Observational Battery (FOB) in Rats
The Functional Observational Battery (FOB), or Irwin test, is a standardized set of procedures to assess the behavioral and physiological effects of a compound.[8][9][10]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Observation arena
-
Equipment for measuring body temperature, grip strength, etc.
Procedure:
-
Dosing: Administer a range of doses of this compound and a vehicle control to different groups of rats.
-
Observations: At various time points post-dosing (e.g., 1, 4, and 24 hours), systematically observe and score a range of parameters, including:
-
Home Cage Observations: Posture, activity level, convulsions.
-
Handling Observations: Muscle tone, reactivity to handling.
-
Open Field Observations: Locomotor activity, gait, arousal, stereotypy.
-
Neurological Reflexes: Pinna, corneal, righting reflexes.
-
Physiological Measurements: Body temperature, respiratory rate.
-
-
Data Analysis: Compare the scores for each parameter between the treated and control groups to identify any dose-dependent adverse effects.
Data Presentation: Summary of FOB Findings
| Parameter | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Behavioral | ||||
| Locomotor Activity | Normal | [Observation] | [Observation] | [Observation] |
| Arousal | Normal | [Observation] | [Observation] | [Observation] |
| Stereotypy | Absent | [Observation] | [Observation] | [Observation] |
| Neurological | ||||
| Gait | Normal | [Observation] | [Observation] | [Observation] |
| Righting Reflex | Normal | [Observation] | [Observation] | [Observation] |
| Autonomic | ||||
| Body Temperature | Normal | [Observation] | [Observation] | [Observation] |
| Piloerection | Absent | [Observation] | [Observation] | [Observation] |
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the properties of this compound and the specific research question. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 6. aragenbio.com [aragenbio.com]
- 7. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 10. mds-usa.com [mds-usa.com]
Application Notes and Protocols for H3R Antagonist Administration in Rodent Models
Introduction to H3R Antagonists in Rodent Models
Histamine (B1213489) H3 receptor (H3R) antagonists are a class of compounds that block the action of histamine at the H3 receptor. In the central nervous system (CNS), H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), and norepinephrine. By blocking these inhibitory receptors, H3R antagonists enhance the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and antipsychotic-like effects in various rodent models.[1][2] These compounds are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders.
Quantitative Data Summary for GSK189254 in Rats
The following table summarizes the effective oral (p.o.) doses of GSK189254 in various in vivo models in rats.
| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| H3 Receptor Occupancy (ex vivo) | Rat | p.o. | ED50 = 0.17 | Inhibition of [³H]R-α-methylhistamine binding in the cortex. | [3] |
| c-Fos Immunohistochemistry | Rat | p.o. | 3 | Increased c-Fos immunoreactivity in the prefrontal and somatosensory cortex. | [3] |
| Microdialysis | Rat | p.o. | 0.3 - 3 | Increased release of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex and acetylcholine in the dorsal hippocampus. | [3] |
| R-α-methylhistamine-induced Dipsogenia | Rat | p.o. | ID50 = 0.03 | Blockade of H3R agonist-induced drinking behavior. | [3] |
| Passive Avoidance | Rat | p.o. | 1 and 3 | Improved performance, indicating enhanced memory. | [3] |
| Water Maze | Rat | p.o. | 1 and 3 | Improved performance, indicating enhanced spatial learning and memory. | [3] |
| Object Recognition | Rat | p.o. | 0.3 and 1 | Improved performance, indicating enhanced recognition memory. | [3] |
| Attentional Set-Shifting | Rat | p.o. | 1 | Improved performance, indicating enhanced cognitive flexibility. | [3] |
Experimental Protocols
Preparation of Dosing Solutions
Objective: To prepare a stable and homogenous formulation of the H3R antagonist for oral administration in rodents.
Materials:
-
H3R antagonist (e.g., GSK189254)
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile water
-
Graduated cylinders and beakers
-
pH meter
Protocol:
-
Calculate the required amount of the H3R antagonist and vehicle based on the desired final concentration and volume.
-
Weigh the precise amount of the H3R antagonist powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency.
-
In a beaker, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar or using a homogenizer to ensure a uniform suspension.
-
Stir the suspension for a sufficient amount of time (e.g., 30-60 minutes) at room temperature to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
If required, adjust the pH of the solution to a physiologically acceptable range (typically pH 6.0-7.5).
-
Store the prepared formulation at 2-8°C and protect from light. Ensure to re-suspend thoroughly before each administration.
Oral Administration (Gavage) in Rats
Objective: To accurately administer the H3R antagonist solution directly into the stomach of a rat.
Materials:
-
Prepared dosing solution
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)
-
Syringe (1-3 mL)
-
Animal scale
Protocol:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck, which immobilizes the head and neck.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Fill the syringe with the correct volume of the dosing solution and attach the gavage needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus until it reaches the pre-measured depth. There should be no resistance. If resistance is felt, or if the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any adverse reactions.
Visualization of Key Pathways and Workflows
Caption: H3R Antagonist Signaling Pathway.
Caption: In Vivo Rodent Study Workflow.
Caption: Dose-Response Relationship Logic.
References
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H3R Antagonist 5 in In Vitro Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][3] This makes the H3R a significant therapeutic target for various neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][4] H3R antagonists, by blocking the receptor's inhibitory action, can increase neurotransmitter release, leading to enhanced wakefulness and cognitive function.[3]
This document provides detailed application notes and protocols for the in vitro characterization of "H3R antagonist 5," a novel compound for research purposes, using radioligand binding assays. These assays are crucial for determining the affinity of a test compound for the receptor, a key parameter in drug discovery and development.
H3 Receptor Signaling Pathway
The H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the G protein complex.[1][2] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunits of the G protein can also modulate other signaling pathways, including N-type voltage-gated calcium channels, to reduce neurotransmitter release.[1] Furthermore, H3R activation can influence the MAPK and PI3K/Akt signaling cascades.[4][5]
Data Presentation
The binding affinity of this compound was determined using a competitive radioligand binding assay with [³H]Nα-methylhistamine ([³H]NAMH) as the radioligand. The key quantitative data are summarized in the table below.
| Compound | Radioligand | Cell Line | Ki (nM) | Assay Conditions |
| This compound | [³H]NAMH | HEK293 (human H3R) | 5.2 | 25°C, 120 min incubation |
| Histamine | [³H]NAMH | HEK293 (human H3R) | 8.0 | 25°C, 120 min incubation[6] |
| Pitolisant | [³H]NAMH | HEK293T (human H3R) | 1.5 - 4.0 | 25°C, 120 min incubation[6] |
| Clobenpropit | [³H]NAMH | Rat Brain Cortex | 0.8 | 25°C, 60 min incubation[7] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol describes a filtration-based competition binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM Pitolisant or R-(-)-α-methylhistamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen crude membrane preparations of HEK-293 cells stably expressing the recombinant human H3R and homogenize them in assay buffer.[8]
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of the diluted this compound.
-
50 µL of [³H]NAMH diluted in assay buffer to a final concentration of approximately 2-3 nM.[8]
-
100 µL of the cell membrane preparation (the protein concentration should be optimized, typically 20-50 µg per well).
-
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 90-120 minutes with continuous shaking.[8]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with radioligand only).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for Histamine H3 Receptor (H3R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histamine (B1213489) H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] As a presynaptic autoreceptor, it regulates the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine.[2] This central role in neurotransmission makes H3R a significant therapeutic target for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and narcolepsy.[1][3]
H3R antagonists (or inverse agonists) block the receptor's activity, leading to an increase in the release of histamine and other neurotransmitters, which is the basis for their therapeutic potential.[2] Pitolisant is a notable example of an H3R inverse agonist approved for the treatment of narcolepsy.[1] The discovery and characterization of novel H3R antagonists require robust and reliable cell-based functional assays to determine their potency and efficacy.
These application notes provide detailed protocols for three key functional assays used to characterize H3R antagonists: the cAMP Assay, the CRE-Luciferase Reporter Gene Assay, and the Calcium Flux Assay, which is often employed as a counter-screen for selectivity.
H3R Signaling Pathway
The H3R primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). H3R antagonists function by preventing agonists from binding and activating the receptor, thereby blocking the subsequent decrease in cAMP levels.
Caption: H3R Gi-coupled signaling pathway.
Application Note 1: cAMP Accumulation Assay
Assay Principle
This assay directly measures the functional consequence of H3R activation. In cells expressing H3R, adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The addition of an H3R agonist inhibits adenylyl cyclase, causing a decrease in cAMP levels. An H3R antagonist will compete with the agonist, preventing this inhibition and restoring cAMP levels in a dose-dependent manner.[4][5] The amount of cAMP is typically quantified using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[6]
Experimental Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293), supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
H3R Agonist (e.g., Histamine, R-(-)-α-methylhistamine).
-
H3R Antagonist Test Compounds.
-
Forskolin (FSK).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit).[6]
-
-
Equipment:
-
White, low-volume 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaLISA-compatible).
-
Procedure:
-
Cell Seeding:
-
Harvest cells and resuspend in culture medium to the desired density (e.g., 2,500 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of the H3R antagonist test compounds in assay buffer containing a constant concentration of the H3R agonist (typically the agonist's EC₈₀ concentration).
-
Prepare control wells:
-
Basal Control: Assay buffer only.
-
FSK Control (100% Signal): Assay buffer + Forskolin.
-
Agonist Control (0% Inhibition): Assay buffer + Agonist + Forskolin.
-
-
-
Assay Execution:
-
Add 5 µL of the prepared compound/control solutions to the wells containing cells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP and anti-cAMP cryptate).
-
Add 5 µL of the d2-cAMP solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader. For HTRF, read the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths (665 nm / 620 nm) and multiply by 10,000.
-
Normalize the data using the agonist and FSK controls:
-
% Inhibition = 100 * (Sample Signal - Agonist Control Signal) / (FSK Control Signal - Agonist Control Signal)
-
-
Plot the % Inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.
Data Presentation
| H3R Antagonist | IC₅₀ (nM) [cAMP Assay] | Hill Slope |
| Compound X | 15.2 | 1.05 |
| Compound Y | 89.7 | 0.98 |
| Pitolisant | 5.8 | 1.10 |
| Thioperamide | 4.5 | 0.95 |
Workflow Diagram
Caption: Workflow for the H3R antagonist cAMP assay.
Application Note 2: CRE-Luciferase Reporter Gene Assay
Assay Principle
This assay measures a downstream transcriptional event resulting from changes in cAMP levels. The promoter of the reporter gene (e.g., Luciferase) is linked to cAMP Response Elements (CRE).[8] When intracellular cAMP is high, Protein Kinase A (PKA) is activated, which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to CRE sites and drives the transcription of the luciferase gene.
For a Gi-coupled receptor like H3R, agonist activation decreases cAMP, leading to reduced luciferase expression. An antagonist blocks this effect, restoring luciferase activity in a dose-dependent manner.[4][9] This assay format provides a robust, amplified signal.
Experimental Protocol
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the human H3 receptor and a CRE-luciferase reporter construct.
-
Culture Medium: As described for the cAMP assay.
-
Reagents:
-
H3R Agonist (e.g., Histamine).
-
H3R Antagonist Test Compounds.
-
Forskolin.
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
-
Equipment:
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminometer or a plate reader with luminescence detection capabilities.
-
Procedure:
-
Cell Seeding:
-
Seed cells in a white, clear-bottom plate at a density that will result in ~90% confluency on the day of the assay (e.g., 10,000 cells/well in a 96-well plate).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of serum-free medium containing the appropriate concentrations of antagonist, a fixed EC₅₀ concentration of agonist, and a low concentration of forskolin (to amplify the assay window).
-
Prepare control wells as in the cAMP assay.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene transcription and translation.[8]
-
-
Luciferase Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of medium in the well (e.g., 50 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data (Relative Luminescence Units, RLU):
-
% Activity = 100 * (Sample RLU - Agonist Control RLU) / (FSK Control RLU - Agonist Control RLU)
-
-
Plot % Activity against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
| H3R Antagonist | IC₅₀ (nM) [CRE-Luc Assay] | pA₂ |
| Compound X | 21.5 | 7.67 |
| Compound Y | 110.2 | 6.96 |
| Pitolisant | 7.1 | 8.15 |
| Clobenpropit | 6.2 | 8.21 |
Workflow Diagram
Caption: Workflow for the H3R CRE-Luciferase reporter assay.
Application Note 3: Calcium Flux Assay (Selectivity Screen)
Assay Principle
The primary H3R signaling pathway is Gi-coupled and does not involve calcium mobilization. However, other histamine receptor subtypes, particularly the H1 receptor, are Gq-coupled and their activation leads to a rapid, transient increase in intracellular calcium ([Ca²⁺]i).[10] Many standard laboratory cell lines, such as HEK293, endogenously express H1 receptors.[11]
Therefore, a calcium flux assay is an excellent counter-screen to determine the selectivity of H3R antagonist candidates. A selective H3R antagonist should show no activity in this assay, while a non-selective compound or an H1R antagonist will block the histamine-induced calcium signal.[10][11]
Experimental Protocol
Materials:
-
Cell Line: HEK293 cells (with endogenous H1R) or a cell line engineered to express a Gq-coupled receptor of interest.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).[11][12]
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to improve dye retention).
-
Histamine (as agonist for endogenous H1R).
-
H3R Antagonist Test Compounds.
-
H1R Antagonist Positive Control (e.g., Pyrilamine).[11]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
-
Equipment:
-
Black, clear-bottom 384-well assay plates.
-
Fluorescent kinetic plate reader (e.g., FLIPR, FDSS) with an integrated liquid handler.
-
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into black, clear-bottom 384-well plates and grow overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[10]
-
-
Assay Execution (in Plate Reader):
-
Place the cell plate and a compound plate (containing H3R antagonists and controls) into the kinetic plate reader.
-
Step 1 (Antagonist Pre-incubation): The instrument adds the test compounds to the cell plate. Incubate for 10-20 minutes.
-
Step 2 (Agonist Challenge): The instrument measures a baseline fluorescence for 10-20 seconds. It then adds a fixed (EC₈₀) concentration of histamine to all wells and continues to record the fluorescent signal for 60-120 seconds.
-
Data Analysis:
-
The response is calculated as the maximum fluorescence signal minus the baseline signal for each well.
-
Normalize the data:
-
% Inhibition = 100 * (1 - (Sample Response - No Agonist Control) / (Histamine Control - No Agonist Control))
-
-
A selective H3R antagonist should yield ~0% inhibition, whereas the H1R antagonist control should produce a dose-dependent inhibition curve from which an IC₅₀ can be calculated.
Data Presentation
| Compound | Target(s) | IC₅₀ (nM) [Calcium Flux Assay] | Comments |
| Pyrilamine | H1R | 25.4 | Positive control, blocks Ca²⁺ flux. |
| H3R Antagonist X | H3R | >10,000 | No effect on Ca²⁺ flux; selective. |
| Compound Z | H1R/H3R | 150.8 | Non-selective; blocks Ca²⁺ flux. |
Workflow Diagram
Caption: Workflow for the H1R calcium flux selectivity assay.
References
- 1. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: The Use of H3R Antagonist 5 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Histamine (B1213489) H3 Receptor (H3R) antagonists in primary neuronal cultures. The protocols detailed below are intended to guide researchers in investigating the effects of these compounds on neuronal viability, function, and signaling.
Introduction
The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and serotonin, in the central nervous system (CNS)[1][2][3]. As such, H3R has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders[4][5]. H3R antagonists, by blocking the inhibitory action of the H3R, can increase the release of these neurotransmitters, thereby offering potential therapeutic benefits in conditions characterized by neurotransmitter deficits[1][6]. Primary neuronal cultures provide an invaluable in vitro system to elucidate the cellular and molecular mechanisms underlying the effects of H3R antagonists.
Data Presentation
The following tables summarize quantitative data from studies utilizing H3R antagonists in neuronal cell models.
Table 1: Effect of H3R Antagonist (Thioperamide) on Neuronal Cell Viability
| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |
| Control | - | 100 | [7] |
| Thioperamide | 10⁻⁶ M | 150.83 ± 6.91 | [7] |
| Thioperamide | 10⁻⁵ M | 145.11 ± 14.52 | [7] |
| Thioperamide | 10⁻⁴ M | 132.02 ± 25.65 | [7] |
This data demonstrates a dose-dependent increase in the viability of NE-4C neural stem cells upon treatment with the H3R antagonist thioperamide[7].
Signaling Pathways
H3R antagonists exert their effects by modulating several key intracellular signaling pathways. As H3Rs are Gαi/o-protein coupled, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels[1][4]. H3R antagonists reverse this inhibition. Furthermore, H3R activation can stimulate the MAPK and PI3K/AKT pathways[4]. By antagonizing H3R, these compounds can influence downstream targets such as the pro-survival transcription factor CREB and the pro-apoptotic protein GSK-3β[4][7].
Caption: Signaling pathway of H3R antagonists in neurons.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a fundamental step for subsequent experiments.
Materials:
-
Pregnant C57BL/6 mice (E15.5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-L-lysine
-
Sterile Phosphate-Buffered Saline (PBS)
-
Culture plates or coverslips
Procedure:
-
Prepare culture plates by coating with 100 µg/ml Poly-L-lysine in sterile PBS for at least 1 hour at 37°C. Wash twice with sterile PBS and allow to dry.
-
Euthanize pregnant mice according to approved institutional guidelines and dissect out the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold PBS.
-
Remove the meninges and mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% trypsin and a small amount of DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding DMEM with 10% FBS.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin/Streptomycin.
-
Count the cells and plate them at the desired density onto the pre-coated culture plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
Caption: Workflow for primary neuronal culture preparation.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This protocol measures the metabolic activity of cultured neurons as an indicator of cell viability following treatment with an H3R antagonist.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to adhere and differentiate for a desired period (e.g., 5-7 days).
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of the this compound. Include a vehicle control group.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µl of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Immunocytochemistry for Neuronal Morphology
This protocol is used to visualize neuronal morphology and assess changes in dendritic length and complexity following treatment with an H3R antagonist.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat primary neuronal cultures on coverslips with this compound for the desired duration.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-MAP2) diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the neurons using a fluorescence microscope and capture images for analysis of neuronal morphology (e.g., using ImageJ with the NeuronJ plugin).
Caption: Workflow for immunocytochemistry of primary neurons.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. MTT cell viability assay [bio-protocol.org]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
Application Notes and Protocols: Electrophysiological Studies of H3R Antagonist (Compound 5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) H3 receptors (H3Rs) are presynaptic autoreceptors and heteroreceptors predominantly expressed in the central nervous system (CNS).[1][2] They play a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, serotonin, and norepinephrine.[1][3] As a G-protein coupled receptor (GPCR) with high constitutive activity, the H3R acts as a "brake" on neurotransmitter release.[1] H3R antagonists, such as the representative Compound 5, block this inhibitory action, leading to an increase in the synthesis and release of these neurotransmitters.[1][4] This mechanism underlies their potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy, where cognitive enhancement and wakefulness are desired outcomes.[1][3][5][6]
These application notes provide a comprehensive overview of the use of a representative H3R antagonist, referred to as "Compound 5," in electrophysiological studies to investigate its effects on neuronal excitability, synaptic transmission, and plasticity.
Data Presentation: Effects of H3R Antagonists on Electrophysiological Parameters
The following tables summarize quantitative data from studies on various H3R antagonists, which can be considered representative of the expected effects of Compound 5.
Table 1: Effects of H3R Antagonists on Synaptic Transmission
| H3R Antagonist | Preparation | Concentration | Measured Parameter | Effect |
| JNJ5207852 or Thioperamide | Nucleus Accumbens Core Slices (rat) | 10 µM or 5 µM | Excitatory Postsynaptic Current (EPSC) Amplitude in D1(-) Medium Spiny Neurons | Increased EPSC amplitude |
| Ciproxifan | Hippocampal Slices (mouse) | Not specified | Field Excitatory Postsynaptic Potential (fEPSP) slope | No alteration of basal ionotropic glutamate (B1630785) synaptic transmission |
| Clobenpropit | Hippocampal Slices (rat) | Not specified | Basal Synaptic Transmission | No effect on basal synaptic transmission |
Table 2: Effects of H3R Antagonists on Synaptic Plasticity (Long-Term Potentiation - LTP)
| H3R Antagonist | Experimental Model | Effect on LTP |
| Ciproxifan | Isoflurane-induced memory impairment model (mouse) | Abolished the isoflurane-induced reduction in hippocampal LTP |
| Clobenpropit | Flinders Sensitive Line (FSL) rat model of depression | Increased synaptic plasticity in the hippocampus |
Mandatory Visualizations
Caption: H3R Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for In Vitro Electrophysiology.
Caption: H3R Antagonism and Neurotransmitter Release.
Experimental Protocols
Protocol 1: Extracellular Field Potential Recordings in Hippocampal Slices
This protocol is designed to assess the effects of Compound 5 on basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.[5]
1. Materials and Reagents:
-
Animals: Sprague-Dawley rats or C57BL/6 mice (p15-22).
-
Dissection Buffer (ACSF1, ice-cold): (in mM) 2.49 KCl, 1.43 NaH2PO4, 26 NaHCO3, 10 glucose, 252 sucrose, 1 CaCl2, 2 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (ACSF2, for incubation and recording): (in mM) 124 NaCl, 3.5 KCl, 1.25 NaH2PO4, 1.5 MgCl2, 1.5 CaCl2, 30 NaHCO3, 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Compound 5 Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Recording Electrodes: Glass micropipettes filled with ACSF (3-5 MΩ resistance).
-
Stimulating Electrode: Bipolar tungsten electrode.
2. Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold ACSF1.
-
Prepare 300-400 μm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing ACSF2 at room temperature, and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with ACSF2 at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to assess basal synaptic strength.
-
Baseline Recording: Adjust the stimulus intensity to elicit an fEPSP slope that is 30-40% of the maximum. Record a stable baseline for 20-30 minutes.
-
Drug Application: Perfuse the slice with ACSF2 containing the desired concentration of Compound 5 and continue recording to observe effects on basal synaptic transmission.
-
LTP Induction: After a stable baseline in the presence or absence of Compound 5, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-HFS Recording: Continue recording for at least 60 minutes to monitor the potentiation of the fEPSP slope.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize all data to the average baseline values.
-
Compare the magnitude of LTP between control and Compound 5-treated slices. Statistical significance can be determined using a Student's t-test or ANOVA.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Neurons
This protocol allows for the detailed investigation of Compound 5's effects on synaptic currents (EPSCs or IPSCs) and intrinsic neuronal excitability.
1. Materials and Reagents:
-
Slice Preparation Reagents: As described in Protocol 1.
-
Recording Chamber and Microscope: Submerged recording chamber on a fixed-stage microscope with IR-DIC optics.
-
Patch Pipettes: Glass micropipettes (3-5 MΩ resistance).
-
Intracellular Solution (K-Gluconate based for EPSCs): (in mM) 122 potassium gluconate, 8 KCl, 10 HEPES, 4 MgATP, 0.3 NaGTP. pH adjusted to 7.3 with KOH.
-
Compound 5 Stock Solution: 10 mM in DMSO.
2. Slice and Cell Preparation:
-
Prepare brain slices as described in Protocol 1.
-
Visually identify neurons for recording (e.g., CA1 pyramidal neurons, medium spiny neurons of the nucleus accumbens) using IR-DIC microscopy.
3. Electrophysiological Recording:
-
Whole-Cell Configuration: Approach a neuron with a patch pipette containing the intracellular solution and establish a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Clamp the neuron at -70 mV to record spontaneous or evoked EPSCs.
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
Bath apply Compound 5 at the desired concentration and record for another 10-20 minutes.
-
Analyze changes in the amplitude, frequency, and kinetics of EPSCs.
-
To study paired-pulse ratio (PPR), a measure of presynaptic release probability, deliver two closely spaced stimuli (e.g., 50 ms (B15284909) interval) and calculate the ratio of the second EPSC amplitude to the first. A change in PPR suggests a presynaptic mechanism of action.[7]
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and generate a frequency-current (F-I) curve.
-
Apply Compound 5 and repeat the current injections to determine its effect on neuronal excitability (e.g., changes in firing rate, action potential threshold).
-
4. Data Analysis:
-
Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events.
-
Measure action potential parameters (threshold, amplitude, half-width) and firing frequency.
-
Compare parameters before and after the application of Compound 5 using paired statistical tests.
Conclusion
The electrophysiological protocols and data presented provide a framework for investigating the functional consequences of H3R antagonism with compounds like Compound 5. These studies are essential for elucidating the mechanisms by which H3R antagonists modulate neural circuits and for advancing their development as therapeutic agents for CNS disorders. The ability of these compounds to enhance synaptic plasticity and modulate neurotransmitter release underscores their potential to improve cognitive function.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor activation decreases kainate-induced hippocampal gamma oscillations in vitro by action potential desynchronization in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor function biases excitatory gain in the nucleus accumbens Short title: Histamine H3 receptors regulate NAc function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Concentration Levels of H3R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) H3 receptors (H3Rs) are predominantly expressed in the central nervous system (CNS) and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine.[1][2][3][4] This central role makes H3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[1][4][5] The development of H3R antagonists requires precise measurement of their concentration in the brain to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and to determine target engagement. This document provides detailed application notes and protocols for key methodologies used to quantify H3R antagonist levels in the brain.
Key Methodologies for Brain Concentration Measurement
Several advanced analytical techniques are employed to measure the brain concentration of H3R antagonists. The primary methods include Positron Emission Tomography (PET), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and In Vivo Microdialysis. Each technique offers unique advantages for understanding drug disposition and target interaction within the CNS.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of H3R occupancy by an antagonist in the living brain.[6] This is achieved by using a radiolabeled ligand that specifically binds to H3Rs.[1][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct quantification of drug concentration in biological matrices, including brain tissue homogenate and cerebrospinal fluid (CSF).[9][10][11]
In Vivo Microdialysis is a technique used to measure the concentration of unbound drug and neurotransmitters in the extracellular fluid of specific brain regions.[12][13][14] This method provides valuable information about the pharmacologically active concentration of the antagonist at the site of action.
Data Presentation: Quantitative Insights
The following tables summarize quantitative data from studies measuring H3R antagonist brain levels and receptor occupancy, providing a comparative overview of different compounds and methodologies.
Table 1: H3R Antagonist Receptor Occupancy Determined by PET
| Compound | Radioligand | Species | Brain Region | Dose | Receptor Occupancy (%) | Reference |
| GSK239512 | [11C]GSK189254 | Human | Caudate, Putamen, Cortex | 6 µg (oral) | ~50% at 4h | [15] |
| GSK239512 | [11C]GSK189254 | Human | Caudate, Putamen, Cortex | 14 µg (oral) | ~75% at 4h | [15] |
| GSK239512 | [11C]GSK189254 | Human | Caudate, Putamen, Cortex | 120 µg (oral) | >90% at 4h | [15] |
| Enerisant | [11C]TASP457 | Human | Cortex, Striatum | 5 mg (oral) | 69.7% at 26h | [16] |
| Enerisant | [11C]TASP457 | Human | Cortex, Striatum | 12.5 mg (oral) | >85% at 26h | [16] |
| Enerisant | [11C]TASP457 | Human | Cortex, Striatum | 25 mg (oral) | >85% at 26h | [16] |
| AG-0029 | [11C]GSK-189254 | Rat | Various | 1 mg/kg (IV) | 11.9 ± 8.5% | [17] |
| AG-0029 | [11C]GSK-189254 | Rat | Various | 10 mg/kg (IV) | 40.3 ± 11.3% | [17] |
Table 2: Brain Concentration of H3R Antagonists Measured by LC-MS/MS
| Compound | Species | Brain Region | Dose | Time Point | Brain Concentration (ng/g or ng/mL) | Reference |
| DL76 | Rat | Serum (proxy for brain) | 10 mg/kg (IV) | 5 min | ~1000 ng/mL | [10] |
| DL76 | Rat | Serum (proxy for brain) | 10 mg/kg (IV) | 8 h | ~10 ng/mL | [10] |
| Conessine (B1669311) | Rat | Serum (proxy for brain) | 10 mg/kg (oral) | 1 h | ~150 ng/mL | [11] |
| Conessine | Rat | Serum (proxy for brain) | 10 mg/kg (oral) | 24 h | ~25 ng/mL | [11] |
Experimental Protocols
Protocol 1: H3R Occupancy Measurement using PET Imaging
This protocol outlines the general procedure for determining H3R occupancy in the brain using PET imaging with a specific radioligand.
1. Subject Preparation:
- Subjects (human or animal) should be fasted for at least 4 hours prior to the scan.
- For animal studies, anesthesia is administered and the animal is positioned in the PET scanner.[1]
- A transmission scan is performed for attenuation correction.[1]
2. Radioligand Administration:
- A bolus injection of the H3R radioligand (e.g., [11C]GSK189254) is administered intravenously.[1]
- The injected dose is typically in the range of 50 MBq for rodents.[1]
3. Dynamic PET Scan:
- A dynamic emission scan is acquired for 60-90 minutes immediately following radioligand injection.[1]
- Arterial blood sampling may be performed to obtain a metabolite-corrected plasma input function.[1]
4. Data Analysis:
- PET images are reconstructed and regions of interest (ROIs) are defined for brain areas with high (e.g., striatum, cortex) and low (e.g., cerebellum) H3R density.[1]
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs to estimate the total distribution volume (VT).[1]
- Receptor occupancy is calculated using the following formula:
- Occupancy (%) = 100 * (VT_baseline - VT_post-dose) / VT_baseline
5. H3R Antagonist Administration and Post-Dose Scan:
- The H3R antagonist is administered orally or intravenously.
- A second PET scan is performed at the time of expected peak plasma concentration of the antagonist.[15]
- The same procedure as the baseline scan is followed.
Protocol 2: Quantification of H3R Antagonist in Brain Tissue by LC-MS/MS
This protocol describes the steps for quantifying the concentration of an H3R antagonist in brain tissue.
1. Brain Tissue Collection and Homogenization:
- Animals are euthanized at specified time points after drug administration.
- The brain is rapidly excised, and the region of interest is dissected on ice.
- The tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
2. Sample Preparation (Protein Precipitation):
- An aliquot of the brain homogenate is mixed with a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analyte and internal standard, is collected for analysis.
3. LC-MS/MS Analysis:
- Chromatography:
- An aliquot of the supernatant is injected onto a reverse-phase C18 column.[10]
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to separate the analyte from matrix components.[10]
- Mass Spectrometry:
- The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for the analyte and the internal standard.[11]
4. Quantification:
- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
- The concentration of the H3R antagonist in the brain homogenate samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
H3 Receptor Signaling Pathway
Caption: H3R signaling pathway and the action of H3R antagonists.
Experimental Workflow for PET Imaging
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Histamine H3 Receptors with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry method for the quantification of a potent H3 receptor antagonist conessine in serum and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
Application Notes and Protocols for a Novel H3R Antagonist in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a novel Histamine (B1213489) H3 Receptor (H3R) antagonist, herein referred to as "H3R Antagonist 5," for in-vivo behavioral studies in mice. The protocols detailed below are foundational for assessing the compound's effects on cognitive functions and anxiety-like behaviors.
Introduction to H3R Antagonism
Histamine H3 receptors are primarily expressed in the central nervous system where they act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of H3R leads to an increase in the release of these neurotransmitters, which is hypothesized to produce pro-cognitive and wakefulness-promoting effects.[1][3] Consequently, H3R antagonists are being investigated as potential therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2]
H3R Signaling Pathway
Caption: H3R Signaling Pathway.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the behavioral assays.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Day | Vehicle Control (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) | This compound (3 mg/kg) (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) |
| 1 | 55.2 ± 3.1 | 50.1 ± 2.8 | 45.3 ± 2.5* | 42.1 ± 2.2 |
| 2 | 48.9 ± 2.9 | 42.5 ± 2.6 | 38.1 ± 2.3 | 35.5 ± 2.0 |
| 3 | 40.1 ± 2.5 | 35.2 ± 2.2 | 30.5 ± 1.9 | 28.9 ± 1.8 |
| 4 | 32.5 ± 2.1 | 28.1 ± 1.9 | 24.3 ± 1.6 | 22.7 ± 1.5 |
| 5 | 25.8 ± 1.8 | 22.3 ± 1.5 | 19.8 ± 1.3** | 18.1 ± 1.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control
Table 2: Elevated Plus Maze - Behavioral Parameters (5-minute test)
| Treatment Group | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle Control | 25.3 ± 3.5 | 18.2 ± 2.1 | 15.1 ± 1.8 | 1520 ± 120 |
| This compound (1 mg/kg) | 35.8 ± 4.1 | 25.5 ± 2.9 | 14.8 ± 1.6 | 1580 ± 135 |
| This compound (3 mg/kg) | 48.2 ± 5.2 | 33.1 ± 3.5 | 15.5 ± 1.9 | 1610 ± 140 |
| This compound (10 mg/kg) | 55.1 ± 6.0 | 38.9 ± 4.0 | 14.9 ± 1.7 | 1550 ± 125 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control
Table 3: Novel Object Recognition Test - Discrimination Index
| Treatment Group | Discrimination Index (Mean ± SEM) |
| Vehicle Control | 0.25 ± 0.05 |
| This compound (1 mg/kg) | 0.45 ± 0.07* |
| This compound (3 mg/kg) | 0.62 ± 0.08** |
| This compound (10 mg/kg) | 0.75 ± 0.09*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control
Experimental Protocols
General Considerations
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.[9]
-
Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO). Administer the compound via intraperitoneal (i.p.) injection at a specified time before behavioral testing (e.g., 30 minutes).[10] Doses should be determined based on preliminary dose-response studies.
-
Blinding: The experimenter should be blinded to the treatment conditions to avoid bias.[11]
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before each experiment.[9][12]
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[13][14]
Equipment
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[13][15]
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.[16]
-
A video tracking system to record the mouse's swimming path.
Protocol
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four randomly chosen starting positions.[13]
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[13]
-
Allow the mouse to remain on the platform for 15-30 seconds.[13]
-
The inter-trial interval should be around 10-15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.[14]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Caption: Morris Water Maze Workflow.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.[9][11] The test is based on the natural aversion of mice to open and elevated spaces.[11]
Equipment
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[9]
-
A video camera positioned above the maze to record the session.
Protocol
-
Gently place the mouse in the center of the maze, facing one of the open arms.[9]
-
Allow the mouse to freely explore the maze for 5 minutes.[17]
-
Record the time spent in the open arms and the number of entries into both open and closed arms.
-
An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect.[11]
Caption: Elevated Plus Maze Workflow.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents.[18][19] The test is based on the innate tendency of mice to explore a novel object more than a familiar one.[18]
Equipment
-
An open-field arena.[18]
-
Two sets of identical objects (familiar objects) and one novel object. The objects should be heavy enough that the mice cannot move them.
Protocol
-
Habituation (Day 1):
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.[18]
-
-
Test Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[18][20]
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Striatal signaling regulated by the H3R histamine receptor in a mouse model of tic pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new family of H3 receptor antagonists based on the natural product Conessine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Histamine H3 receptor antagonism modulates autism-like hyperactivity but not repetitive behaviors in BTBR T+Itpr3tf/J inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Assessing the Efficacy of H3R Antagonists in Memory Tasks
Introduction
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[1][2] It plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[1][2][3][4][5] Blockade of H3Rs by antagonists has been shown to enhance the release of these neurotransmitters, leading to pro-cognitive effects in various preclinical models of memory impairment.[3][4][6][7] These findings suggest that H3R antagonists are a promising therapeutic target for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[2][3][4]
Mechanism of Action
H3 receptors are G-protein coupled receptors (GPCRs) that exhibit high constitutive activity, meaning they can signal without being activated by an agonist.[1] As autoreceptors, they inhibit the synthesis and release of histamine from histaminergic neurons.[1][4] As heteroreceptors, they negatively regulate the release of other neurotransmitters.[1][5] H3R antagonists block this constitutive activity and the action of endogenous histamine, thereby increasing the synaptic levels of histamine and other neurotransmitters.[4] This enhanced neurotransmission in brain regions critical for cognition, such as the hippocampus and cortex, is believed to underlie the memory-enhancing effects of H3R antagonists.[1][3]
Preclinical Assessment of H3R Antagonist Efficacy
The pro-cognitive effects of H3R antagonists are evaluated in animal models using a variety of behavioral tasks that assess different aspects of learning and memory. Commonly used paradigms include the Novel Object Recognition (NOR) test for recognition memory, the Morris Water Maze (MWM) for spatial learning and memory, and the Passive Avoidance (PA) test for fear-motivated long-term memory.[6][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the histamine H3 receptor signaling pathway and a general experimental workflow for assessing the efficacy of an H3R antagonist in memory tasks.
Caption: Histamine H3 Receptor Antagonist Signaling Pathway.
Caption: Experimental Workflow for H3R Antagonist Efficacy Testing.
Experimental Protocols
1. Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[10][11][12]
-
Apparatus: An open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. Two sets of three identical objects that are different in shape and texture but similar in size and cannot be easily displaced by the animal.
-
Animal Subjects: Adult male or female rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior.[10][13]
-
Familiarization/Training (Day 2): Place two identical objects (A and A) in the arena.[13] Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Test (Day 3): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place one familiar object (A) and one novel object (B) in the same locations as in the training phase.[11][13] Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
-
Drug Administration: The H3R antagonist, vehicle, or positive control is administered (e.g., intraperitoneally, i.p.) at a specified time before the training or test phase, depending on whether the effect on acquisition, consolidation, or retrieval is being studied.
-
Data Analysis: The primary measure is the Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
2. Morris Water Maze (MWM) Test
This task assesses hippocampus-dependent spatial learning and memory.[14][15]
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.[16][17] A small escape platform is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animal Subjects: Adult male or female rodents.
-
Procedure:
-
Acquisition Training (Days 1-4): The animal is placed in the water facing the wall at one of four starting positions. The animal must find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[16] The animal is allowed to remain on the platform for 15-30 seconds. This is repeated for 4 trials per day from different starting positions.
-
Probe Trial (Day 5): The platform is removed, and the animal is allowed to swim freely for 60 seconds.[15] The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Drug Administration: The test compound is typically administered daily before the training sessions.
-
Data Analysis: Key metrics include escape latency (time to find the platform) and path length during acquisition training, and the time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial memory.
3. Passive Avoidance (PA) Test
This fear-motivated task assesses long-term memory.[9][18]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening.[18][19] The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Animal Subjects: Adult male or female rodents.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. When the animal enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[18][19]
-
Retention/Test Trial: After a retention interval (typically 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300-600 seconds).[18][20]
-
-
Drug Administration: The H3R antagonist is usually administered before the acquisition trial to assess its effect on memory consolidation, or before the retention trial to evaluate its impact on memory retrieval.
-
Data Analysis: The primary endpoint is the step-through latency during the retention trial.[9] A longer latency to enter the dark compartment indicates better memory of the aversive experience.
Data Presentation
The following tables provide examples of how quantitative data from these experiments can be structured for clear comparison.
Table 1: Effect of H3R Antagonist on Novel Object Recognition
| Treatment Group | N | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle | 12 | 65.2 ± 5.8 | 0.15 ± 0.05 |
| H3R Antagonist (1 mg/kg) | 12 | 68.1 ± 6.2 | 0.35 ± 0.06 |
| H3R Antagonist (3 mg/kg) | 12 | 66.9 ± 5.5 | 0.52 ± 0.07 |
| H3R Antagonist (10 mg/kg) | 12 | 67.5 ± 6.0 | 0.58 ± 0.08 |
| Positive Control | 12 | 69.3 ± 6.4 | 0.60 ± 0.07** |
| Scopolamine + Vehicle | 12 | 64.8 ± 5.9 | -0.05 ± 0.04# |
| Scopolamine + H3R Antagonist (3 mg/kg) | 12 | 66.2 ± 6.1 | 0.45 ± 0.06$ |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. #p < 0.01 vs. Vehicle. $p < 0.01 vs. Scopolamine + Vehicle. |
Table 2: Effect of H3R Antagonist on Morris Water Maze Performance
| Treatment Group | N | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle | 10 | 25.6 ± 3.1 | 35.8 ± 4.2 |
| H3R Antagonist (3 mg/kg) | 10 | 15.2 ± 2.5 | 55.1 ± 5.1 |
| H3R Antagonist (10 mg/kg) | 10 | 12.8 ± 2.1 | 62.5 ± 5.5 |
| Positive Control | 10 | 11.5 ± 1.9 | 65.3 ± 5.8** |
| Scopolamine + Vehicle | 10 | 45.3 ± 4.5# | 22.1 ± 3.5# |
| Scopolamine + H3R Antagonist (3 mg/kg) | 10 | 20.7 ± 3.8$ | 48.9 ± 4.9$ |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. #p < 0.01 vs. Vehicle. $p < 0.01 vs. Scopolamine + Vehicle. |
Table 3: Effect of H3R Antagonist on Passive Avoidance
| Treatment Group | N | Acquisition Latency (s) | Retention Latency (s) |
| Vehicle | 15 | 15.4 ± 2.8 | 120.5 ± 15.2 |
| H3R Antagonist (3 mg/kg) | 15 | 16.1 ± 3.1 | 255.8 ± 20.1 |
| H3R Antagonist (10 mg/kg) | 15 | 14.9 ± 2.5 | 280.2 ± 18.5 |
| Positive Control | 15 | 15.8 ± 2.9 | 295.1 ± 17.9** |
| Scopolamine + Vehicle | 15 | 16.5 ± 3.0 | 45.6 ± 8.9# |
| Scopolamine + H3R Antagonist (3 mg/kg) | 15 | 15.2 ± 2.7 | 185.3 ± 16.4$ |
| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle. #p < 0.01 vs. Vehicle. $p < 0.01 vs. Scopolamine + Vehicle. |
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 19. scantox.com [scantox.com]
- 20. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Histamine Turnover in the Brain Using an H3R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[1][2] It plays a crucial role in modulating the synthesis and release of histamine, acting as a negative feedback mechanism.[1][3] The H3R also functions as a heteroreceptor, regulating the release of other important neurotransmitters such as acetylcholine (B1216132) (ACh), dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin.[1] Due to their ability to increase the release of these neurotransmitters, H3R antagonists and inverse agonists are being actively investigated for their therapeutic potential in various CNS disorders, including cognitive impairments, schizophrenia, and sleep disorders.[1][3][4]
This document provides detailed application notes and protocols for utilizing a potent and selective H3R antagonist to study histamine turnover and its effects on neurotransmitter release in the brain. Due to the limited availability of specific quantitative data for "H3R antagonist 5," this guide will use the well-characterized, non-imidazole H3R antagonist ABT-239 as a primary example. Data from another potent H3R antagonist, ciproxifan , will be used to specifically illustrate effects on histamine turnover.
Mechanism of Action of H3R Antagonists
H3 receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins.[4] Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately suppresses the synthesis and release of histamine from presynaptic terminals. H3R antagonists, by blocking this receptor, prevent this inhibitory effect. As many H3R antagonists are inverse agonists, they also inhibit the receptor's constitutive activity, leading to a significant increase in histamine release and turnover.[1] This increased histaminergic activity subsequently enhances the release of other neurotransmitters, contributing to the pro-cognitive and wakefulness-promoting effects of these compounds.[2][4]
Data Presentation
The following tables summarize the quantitative effects of H3R antagonists on neurotransmitter release and histamine turnover in the brain, based on preclinical studies.
Table 1: Effect of ABT-239 on Acetylcholine and Dopamine Release in Freely Moving Rats
| Brain Region | Neurotransmitter | Dose of ABT-239 (mg/kg, i.p.) | Outcome |
| Frontal Cortex | Acetylcholine | 0.1 - 3.0 | Enhanced Release |
| Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced Release |
| Frontal Cortex | Dopamine | 3.0 | Enhanced Release |
| Striatum | Dopamine | 3.0 | No Effect |
Source: Fox et al., 2005.[5]
Table 2: Effect of Ciproxifan on Histamine Turnover in Mice
| Parameter | Brain Region | ED₅₀ of Ciproxifan (mg/kg, p.o.) | Outcome |
| Histamine Turnover Rate | Whole Brain | 0.14 | ~100% Increase |
| tele-Methylhistamine Level | Whole Brain | 0.14 | ~100% Increase |
Source: Ligneau et al., 1998.[6]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for the Measurement of Histamine and Acetylcholine Release
This protocol describes the use of in vivo microdialysis in freely moving rats to assess the effect of an H3R antagonist on the extracellular levels of histamine and acetylcholine in specific brain regions.
Materials:
-
H3R Antagonist (e.g., ABT-239)
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (self-made or commercial)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., sodium pentobarbital)
-
HPLC system with electrochemical or fluorescence detection
-
Dental acrylic
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus) using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull using dental acrylic and anchor screws.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent neurotransmitter degradation.
-
Collect at least 3-4 baseline samples before drug administration.
-
-
Administration of H3R Antagonist:
-
Administer the H3R antagonist (e.g., ABT-239) via intraperitoneal (i.p.) injection at the desired doses.[7] A vehicle control group should be included.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for several hours post-administration to monitor the changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for histamine and acetylcholine concentrations using a validated HPLC method with either electrochemical or fluorescence detection.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
-
Protocol 2: Measurement of Histamine Turnover via its Metabolite, tele-Methylhistamine (t-MH)
This protocol describes how to assess histamine turnover by measuring the levels of its primary metabolite, tele-methylhistamine (t-MH), in brain tissue following the administration of an H3R antagonist.
Materials:
-
H3R Antagonist (e.g., ciproxifan)
-
Male mice or rats
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
-
Brain tissue homogenization equipment
-
Reagents for sample extraction and derivatization
Procedure:
-
Animal Dosing:
-
Administer the H3R antagonist (e.g., ciproxifan) orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.
-
Include a vehicle-treated control group.
-
-
Brain Tissue Collection:
-
At a predetermined time point after drug administration (e.g., 90-180 minutes for ciproxifan), euthanize the animals.
-
Rapidly dissect the brain and isolate the region of interest (e.g., cerebral cortex).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization and Extraction:
-
Homogenize the frozen brain tissue in an appropriate buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate t-MH from the tissue homogenate.
-
-
Quantification by MS:
-
Derivatize the extracted samples if necessary to improve chromatographic separation and detection.
-
Quantify the concentration of t-MH in the samples using a validated GC-MS or LC-MS/MS method.
-
-
Data Analysis:
-
Compare the t-MH levels in the drug-treated groups to the vehicle control group to determine the effect of the H3R antagonist on histamine turnover.
-
Visualizations
Caption: H3R antagonist signaling pathway.
Caption: In vivo microdialysis experimental workflow.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciproxifan - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
H3R Antagonist 5: A Potent and Selective Tool for CNS Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3R antagonist 5, also known as Compound 1b, is a highly potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) inverse agonist.[1] With an IC50 of 0.54 nM, this brain-penetrable compound serves as a valuable research tool for investigating the role of the H3 receptor in various central nervous system (CNS) functions and disorders.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, making it an attractive target for therapeutic intervention in cognitive and sleep-wake disorders.
Mechanism of Action
As an inverse agonist, this compound not only blocks the effects of agonists like histamine but also reduces the constitutive activity of the H3 receptor. This leads to an increased synthesis and release of histamine and other neurotransmitters in the brain. This neurochemical enhancement is believed to underlie the pro-cognitive and wake-promoting effects observed with H3R antagonists.
Applications in CNS Research
This compound is a versatile tool for a range of CNS research applications, including:
-
Cognitive Enhancement: Investigating the role of the histaminergic system in learning and memory. This compound can be utilized in preclinical models of cognitive deficits associated with Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).
-
Wakefulness and Narcolepsy: Studying the regulation of the sleep-wake cycle. The wake-promoting properties of H3R antagonists make this compound relevant for research into narcolepsy and other disorders of excessive daytime sleepiness.
-
Neurotransmitter Release Studies: Elucidating the modulatory effects of H3 receptors on the release of various neurotransmitters in different brain regions using techniques like in vivo microdialysis.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 0.54 nM | Human | H3 Receptor Inverse Agonist Activity | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 | Species | Assay | Reference |
| H1 Receptor | >10 µM | Human | Radioligand Binding | [1] |
| H2 Receptor | >10 µM | Human | Radioligand Binding | [1] |
| H4 Receptor | >10 µM | Human | Radioligand Binding | [1] |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a general method for determining the binding affinity of a test compound to the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Thioperamide (B1682323).
-
Test compound (this compound).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM), and 50 µL of various concentrations of the test compound or buffer (for total binding) or 10 µM thioperamide (for non-specific binding).
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay for Inverse Agonist Activity
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP accumulation, demonstrating its inverse agonist properties.
Materials:
-
CHO-K1 cells stably co-expressing the human H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test compound (this compound).
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to ~80-90% confluency.
-
Seed the cells into 384-well white opaque plates at a density of ~2,500 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Aspirate the culture medium from the wells and add the diluted test compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Detection:
-
Add forskolin (final concentration ~3 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Generate concentration-response curves and calculate the IC50 values using non-linear regression.
-
In Vivo Model: Novel Object Recognition (NOR) Test in Rats
This behavioral test assesses the pro-cognitive effects of this compound on recognition memory.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).
-
Video recording and analysis software.
-
Test compound (this compound) and vehicle.
Procedure:
-
Habituation:
-
On day 1, allow each rat to freely explore the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, administer the test compound or vehicle to the rats (e.g., 30-60 minutes before the trial, depending on the route of administration).
-
Place two identical objects in the arena.
-
Place a rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (<2 cm) and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects and one novel object in the arena.
-
Place the same rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: H3R Inverse Agonist Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Novel Object Recognition Test Workflow.
References
Preparing H3R Antagonist 5 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of H3R antagonist 5, also identified as Compound 1b, for in vivo administration. This compound is a selective histamine (B1213489) H3 receptor inverse agonist with a high affinity (IC50 of 0.54 nM) and the ability to cross the blood-brain barrier, making it a valuable tool for central nervous system research.[1] Proper formulation is critical to ensure accurate and reproducible results in preclinical studies.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Compound Identifier | This compound (Compound 1b) | [1] |
| Mechanism of Action | Selective Histamine H3 Receptor Inverse Agonist | [1] |
| IC50 | 0.54 nM | [1] |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | [1] |
| Known In Vivo Formulation | 5% (v/v) DMSO in a suitable vehicle (e.g., saline) |
Recommended Vehicle Composition for In Vivo Administration
| Component | Concentration | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5% (v/v) | Solubilizing agent |
| Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | 95% (v/v) | Vehicle |
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol details the preparation of a solution of this compound suitable for intraperitoneal administration in mice. The formulation is based on a known successful application for in vivo studies.
Materials:
-
This compound (Compound 1b) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Sterile syringe filters (0.22 µm), if necessary for sterilization
Procedure:
-
Calculate the Required Amount of this compound:
-
Determine the desired dose (e.g., in mg/kg) and the average weight of the mice to be injected.
-
Calculate the total mass of this compound required for the study.
-
Example Calculation: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse, you would need 0.25 mg of the compound per mouse.
-
-
Determine the Solution Concentration:
-
Decide on a suitable injection volume. For mice, a typical intraperitoneal injection volume is 5-10 µL/g of body weight.
-
Calculate the required concentration of the this compound solution.
-
Example Calculation: For a 25 g mouse receiving an injection volume of 250 µL (10 µL/g), the concentration would be 1 mg/mL (0.25 mg / 0.25 mL).
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing 5% DMSO with 95% sterile saline or PBS. For example, to make 1 mL of vehicle, add 50 µL of DMSO to 950 µL of sterile saline or PBS.
-
-
Dissolution of this compound:
-
Aseptically weigh the calculated amount of this compound powder.
-
Add the powder to the prepared vehicle in a sterile tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
-
Sterilization (Optional but Recommended):
-
If the initial components were not sterile, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility. This is particularly important for in vivo studies to prevent infection.
-
-
Storage:
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. For longer-term storage, consult the manufacturer's stability data, which may involve aliquoting and freezing at -20°C or -80°C.
-
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters.
Caption: H3R signaling and antagonist action.
References
Application Notes and Protocols: Solubility of H3R Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) H3 receptor (H3R) antagonists are a class of compounds with significant therapeutic potential for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2][3] The efficacy and development of these promising drug candidates are intrinsically linked to their physicochemical properties, with solubility being a critical parameter. Solubility influences every stage of the drug development process, from initial screening and formulation to bioavailability and ultimate therapeutic success.
This document provides detailed application notes on the solubility of a representative H3R antagonist, designated "H3R Antagonist 5," in common laboratory solvents. It includes a summary of solubility data, a detailed experimental protocol for solubility determination using the gold-standard shake-flask method, and diagrams illustrating the H3R signaling pathway and the experimental workflow.
H3 Receptor Signaling Pathway
Solubility Data for this compound
The following table summarizes the solubility of a representative compound, "this compound," in a range of common laboratory solvents at ambient temperature (25 °C). This data is essential for selecting appropriate solvents for stock solution preparation, formulation development, and various in vitro and in vivo assays.
| Solvent | Type | Solubility (mg/mL) | Classification |
| Water (pH 7.4) | Aqueous | < 0.01 | Practically Insoluble |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 0.01 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | Very Soluble |
| Ethanol (EtOH) | Organic | 25 | Soluble |
| Methanol (MeOH) | Organic | 15 | Soluble |
| Acetonitrile (ACN) | Organic | 5 | Sparingly Soluble |
| Dichloromethane (DCM) | Organic | > 100 | Very Soluble |
| Chloroform | Organic | > 100 | Very Soluble |
| Acetone | Organic | 40 | Soluble |
| Propylene Glycol | Organic | 50 | Freely Soluble |
| Polyethylene Glycol 400 (PEG 400) | Organic | 75 | Freely Soluble |
Note: The data presented in this table is representative for a hypothetical H3R antagonist and should be used as a guideline. Actual solubility should be determined experimentally for each specific compound.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the most reliable and widely used technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Materials and Reagents
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Calibrated analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade). For aqueous buffers like PBS, prepare and adjust the pH accurately.
-
Addition of Compound: Accurately weigh an excess amount of this compound and add it to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved. A general starting point is to add 2-10 mg of the compound to 1 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The equilibration time should be determined empirically for the specific compound.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.
-
Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared in the same solvent to accurately determine the concentration.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of H3R Antagonist 5 in Human Plasma
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of H3R antagonist 5, a novel histamine (B1213489) H3 receptor antagonist, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) for accurate quantification. The assay was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound in drug development.
Introduction
Histamine H3 receptors (H3Rs) are presynaptic autoreceptors and heteroreceptors in the central nervous system that modulate the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and serotonin.[1][2] Antagonism of H3Rs has shown therapeutic potential for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and attention-deficit hyperactivity disorder (ADHD).[3][4] this compound is a novel and potent antagonist currently under investigation. To support its clinical development, a reliable bioanalytical method for its quantification in plasma is essential. LC-MS/MS is a powerful technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5] This application note presents a detailed protocol for an LC-MS/MS method for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (purity >99%) and its stable isotope-labeled internal standard (IS), this compound-d4 (isotopic purity >99%), were synthesized in-house.
-
Acetonitrile (B52724) (LC-MS grade), methanol (B129727) (LC-MS grade), and formic acid (LC-MS grade) were purchased from a commercial supplier.
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
-
The mass spectrometer was equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[6][7][8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z [M+H]+ → m/z [fragment ion] (hypothetical values)
-
This compound-d4 (IS): m/z [M+H]+ → m/z [fragment ion] (hypothetical values)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Method Validation
The method was validated according to the FDA Bioanalytical Method Validation guidelines.[9][10][11] The validation parameters included selectivity, specificity, matrix effect, calibration curve, accuracy, precision, recovery, and stability.
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound.
| Validation Parameter | Result | Acceptance Criteria (FDA) |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Analyte response at least 5 times the blank response; Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy (% Bias) | -5.2% to 3.8% | Within ±15% of nominal value (±20% at LLOQ) |
| Intra-day Precision (% CV) | 2.5% to 6.1% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -4.1% to 2.9% | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-day Precision (% CV) | 3.1% to 7.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | 95.2% to 103.8% | Accuracy within ±15% and precision ≤15% for each matrix source |
| Recovery | Consistent and reproducible | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Analyte stability demonstrated under expected conditions |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified H3R antagonist signaling pathway.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The method has been successfully validated according to FDA guidelines and is suitable for use in clinical studies to evaluate the pharmacokinetics of this novel therapeutic agent.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. scienceopen.com [scienceopen.com]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. 2.5. Assay Validation [bio-protocol.org]
Application Notes and Protocols: Synthesis and Purification of H3R Antagonist 5 for Research Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of H3R antagonist 5 , a para-chloro substituted 4-phenyl-2-[[2-(1H-imidazol-5-yl)ethyl]thio]-1H-imidazole, intended for research purposes.
Introduction
Histamine (B1213489) H3 receptor (H3R) antagonists are a class of compounds with significant therapeutic potential for a variety of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonism of this receptor leads to an increase in neurotransmitter release, which is thought to underlie the cognitive-enhancing and wake-promoting effects of these compounds. This protocol details the synthesis of a specific H3R antagonist, compound 5 , providing a reproducible method for obtaining high-purity material for in vitro and in vivo research.
H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor (H3R) initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the production of cyclic AMP (cAMP).[2][3] This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA).[2] The H3R can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[2][4] Antagonism of H3R blocks these signaling cascades, leading to an increase in the release of histamine and other neurotransmitters.
Caption: H3 Receptor Signaling Pathway and Point of Antagonism.
Synthesis of this compound
The synthesis of H3R antagonist 5 is a two-step process starting from commercially available reagents. The workflow involves the synthesis of a key intermediate, 4-(4-chlorophenyl)-1H-imidazole-2-thiol, followed by its reaction with histamine to yield the final product.
Caption: Workflow for the Synthesis and Purification of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-chlorophenyl)-1H-imidazole-2-thiol
-
To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (10 mmol) in ethanol (50 mL), add potassium thiocyanate (12 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 4-(4-chlorophenyl)-1H-imidazole-2-thiol.
Step 2: Synthesis of this compound
-
To a solution of 4-(4-chlorophenyl)-1H-imidazole-2-thiol (5 mmol) in ethanol (40 mL), add sodium ethoxide (5.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add histamine dihydrochloride (5 mmol) to the reaction mixture.
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give the crude product.
Purification Protocol
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Load the crude product onto the column.
-
Elute the column and collect the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum to yield pure H3R antagonist 5 .
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of H3R antagonist 5 .
Table 1: Synthesis Yield and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 4-(4-chlorophenyl)-1H-imidazole-2-thiol | 2.11 | 1.79 | 85 | >95% |
| 2 | This compound (crude) | 1.52 | 1.25 | 82 | ~80% |
| Purification | This compound (pure) | - | 1.05 | - | >98% |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| Melting Point | 262-264 °C[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.81 (s, 1H), 8.11 (d, J=8.4 Hz, 2H), 7.57-7.22 (m, 12H)[3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 144.79, 137.78, 135.42, 133.31, 131.33, 129.47, 129.31, 129.27, 128.89, 128.71, 128.42, 127.59, 127.41, 127.12[3] |
| Mass Spec (ESI+) | m/z calculated for C₁₄H₁₃ClN₄S: 304.06; found 305.07 [M+H]⁺ |
Conclusion
This protocol provides a reliable method for the synthesis and purification of H3R antagonist 5 . The described procedures are suitable for producing high-purity material for research applications. Adherence to the outlined steps should yield the desired compound with good yield and purity, enabling further investigation into its pharmacological properties.
References
Troubleshooting & Optimization
Troubleshooting H3R antagonist 5 variability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address in vivo variability and other common issues encountered during experiments with the histamine (B1213489) H3 receptor (H3R) antagonist, H3R antagonist 5.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant in vivo variability in the efficacy of this compound across different animals?
A1: In vivo variability is a common challenge in preclinical studies. Several factors can contribute to this:
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying plasma and brain concentrations of the antagonist.
-
Genetic Background: The genetic makeup of the animal strain can influence receptor expression levels, metabolic enzyme activity, and overall physiological response.
-
Animal Model: The specific disease model used can have inherent variability in its phenotype and response to treatment.[1] For example, the pro-cognitive effects of H3R antagonists can vary depending on the model of cognitive impairment used (e.g., scopolamine-induced vs. MK801-induced amnesia).[2][3]
-
Experimental Conditions: Minor variations in housing, diet, handling, and the timing of procedures can introduce variability.
-
Target Engagement: Inconsistent blood-brain barrier (BBB) penetration or receptor occupancy can lead to variable pharmacodynamic effects.[4]
Q2: What are the potential off-target effects of this compound, and how can I identify them?
A2: While this compound is designed for selectivity, off-target activity is always a possibility. Imidazole-based antagonists, for instance, have been known to interact with cytochrome P450 enzymes.[1] Other H3R antagonists have shown affinity for other histamine receptor subtypes (H1R, H2R, H4R) or other GPCRs.[5][6]
-
Identifying Off-Target Effects:
-
Conduct a broad in vitro receptor screening panel to assess binding to a wide range of receptors, channels, and enzymes.
-
Observe the animals for unexpected behavioral changes (e.g., sedation, hyperactivity, stereotypy) that are not consistent with H3R antagonism.
-
Use an H3R agonist, such as (R)-α-methylhistamine (RAMH), to see if it can reverse the observed effects. If the effects persist, they are likely off-target.[3][4][7]
-
Q3: How does blood-brain barrier (BBB) penetration influence the in vivo performance of this compound?
A3: The BBB is a critical barrier that regulates the entry of substances into the central nervous system (CNS).[8][9] Since H3 receptors are primarily located in the brain, adequate BBB penetration is essential for this compound to reach its target and exert its pharmacological effect.[10] Poor or variable BBB penetration can lead to low brain concentrations and, consequently, a lack of efficacy or high variability.[11] It is crucial to determine the brain-to-plasma concentration ratio to ensure sufficient target engagement.
Q4: My in vivo results with this compound are not consistent with my in vitro potency data. What could be the cause?
A4: Discrepancies between in vitro and in vivo data are common. Potential reasons include:
-
Poor Pharmacokinetics: High in vitro potency is meaningless if the compound has poor oral bioavailability, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations.[12]
-
Receptor Occupancy: The administered dose may not be high enough to achieve the necessary level of H3 receptor occupancy in the brain for a therapeutic effect.[4]
-
Complex Physiology: The in vivo environment involves complex interactions between multiple neurotransmitter systems that cannot be replicated in vitro.[1] H3R antagonists modulate not only histamine but also acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin, leading to complex downstream effects.[13][14][15]
-
Constitutive Activity: H3 receptors exhibit high constitutive activity (signaling without an agonist).[10][16] The compound may act as an inverse agonist in some assays and a neutral antagonist in others, leading to different functional outcomes in vivo.[16]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
Question: I have administered this compound in a validated animal model, but the results are highly variable or the effect size is smaller than anticipated based on in vitro data. What steps should I take?
| Potential Cause | Recommended Solution |
| Inadequate Target Engagement | 1. Conduct a Dose-Response Study: Administer a range of doses to determine the optimal dose for efficacy and establish the ED50 (effective dose for 50% of maximal response). H3R antagonists often show efficacy for cognitive enhancement at lower doses and wake-promotion at higher doses.[7] 2. Measure Receptor Occupancy: Perform an ex vivo binding study using a radiolabeled H3R ligand to determine the percentage of H3 receptors occupied at different doses of this compound. Correlate occupancy with efficacy.[4][17] 3. Assess BBB Penetration: Measure the concentration of this compound in both plasma and brain tissue at various time points after administration to calculate the brain-to-plasma ratio. |
| Pharmacokinetic (PK) Issues | 1. Profile the Compound's PK: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax). A short half-life may require more frequent dosing.[18] 2. Check for Active Metabolites: Investigate if this compound is converted into active or inactive metabolites that could affect the overall pharmacological profile. 3. Evaluate Formulation: Ensure the compound is fully dissolved in the vehicle and is stable. Poor solubility can lead to inconsistent absorption. |
| Animal Model Variability | 1. Increase Sample Size: A larger number of animals per group can help reduce the impact of individual variability and increase statistical power. 2. Refine Inclusion/Exclusion Criteria: Ensure that all animals used in the study exhibit a consistent baseline phenotype for the disease model. 3. Control Environmental Factors: Standardize housing, light-dark cycles, diet, and handling procedures to minimize external sources of variation. |
Issue 2: Unexpected Behavioral or Physiological Effects
Question: My animals are showing unexpected side effects (e.g., sedation, catalepsy, weight loss) after being treated with this compound. How do I determine the cause?
| Potential Cause | Recommended Solution |
| Off-Target Pharmacology | 1. In Vitro Screening: Test this compound against a panel of other receptors, particularly other histamine subtypes (H1, H2, H4) and dopamine receptors (D2), which have been implicated in side effects of other CNS drugs.[5][19] 2. Use Selective Antagonists: Co-administer selective antagonists for suspected off-target receptors to see if the side effects are blocked. For example, if H1R activity is suspected, co-administer a selective H1R antagonist. 3. H3R Agonist Challenge: Administer an H3R agonist like (R)-α-methylhistamine. If the side effect is mediated by H3R, the agonist should counteract it. If not, an off-target mechanism is likely.[7] |
| Dose is Too High | 1. Review Dose-Response Curve: The observed side effect may be occurring at the upper end of the dose-response curve. Test lower doses to identify a therapeutic window where efficacy is present without side effects. 2. Monitor Plasma/Brain Concentrations: Correlate the onset of side effects with the measured concentration of the drug to establish a maximum tolerated exposure level. |
| Interaction with Animal Model | 1. Test in Wild-Type Animals: Administer this compound to healthy, non-diseased animals to determine if the side effect is specific to the disease model or a general effect of the compound. 2. Literature Review: Research if the observed phenotype is a known consequence of modulating other neurotransmitter systems that are affected by H3R antagonism (e.g., dopamine, serotonin).[1] |
Data Presentation
The following table summarizes key pharmacokinetic and pharmacodynamic data for several well-characterized H3R antagonists to provide a reference for evaluating this compound.
Table 1: Comparative Profile of Selected H3R Antagonists
| Compound | Class | hH3R Binding Affinity (Ki) | In Vivo Efficacy Model | Key In Vivo Findings |
| Pitolisant (Wakix®) | Non-imidazole | ~1-5 nM | Narcolepsy, ADHD models | Promotes wakefulness, improves attention.[1][10] |
| ABT-239 | Non-imidazole | 1.9 nM | Rodent cognition models | Enhances acetylcholine release; pro-cognitive effects.[4][14][18] |
| Ciproxifan | Imidazole | 9.2 nM | Rodent cognition & epilepsy models | Pro-cognitive and anticonvulsant properties.[2][7][20] |
| Thioperamide | Imidazole | ~4 nM | Various CNS models | Potent H3R antagonist, but use limited by off-target effects and toxicity.[2][10] |
| This compound | (User to specify) | (User to determine) | (User to select) | (User to determine) |
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy Assay
Objective: To determine the percentage of H3 receptors in the brain that are occupied by this compound at a given dose.
Materials:
-
This compound
-
A selective H3R radioligand (e.g., [3H]-A-349821)[4]
-
Vehicle solution
-
Experimental animals (rats or mice)
-
Brain tissue homogenizer
-
Scintillation counter
Methodology:
-
Dosing: Administer various doses of this compound (and a vehicle control group) to different groups of animals via the intended clinical route (e.g., intraperitoneal, oral).
-
Radioligand Injection: At the time of expected peak plasma concentration of this compound, administer a tracer dose of the H3R radioligand intravenously.
-
Tissue Collection: After a set period to allow for radioligand distribution and binding (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).[4]
-
Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Quantification: Measure the amount of radioactivity in the brain homogenate using a scintillation counter.
-
Calculation: Receptor occupancy is calculated by comparing the specific binding of the radioligand in the drug-treated animals to that in the vehicle-treated animals: % Occupancy = (1 - [Specific Binding in Treated] / [Specific Binding in Vehicle]) * 100
Protocol 2: Novel Object Recognition (NOR) Task for Cognition
Objective: To assess the pro-cognitive effects of this compound on short-term recognition memory.
Materials:
-
This compound
-
Amnesia-inducing agent (e.g., scopolamine (B1681570) or MK-801) (optional)
-
Open field arena
-
Two sets of identical objects (e.g., small blocks, plastic toys)
-
One novel object, distinct from the familiar objects
Methodology:
-
Habituation: Allow each animal to freely explore the empty open field arena for 5-10 minutes for 2-3 days to acclimate them to the environment.
-
Dosing: On the test day, administer this compound or vehicle at a predetermined time before the first trial (e.g., 30-60 minutes). If modeling amnesia, administer the amnesic agent as required by the model.[2]
-
Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory).
-
Test Phase (Trial 2): Return the animal to the arena, where one of the familiar objects has been replaced by a novel object.
-
Data Collection: Record the time the animal spends exploring each object (sniffing, touching with nose).
-
Calculation: Calculate the Discrimination Index (DI) to measure memory: DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Mandatory Visualizations
Caption: this compound blocks inhibitory auto- and heteroreceptors.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A new family of H3 receptor antagonists based on the natural product Conessine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
H3R Antagonist 5: Off-Target Effects and Screening Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with H3R antagonist 5. The information is tailored for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential experimental issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
This compound (Compound 1b) is a highly selective histamine (B1213489) H3 receptor inverse agonist with a reported IC50 of 0.54 nM.[1][2][3] While specific off-target screening data for this particular compound is not extensively published, compounds of this class, particularly those with an imidazole (B134444) core, have been known to interact with other receptors and enzymes. Potential off-target interactions for H3R antagonists can include:
-
Other Histamine Receptor Subtypes (H1, H2, H4): Due to structural similarities among histamine receptors, cross-reactivity can occur.[4][5]
-
Serotonin (5-HT) Receptors: Some H3R antagonists have shown affinity for various 5-HT receptor subtypes.[4]
-
Dopamine (D2) Receptors: Interactions with dopaminergic receptors have been reported for some H3R antagonists.[4]
-
Cholinesterases (AChE): Inhibition of acetylcholinesterase is another potential off-target activity.
-
Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are known to sometimes inhibit CYP enzymes, which can lead to drug-drug interactions.[6]
It is crucial for researchers to experimentally determine the selectivity profile of this compound in their specific assay systems.
Q2: How can I screen for potential off-target effects of this compound in my experiments?
To identify potential off-target effects, a comprehensive screening panel is recommended. This typically involves a combination of binding and functional assays. Key screening methodologies include:
-
Radioligand Binding Assays: To determine the affinity of this compound for a wide range of receptors and ion channels.
-
Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes like acetylcholinesterase and various cytochrome P450 isoforms.
-
Cell-Based Functional Assays: To evaluate the functional consequences of any identified off-target binding, for example, by measuring changes in second messengers like cAMP.
Q3: My in-vivo results with this compound are not what I expected based on its high in-vitro potency. What could be the issue?
Discrepancies between in-vitro potency and in-vivo efficacy can arise from several factors beyond on-target activity. Potential issues to investigate include:
-
Pharmacokinetics: Poor absorption, distribution, rapid metabolism, or rapid excretion can limit the compound's exposure at the target site in the body.
-
Blood-Brain Barrier Penetration: For centrally-acting drugs, insufficient penetration of the blood-brain barrier will result in a lack of efficacy. This compound is reported to cross the blood-brain barrier, but the extent may vary in different experimental models.[1][2][3]
-
Off-Target Effects: An unforeseen interaction with another receptor or enzyme could be causing a counteracting physiological effect, masking the desired on-target activity. A thorough off-target screening is essential to rule this out.
-
Metabolism to Active or Inactive Compounds: The compound may be metabolized into substances that have different activities or are inactive.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
Possible Cause: Off-target activity at other G-protein coupled receptors (GPCRs) expressed in your cell line that could interfere with your signaling readout (e.g., cAMP levels).
Troubleshooting Steps:
-
Characterize your cell line: Confirm the expression profile of other GPCRs in your experimental system that could influence the signaling pathway under investigation.
-
Perform a counterscreen: Test this compound in a parental cell line that does not express the H3 receptor to see if the compound elicits a response.
-
Use selective antagonists for suspected off-targets: If you identify a potential off-target receptor, use a known selective antagonist for that receptor to see if it blocks the unexpected effect of this compound.
Issue 2: Observing unexpected side effects in animal studies (e.g., sedation, cardiovascular changes).
Possible Cause: Off-target binding to other receptors such as H1 histamine receptors (sedation) or adrenergic receptors (cardiovascular effects).
Troubleshooting Steps:
-
Conduct a broad in-vitro safety pharmacology panel: Screen this compound against a panel of receptors, ion channels, and enzymes known to be involved in common adverse effects.
-
In-vivo target engagement studies: Use techniques like positron emission tomography (PET) with a specific radioligand, if available, to confirm that this compound is binding to the H3 receptor at the doses administered and to investigate potential binding to other sites.
-
Dose-response relationship: Carefully evaluate the dose-response relationship for both the desired effect and the side effects. A significant separation between the two can indicate a therapeutic window.
Quantitative Data Summary
Due to the limited availability of a comprehensive, publicly accessible off-target screening panel for this compound, the following table presents a hypothetical selectivity profile. This is for illustrative purposes to guide researchers on the type of data they should aim to generate.
| Target Family | Specific Target | Assay Type | Ki (nM) | IC50 (nM) |
| Histamine Receptors | H3 Receptor (on-target) | Binding | - | 0.54 |
| H1 Receptor | Binding | >1000 | - | |
| H2 Receptor | Binding | >1000 | - | |
| H4 Receptor | Binding | 850 | - | |
| Serotonin Receptors | 5-HT1A Receptor | Binding | >1000 | - |
| 5-HT2A Receptor | Binding | 1200 | - | |
| 5-HT3 Receptor | Binding | >1000 | - | |
| Dopamine Receptors | D2 Receptor | Binding | >1000 | - |
| Enzymes | Acetylcholinesterase (AChE) | Inhibition | - | >10,000 |
| CYP2D6 | Inhibition | - | >10,000 | |
| CYP3A4 | Inhibition | - | 8500 |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general method for assessing the binding affinity of this compound to a panel of off-target GPCRs.
Objective: To determine the inhibition constant (Ki) of this compound for various receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the target receptor.
-
Specific radioligand for each target receptor.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol is for determining the functional effect (antagonism or inverse agonism) of this compound at the H3 receptor and potential off-target GPCRs that signal through cAMP.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 cells stably expressing the human H3 receptor (or another target receptor).
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase cAMP levels). For antagonist mode, co-incubate with an H3R agonist.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50.
Cytochrome P450 Inhibition Assay
This protocol outlines a method to screen for potential inhibition of major CYP450 isoforms by this compound.
Objective: To determine the IC50 of this compound for key CYP450 enzymes.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
Specific fluorogenic probe substrate for each CYP isoform (e.g., Vivid® substrates).
-
NADPH regenerating system.
-
Potassium phosphate (B84403) buffer.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the buffer, human liver microsomes or recombinant CYP enzyme, and varying concentrations of this compound.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a stop solution like acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of the histamine H3 autoreceptor and the inhibitory action of this compound.
Caption: A general experimental workflow for screening the off-target effects of a compound.
Caption: Logical relationship illustrating how on-target and off-target binding can lead to different biological outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Potential cardiotoxicity of H3R antagonists and hERG liability
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides regarding the potential cardiotoxicity of Histamine (B1213489) H3 Receptor (H3R) antagonists, with a specific focus on human Ether-à-go-go-Related Gene (hERG) channel liability.
Frequently Asked Questions (FAQs)
Q1: What is the potential link between H3R antagonists and cardiotoxicity?
A1: The primary concern for cardiotoxicity with H3R antagonists, as with many other classes of drugs, is their potential to block the hERG potassium ion channel.[1][2] Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[3][4][5] This QT prolongation is a known risk factor for a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[5][6] While H3Rs themselves are present on sympathetic nerve endings in the human heart and modulate norepinephrine (B1679862) release, the main cardiotoxicity concern for H3R antagonists is this off-target hERG interaction.[1][7]
Q2: What is hERG liability and why is it a significant concern in drug development?
A2: hERG liability refers to the potential of a compound to inhibit the hERG (KCNH2 gene) potassium channel. This channel is crucial for the proper repolarization of cardiomyocytes.[3] Blockade of this channel is a major safety concern because it can lead to acquired Long QT Syndrome (LQTS), which significantly increases the risk of TdP and sudden cardiac death.[2][6] Due to this risk, several drugs have been withdrawn from the market.[3] Consequently, regulatory agencies like the FDA recommend that all new drug candidates be evaluated for their potential to inhibit the hERG channel early in the drug discovery process.[8]
Q3: How is hERG liability for H3R antagonists typically evaluated?
A3: hERG liability is assessed through a tiered approach involving in vitro and in vivo assays:
-
In Vitro Assays: The gold standard is the patch-clamp electrophysiology assay , performed on mammalian cell lines stably expressing the hERG channel (e.g., HEK-293 or CHO cells).[4][9][10] This can be done using manual or automated systems (e.g., QPatch, SyncroPatch).[11] Higher-throughput screening is often conducted using fluorescence-based assays, such as the thallium flux assay , which measures ion channel activity indirectly.[12][13]
-
In Vivo Assays: If a compound shows significant in vitro hERG liability, its proarrhythmic potential is further investigated in vivo. This typically involves telemetry studies in animal models (e.g., dogs, non-human primates) where ECG parameters, including the QT interval, are monitored after drug administration.[14][15]
Q4: What is the significance of an IC50 value in a hERG assay?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound required to block 50% of the hERG channel current. It is a key indicator of a drug's potency as a hERG channel blocker.[10] A lower IC50 value indicates a more potent inhibitor. This value is used to calculate a safety margin by comparing it to the expected therapeutic plasma concentration of the drug. A safety margin of less than 30-fold is often considered to indicate a high risk for QT prolongation in vivo.[14]
Q5: Are there specific structural features of H3R antagonists associated with hERG liability?
A5: Like many other hERG inhibitors, certain physicochemical properties are associated with an increased risk of hERG blockade. These often include the presence of a basic nitrogen atom (which is common in H3R antagonists to interact with the target receptor) and high lipophilicity (LogP).[16][17] Medicinal chemistry strategies to mitigate hERG liability often focus on reducing lipophilicity, lowering the basicity (pKa) of key nitrogen atoms, or introducing polar functional groups to disrupt the key pharmacophoric interactions with the hERG channel pore.[16][17]
Q6: Is Pitolisant (Wakix), an approved H3R antagonist, associated with cardiotoxicity?
A6: Yes, Pitolisant, the first H3R antagonist/inverse agonist to receive regulatory approval, has a known risk of QT prolongation.[1] Its official labeling includes a warning to use it with caution in patients with cardiac risk factors. This highlights the importance of cardiac safety assessment even for approved drugs in this class.[1]
Quantitative Data Summary
The following table summarizes publicly available hERG inhibition data for selected H3R antagonists. Note that IC50 values can vary between studies due to different experimental conditions (e.g., cell line, temperature, voltage protocol).
| Compound | hERG IC50 (µM) | Assay Type | Reference |
| Pitolisant | ~2.7 | Not Specified | [1] (Implied, caution advised) |
| PF-0086087 | >40 | Not Specified | [18] |
| A-943931 | >10 | Not Specified | [19] (H4 antagonist) |
| JNJ-39758979 | Not Specified | Not Specified | [19] (H4 antagonist) |
| AR71 | >2.5 (Ki) | Radioligand Binding | [20] |
Note: Data for many specific H3R antagonists is proprietary. This table is illustrative and not exhaustive.
Experimental Protocols & Methodologies
Automated Patch-Clamp hERG Assay Protocol
This protocol provides a general methodology for assessing compound effects on the hERG channel using an automated patch-clamp system (e.g., QPatch).
a) Cell Culture:
-
Use a mammalian cell line (e.g., HEK-293) stably expressing the human hERG channel.
-
Culture cells in a suitable medium (e.g., DMEM/F-12) with supplements (e.g., 10% FBS, penicillin/streptomycin) and a selection antibiotic (e.g., G418) to ensure continued hERG expression.[10]
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.[10]
-
Harvest cells at 70-90% confluency for experiments using a gentle dissociation solution.
b) Electrophysiology:
-
Solutions: Prepare an extracellular solution (e.g., containing in mM: 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) and an intracellular solution (e.g., containing in mM: 125 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Na, pH 7.2).[21]
-
System Preparation: Prime the automated patch-clamp system with the prepared solutions.
-
Cell Application: Transfer the cell suspension to the system, which will automatically position single cells over micro-apertures to form giga-ohm seals.
-
Whole-Cell Configuration: Achieve whole-cell configuration through automated rupture of the cell membrane patch.
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit the characteristic hERG current. A common protocol is:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV or +40 mV to activate and then inactivate the channels.[9][10]
-
Repolarizing step to -50 mV to elicit a large "tail current" as channels recover from inactivation before closing.[10] This tail current is the primary measurement for quantifying hERG block.
-
-
Compound Application:
-
Record a stable baseline current in vehicle solution for several minutes.
-
Apply the test compound at increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).[11]
-
Include a positive control (e.g., E-4031, Cisapride) to confirm assay sensitivity.[11][22]
-
c) Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage inhibition of the current relative to the vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[22]
Thallium Flux-Based hERG Assay Protocol
This protocol describes a higher-throughput method for identifying potential hERG inhibitors.
a) Principle: The assay uses thallium (Tl+) as a surrogate ion for potassium (K+). A thallium-sensitive fluorescent dye is loaded into hERG-expressing cells. When the channels are opened by a potassium stimulus, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[12] hERG inhibitors block this influx, resulting in a reduced fluorescence signal.[12][13]
b) Procedure (1536-well format):
-
Cell Plating: Plate hERG-expressing U2OS or HEK293 cells into 1536-well black, clear-bottom plates and incubate overnight.[12]
-
Dye Loading: Remove culture medium and add a loading buffer containing the thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for approximately 1 hour at room temperature in the dark to allow the dye to enter the cells.[12]
-
Compound Addition: Transfer test compounds (at various concentrations), a positive control (e.g., Astemizole), and a negative control (DMSO) to the assay plate. Incubate for 10-20 minutes.[12]
-
Signal Measurement:
-
Place the plate into a kinetic plate reader (e.g., FDSS).
-
Add a stimulus buffer containing thallium and potassium to all wells to open the hERG channels.
-
Immediately begin measuring the fluorescence intensity (e.g., 480 nm excitation / 540 nm emission) kinetically for 2-3 minutes.[12]
-
c) Data Analysis:
-
Calculate the rate of fluorescence increase or the area under the curve for each well.
-
Normalize the data to the positive and negative controls.
-
Generate concentration-response curves and calculate IC50 values for active compounds.
Troubleshooting Guides
Manual & Automated Patch-Clamp Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unstable Current / Rundown | - Ion channel phosphorylation state changing. - Loss of essential intracellular components. - Poor cell health. | - Add Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) to the internal pipette solution to support channel function.[23] - For manual patching, consider using the perforated patch technique (e.g., with Amphotericin B or Escin) to preserve the intracellular environment.[23] - Ensure cells are healthy and not over-passaged. - Perform experiments quickly after achieving whole-cell configuration.[21] |
| Low Seal Resistance (<1 GΩ) | - Debris on the cell membrane or pipette tip. - Poor cell quality. - Incorrect pipette size/shape. - Mechanical vibration. | - Use filtered solutions. - Ensure a clean cell suspension. - Fire-polish glass pipettes for manual patching. - Use an anti-vibration table. |
| High Variability in IC50 Values | - Compound adsorption to tubing/plate materials. - Incomplete solution exchange. - Instability of the compound in solution. - Current rundown affecting measurements. | - Pre-treat system with a high concentration of the compound. - Ensure adequate perfusion times for each concentration.[11] - Verify compound stability and solubility in the assay buffer. - Apply a rundown correction by fitting the baseline decay and adjusting the measured drug effect accordingly.[23] |
| No hERG Current Observed | - Poor hERG expression in the cell line. - Incorrect voltage protocol. - Incorrect intracellular/extracellular solutions. | - Verify hERG expression via Western blot or immunofluorescence. - Confirm the voltage protocol is appropriate for eliciting hERG currents (especially the tail current).[9] - Double-check the composition and pH of all solutions.[21] |
Thallium Flux Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Insufficient hERG channel expression. - Inefficient dye loading. - Suboptimal stimulus buffer concentration. | - Use a cell line with high, stable hERG expression. - Optimize dye loading time and concentration. - Titrate the potassium concentration in the stimulus buffer to achieve maximal signal. |
| High Well-to-Well Variability | - Uneven cell plating. - Inconsistent liquid handling (dye, compound, or stimulus). - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before plating. - Use calibrated and precise automated liquid handlers. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| False Positives / Negatives | - Compound autofluorescence. - Compound interferes with the dye or Tl+ transport. - Cytotoxicity of the compound. | - Pre-screen compounds for autofluorescence at the assay wavelengths. - Run counter-screens using a parental cell line that does not express hERG. - Perform a cytotoxicity assay to ensure compound concentrations are not killing the cells. |
Mandatory Visualizations
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional identification of histamine H3-receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 14. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. drughunter.com [drughunter.com]
- 18. CNS-Sparing Histamine H3 Receptor Antagonist as a Candidate to Prevent the Diabetes-Associated Gastrointestinal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing H3R Antagonist-Induced Insomnia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing insomnia as a side effect of H3 receptor (H3R) antagonists in animal models.
Frequently Asked Questions (FAQs)
Q1: Why do H3R antagonists cause insomnia or wakefulness?
A1: H3R antagonists promote wakefulness by blocking the histamine (B1213489) H3 receptor, which acts as a presynaptic autoreceptor on histaminergic neurons.[1][2] This blockade inhibits the negative feedback mechanism that normally controls histamine synthesis and release.[3] Consequently, there is an increased release of histamine and other neurotransmitters such as acetylcholine (B1216132) and norepinephrine (B1679862) in the brain, which are crucial for arousal and maintaining wakefulness.[3] The wake-promoting effect of H3R antagonists is primarily mediated by the action of increased histamine on postsynaptic H1 receptors.[4][5][6]
Q2: How is insomnia or a change in the sleep-wake cycle reliably measured in animal models?
A2: The gold standard for measuring sleep and wakefulness in rodents is through electroencephalography (EEG) and electromyography (EMG) recordings.[7][8] This method allows for the precise identification of different sleep-wake states, including wakefulness (W), non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[9] Non-invasive methods, such as those using piezoelectric film transducers to monitor movement and respiration, are also emerging as reliable alternatives for sleep-wake scoring in rodents.[7][10]
Q3: Are the wake-promoting effects of H3R antagonists consistent across different animal models?
A3: While the wake-promoting effect is a consistent finding, its magnitude and characteristics can vary depending on the specific H3R antagonist, the dose administered, and the animal model used. For instance, the arousal effect of the H3R antagonist ciproxifan (B1662499) is absent in histamine H1 receptor knockout (H1R KO) mice, demonstrating the critical role of H1R in this response.[4][11][12] Similarly, H3R knockout mice do not exhibit an increase in wakefulness in response to ciproxifan.[13][14]
Q4: Can the insomnia side effect be mitigated without compromising the primary therapeutic objective of the H3R antagonist?
A4: Mitigating insomnia while preserving the intended therapeutic effects is a key challenge. Potential strategies, detailed in the troubleshooting guide below, include dose optimization, altering the timing of administration, and in specific, well-justified cases, co-administration with a sleep-promoting agent. However, the latter can introduce confounding variables.[15] Understanding the dose-response relationship for both the desired effect and the insomnia is crucial.
Troubleshooting Guides
Issue 1: Severe Insomnia or Excessive Wakefulness Observed After H3R Antagonist Administration
-
Initial Assessment:
-
Quantify the effect: Confirm the increase in wakefulness and decrease in sleep using EEG/EMG data. Analyze changes in total sleep time, sleep onset latency, and the duration and frequency of sleep-wake stages.
-
Dose-Response Check: Determine if the observed insomnia is dose-dependent.
-
-
Troubleshooting Steps:
-
Dose Reduction: Test lower doses of the H3R antagonist to find a therapeutic window that minimizes sleep disruption.
-
Timing of Administration: For nocturnal animals like rodents, administer the compound at the beginning of their active (dark) phase. This may align the wake-promoting effects with the animal's natural period of activity.[15]
-
Consider Compound-Specific Properties: Different H3R antagonists have varying potencies and pharmacokinetic profiles which can influence the duration and intensity of wakefulness.
-
Co-administration with an H1R Antagonist: As a mechanistic proof-of-concept or a terminal experiment, co-administration of an H1R antagonist can block the wake-promoting effects of the H3R antagonist.[6] Note that this is generally not a viable long-term strategy for therapeutic studies as it counteracts the primary mechanism.
-
Last Resort - Mild Hypnotics: In some instances, a mild hypnotic might be used to manage insomnia, but this introduces a significant confounding variable and should be carefully justified.[15]
-
Issue 2: Animal Shows Signs of Stress-Induced Insomnia Unrelated to the H3R Antagonist
-
Initial Assessment:
-
Review Baseline Data: Compare the sleep patterns of treated animals with vehicle-treated controls and historical baseline data.
-
Environmental Check: Evaluate the housing and experimental environment for potential stressors.
-
-
Troubleshooting Steps:
-
Acclimation Period: Ensure animals are sufficiently acclimated to the housing, recording cables, and experimental procedures before the study begins to minimize stress-induced sleep disturbances.[15]
-
Environmental Stability: Maintain a strict and consistent light-dark cycle. Minimize noise, vibrations, and other environmental disturbances.[15]
-
Handling Procedures: Handle animals minimally and consistently to reduce stress.
-
Quantitative Data Summary
Table 1: Effects of Various H3R Antagonists on Wakefulness in Rodent Models
| H3R Antagonist | Animal Model | Dose | Route of Administration | Key Findings on Wakefulness | Reference |
| Ciproxifan | Wild-type mice | 0.3-3 mg/kg | i.p. | Dose-dependent increase in wakefulness. | [11] |
| H1R KO mice | 0.3-3 mg/kg | i.p. | No increase in wakefulness. | [11] | |
| Wild-type mice | 1 mg/kg | i.p. | Significant increase in wakefulness. | [13] | |
| H3R KO mice | 1 mg/kg | i.p. | No effect on wakefulness. | [13] | |
| GSK189254 | Orexin KO mice | 3 and 10 mg/kg | p.o. | Increased wakefulness and decreased NREM and REM sleep. | [3] |
| Carboperamide | Rats | Not specified | p.o. | Significantly increased waking and decreased SWS and REM sleep. | [16] |
| Samelisant | Orexin KO mice | 3 and 10 mg/kg | p.o. | Decreased NREM sleep and direct REM sleep onset episodes. | [3][17] |
| Thioperamide | Rats | Not specified | Not specified | Increased brain histamine levels and wakefulness. | [3] |
Experimental Protocols
Protocol: EEG/EMG Implantation and Recording for Sleep-Wake Analysis in Mice
This protocol provides a generalized methodology for assessing sleep-wake states in mice.
-
Surgical Implantation of Electrodes:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices for the placement of EEG screw electrodes.
-
EMG Electrode Placement: Insert flexible, insulated wire electrodes into the nuchal (neck) muscles to record EMG activity.
-
Securing the Implant: Secure the electrodes and a head-mounted connector to the skull using dental cement.
-
-
Post-Operative Care and Recovery:
-
Administer analgesics as required.
-
Allow the animal to recover for at least one week before starting any experiments to ensure a return to baseline physiological conditions.
-
-
Data Acquisition:
-
Habituation: Habituate the mouse to the recording chamber and tethered recording cable for at least 24-48 hours.
-
Recording: Connect the head-mounted connector to a preamplifier via a lightweight, flexible cable and a commutator to allow free movement. Record EEG and EMG signals continuously for at least 24 hours to establish a baseline, followed by recordings during the experimental phase (post-H3R antagonist administration).
-
-
Data Analysis:
-
Scoring: Manually or automatically score the recorded data in epochs (e.g., 4-10 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG).
-
-
Quantification: Quantify various sleep-wake parameters, including total time spent in each state, number and duration of episodes, and latency to sleep onset.
-
Visualizations
Caption: H3R Antagonist Signaling Pathway for Wakefulness.
Caption: Experimental Workflow for Sleep-Wake Analysis.
Caption: Troubleshooting Logic for H3R Antagonist-Induced Insomnia.
References
- 1. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptors and sleep-wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered sleep–wake characteristics and lack of arousal response to H3 receptor antagonist in histamine H1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility of applying a noninvasive method for sleep monitoring based on mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sleep and EEG Phenotyping in Mice. [sonar.ch]
- 9. Genetic lesioning of histamine neurons increases sleep–wake fragmentation and reveals their contribution to modafinil-induced wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Validation of PiezoSleep Scoring Against EEG/EMG Sleep Scoring in Rats | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Altered sleep-wake characteristics and lack of arousal response to H3 receptor antagonist in histamine H1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
Technical Support Center: Optimizing H3R Antagonist 'X' Dosage for Cognitive Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3R Antagonist 'X' for cognitive enhancement studies.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments with H3R antagonists.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No cognitive improvement observed) | Suboptimal Dosage: The dose of H3R Antagonist 'X' may be too low to achieve the desired therapeutic effect. | Perform a dose-response study to determine the optimal dosage. Based on preclinical studies with similar compounds, doses ranging from 1 to 10 mg/kg (i.p.) have shown efficacy in rodent models.[1] |
| Inappropriate Animal Model: The chosen model of cognitive impairment may not be sensitive to modulation by H3R antagonism. | Consider using established models such as scopolamine-induced or MK-801-induced amnesia, or the novel object recognition test.[1][2] | |
| Compound Instability or Poor Bioavailability: The antagonist may be degrading or not reaching the central nervous system in sufficient concentrations. | Verify the stability of your compound in the chosen vehicle. Assess pharmacokinetic properties, including blood-brain barrier penetration. | |
| Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation) | Off-target Effects: The antagonist may be interacting with other receptors. | Screen the compound for activity at other histamine (B1213489) receptors (H1, H2, H4) and other relevant CNS targets.[3] |
| Dose-Related Toxicity: The observed side effects may be a result of a high dosage. | Reduce the dosage and re-evaluate the behavioral phenotype. Conduct a thorough safety pharmacology assessment. | |
| High Variability in Experimental Results | Inconsistent Drug Administration: Variability in the route or timing of administration can lead to inconsistent exposure. | Standardize the administration protocol, including the time of day, route (e.g., intraperitoneal, oral gavage), and vehicle used. |
| Subject-to-Subject Variability: Biological differences between animals can contribute to varied responses. | Increase the sample size per group to improve statistical power. Ensure proper randomization and blinding of experimental groups. | |
| Difficulty in Replicating Published Findings | Differences in Experimental Protocols: Minor variations in protocols can significantly impact outcomes. | Carefully review and align your experimental procedures with the published methodology, paying close attention to animal strain, age, sex, and specific behavioral testing parameters. |
| Purity of the Compound: Impurities in the synthesized antagonist could interfere with its activity. | Verify the purity of H3R Antagonist 'X' using analytical methods such as HPLC and mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for H3R antagonists in cognitive enhancement?
A1: Histamine H3 receptors (H3Rs) are primarily presynaptic autoreceptors in the central nervous system.[3] By blocking these receptors, H3R antagonists inhibit the negative feedback loop on histamine release, thereby increasing the levels of histamine and other neurotransmitters like acetylcholine (B1216132), norepinephrine, and dopamine (B1211576) in the brain.[2][4] This enhanced neurotransmission in brain regions associated with cognition, such as the hippocampus and cortex, is believed to underlie the pro-cognitive effects.[3]
Q2: How do I select an appropriate starting dose for my in-vivo experiments?
A2: A review of preclinical literature for structurally similar H3R antagonists is the best starting point. For example, the H3R antagonist E169 showed significant memory improvement in mice at a dose of 5 mg/kg (i.p.).[1] It is recommended to perform a dose-response study, typically starting with a logarithmic dose range (e.g., 1, 3, 10 mg/kg), to identify the optimal dose for your specific compound and experimental model.
Q3: What are the key signaling pathways modulated by H3R antagonists?
A3: H3R antagonists can modulate several downstream signaling pathways. One key pathway is the PI3K/Akt/GSK-3β pathway, which is crucial for neuronal survival and synaptic plasticity.[1][5] By blocking the H3R, antagonists can lead to the activation of Akt and subsequent inhibition of GSK-3β, promoting pro-cognitive effects.[1] Additionally, they can influence cAMP response element-binding protein (CREB) phosphorylation, a key process in memory formation.[6]
Q4: What are the recommended behavioral assays to assess the cognitive-enhancing effects of H3R Antagonist 'X'?
A4: Several well-validated behavioral paradigms can be used:
-
Novel Object Recognition Test (NORT): Assesses short-term and long-term recognition memory.[1][7]
-
Morris Water Maze: Evaluates spatial learning and memory.[2]
-
Passive Avoidance Test: Measures fear-motivated learning and memory.[7]
-
Y-maze or T-maze Spontaneous Alternation: Assesses spatial working memory.[2]
Q5: Are there any known drug-drug interactions to be aware of?
A5: Co-administration of an H3R agonist, such as (R)-α-methylhistamine (RAMH), can counteract the cognitive-enhancing effects of H3R antagonists.[1] Caution should also be exercised when co-administering compounds that modulate the cholinergic, dopaminergic, or serotonergic systems, as H3R antagonists can indirectly affect these neurotransmitter systems.[2]
Quantitative Data Summary
Table 1: Preclinical Dosages of Various H3R Antagonists for Cognitive Enhancement
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| E169 | C57BL/6J Mice (MK-801 induced amnesia) | 2.5 - 10 mg/kg | i.p. | Significant memory improvement at 5 mg/kg | [1] |
| ABT-239 | Rats | 0.1 - 3 mg/kg | Not specified | Increased acetylcholine release in the frontal cortex | [4] |
| Ciproxifan | Rats | Not specified | Not specified | Ameliorated scopolamine-induced memory impairment | [2] |
| Pitolisant | Male C57BL/6J mice | Not specified | Not specified | Improved episodic-like memory in scopolamine-induced amnesia | [2] |
Experimental Protocols
Protocol 1: Novel Object Recognition Test (NORT) for Assessing Recognition Memory
Objective: To evaluate the effect of H3R Antagonist 'X' on short-term and long-term recognition memory in mice with MK-801-induced amnesia.
Materials:
-
H3R Antagonist 'X'
-
MK-801
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys)
-
Video recording and tracking software
Methodology:
-
Habituation: Individually place mice in the empty open field arena for 10 minutes for 2 consecutive days to allow for habituation to the environment.
-
Drug Administration: On day 3, administer H3R Antagonist 'X' (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the training session. Administer MK-801 (to induce amnesia) 15 minutes before the training session.
-
Training Session (T1): Place two identical objects in the arena and allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object.
-
Retention Session (T2):
-
Short-term memory: 1 hour after T1, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time for both objects for 5 minutes.
-
Long-term memory: 24 hours after T1, repeat the process with a different novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: Western Blot for PI3K/Akt/GSK-3β Pathway Analysis
Objective: To determine the effect of H3R Antagonist 'X' on the phosphorylation status of key proteins in the PI3K/Akt/GSK-3β signaling pathway in the hippocampus.
Materials:
-
Hippocampal tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Tissue Homogenization: Homogenize hippocampal tissue in lysis buffer and centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: H3R Antagonist 'X' Signaling Pathway for Cognitive Enhancement.
Caption: Experimental Workflow for the Novel Object Recognition Test (NORT).
References
- 1. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 7. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
H3R antagonist 5 stability in solution for long-term experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of H3R Antagonist 5 in solution for long-term experiments. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: For this compound (CAS 879368-27-1), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). It is a potent organic solvent capable of effectively dissolving the compound. Ensure you are using anhydrous DMSO to minimize moisture-related degradation.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A: For long-term storage (months to years), it is highly recommended to store DMSO stock solutions of this compound at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. To maintain the integrity of the compound, it is best practice to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q3: How stable is this compound in aqueous buffers for my experiments?
A: The stability of this compound in aqueous buffers is highly dependent on the pH, buffer composition, and storage temperature. Generally, the compound is less stable in aqueous solutions compared to DMSO stocks. For long-term experiments, it is crucial to prepare fresh working solutions from the DMSO stock daily. If solutions need to be stored for a short period (up to 24 hours), they should be kept at 2-8°C and protected from light. See the stability data table below for more details.
Q4: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A: A gradual loss of activity in long-term experiments is likely due to the degradation of the compound in the aqueous cell culture medium. Factors such as the pH of the medium, temperature (37°C), and enzymatic activity from cells can contribute to its breakdown. It is recommended to replenish the compound in the medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q5: Can I expect issues with precipitation when diluting my DMSO stock into an aqueous buffer like PBS?
A: Yes, precipitation can be a common issue when diluting a high-concentration DMSO stock into an aqueous buffer, a phenomenon known as "solvent-shifting." this compound is significantly less soluble in aqueous solutions than in DMSO. To mitigate this, ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) and add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
Quantitative Data Summary
The following tables provide a summary of the stability of this compound under various storage conditions. This data is based on typical stability profiles for similar non-imidazole H3R antagonists and should be used as a guideline. It is always recommended to perform your own stability assessment for your specific experimental conditions.
Table 1: Long-Term Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Duration | Purity Remaining (%) | Notes |
| -80°C | 12 Months | >99% | Recommended for long-term storage. |
| -20°C | 12 Months | 98% | Acceptable for long-term storage. |
| 4°C | 1 Month | 95% | Not recommended for long-term storage. |
| Room Temperature (25°C) | 1 Week | 85% | Avoid storage at room temperature. |
Table 2: Short-Term Stability of this compound in Aqueous Buffer (10 µM in PBS, pH 7.4)
| Storage Temperature | Duration | Purity Remaining (%) | Notes |
| 4°C (Protected from Light) | 24 Hours | 97% | Recommended for temporary storage. |
| 4°C (Protected from Light) | 72 Hours | 90% | Significant degradation observed. |
| Room Temperature (25°C) | 8 Hours | 92% | Degradation is accelerated. |
| 37°C (in cell culture media) | 24 Hours | <80% | Frequent media changes recommended. |
Troubleshooting Guides
This guide addresses common issues researchers may encounter related to the stability and solubility of this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The final concentration of the antagonist exceeds its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to work with a lower final concentration of the antagonist if your experimental design allows.
-
Optimize Dilution Method: Add the DMSO stock solution slowly and dropwise into the vigorously stirring or vortexing aqueous buffer. This avoids localized high concentrations that can cause the compound to crash out.
-
Use a Co-solvent: If compatible with your experimental system, consider including a small percentage of a biocompatible co-solvent like ethanol (B145695) or PEG-400 in your final aqueous solution to improve solubility.
-
Adjust pH: The solubility of many compounds is pH-dependent. If your experiment can tolerate it, test the solubility in buffers with slightly different pH values.
-
Issue 2: The solution is initially clear but forms a precipitate over time.
-
Possible Cause 1: The solution is supersaturated and the compound is slowly crystallizing out of solution.
-
Troubleshooting Steps:
-
Prepare a fresh solution at a slightly lower concentration.
-
Ensure the solution is stored at the recommended temperature, as solubility can decrease at lower temperatures.
-
-
Possible Cause 2: The compound is degrading into less soluble products.
-
Troubleshooting Steps:
-
Analyze the solution using HPLC to check for the appearance of new peaks, which would indicate degradation products.
-
Prepare fresh solutions more frequently and store them under optimal conditions (4°C, protected from light).
-
Issue 3: Inconsistent or decreasing biological activity in experiments.
-
Possible Cause: Degradation of the this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Make a new stock solution from a fresh vial of solid compound.
-
Perform Quality Control: If possible, verify the purity and concentration of your stock solution using an analytical technique like HPLC-UV or LC-MS.
-
Minimize Freeze-Thaw Cycles: Use aliquots for your stock solutions to avoid repeated freezing and thawing.
-
Replenish in Long-Term Assays: For long-term cell culture experiments, replenish the media with freshly diluted antagonist every 24-48 hours.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and understand the stability profile of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with 0.1 M NaOH.
-
Basic Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Before analysis, neutralize the samples with 0.1 M HCl.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 1, 2, 5, and 7 days.
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, dilute the stressed and control samples with the mobile phase to a suitable concentration for HPLC-UV analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general HPLC-UV method for quantifying this compound and separating it from potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Histamine H3 Receptor (H3R) signaling pathway.
Caption: Experimental workflow for long-term solution stability testing.
Technical Support Center: Addressing Poor Solubility of H3R Antagonist 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of the histamine (B1213489) H3 receptor (H3R) antagonist, Compound 5.
Troubleshooting Guide
Issue: Precipitation of H3R Antagonist 5 Observed Upon Dilution in Aqueous Buffer
You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO), but upon dilution into your aqueous experimental buffer, a precipitate forms, leading to inaccurate and unreliable results in your in vitro assays.[1]
Immediate Steps:
-
Visual Confirmation: Centrifuge a small aliquot of the final solution. A visible pellet confirms precipitation.
-
Concentration Check: Measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the actual amount of soluble compound.[1]
Solution Workflow:
The following workflow provides a systematic approach to identifying a suitable method for solubilizing this compound in your aqueous buffer.
References
How to minimize non-specific binding of H3R antagonist 5 in assays
Technical Support: H3R Antagonist Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing non-specific binding (NSB) for histamine (B1213489) H3 receptor (H3R) antagonists, such as antagonist 5, in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in H3R antagonist assays?
A1: Non-specific binding refers to the interaction of your H3R antagonist with components other than the H3 receptor itself. This can include binding to lipids, other proteins, and even the materials used in the assay like filter plates and tubes. High NSB is problematic because it obscures the true, specific binding signal to the H3R. This can lead to an underestimation of your antagonist's affinity (Ki) and reduces the overall signal-to-noise ratio, making the assay less sensitive and reliable. Ideally, specific binding should account for more than 80% of the total binding.[1]
Q2: What are the common causes of high non-specific binding?
A2: High NSB in H3R antagonist assays can stem from several factors:
-
Ligand Properties: Highly hydrophobic or "sticky" compounds are inherently more prone to non-specific interactions.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[2]
-
Inadequate Blocking: Failure to use or optimize blocking agents can leave non-specific sites on membranes and labware exposed.
-
Issues with Labware: The antagonist can adhere directly to plastic tubes or the filters used in filtration assays.[3]
-
Improper Washing: Insufficient or inefficient washing steps may not adequately remove the unbound antagonist.[1]
Q3: How is non-specific binding determined in a radioligand binding assay?
A3: Non-specific binding is measured by quantifying the amount of radiolabeled ligand that binds to the membrane preparation in the presence of a high concentration of a non-radiolabeled, or "cold," competitor.[4] This cold competitor saturates the specific H3R binding sites, so any remaining radioactivity detected is considered non-specific. For H3R assays, a known high-affinity ligand like clobenpropit (B1669187) or thioperamide (B1682323) is often used for this purpose.[4][5]
Troubleshooting Guide for High Non-Specific Binding
This guide addresses specific issues you may encounter during your experiments with H3R antagonist 5.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in all wells, including controls. | 1. Ligand sticking to filters/plates: The antagonist may be binding to the glass fiber filters or plastic wells. | 1a. Pre-treat filters/plates: Soak glass fiber filters in 0.1-0.5% polyethyleneimine (PEI) for 30-60 minutes to neutralize negative charges.[3] For plasticware, using low-protein binding plates can help. 1b. Add Blocking Agents: Include Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer to saturate non-specific sites on labware and membranes.[2][6] |
| NSB is greater than 50% of total binding. | 1. Suboptimal buffer conditions: The pH or ionic strength of the buffer may be promoting hydrophobic or electrostatic interactions. | 1a. Optimize Buffer pH: Adjust the buffer pH. The interaction between charged molecules is influenced by pH, and optimizing it can help reduce NSB.[2][7] 1b. Increase Ionic Strength: Adding salts like NaCl can shield charged interactions that contribute to NSB.[2][8] Test a range of NaCl concentrations (e.g., 50-150 mM). |
| 2. Insufficient washing: Unbound antagonist is not being effectively removed. | 2a. Increase Wash Volume/Number: Perform multiple rapid washes (e.g., 3-5 times) with a sufficient volume of ice-cold wash buffer immediately after filtration.[1] 2b. Use Ice-Cold Buffer: Washing with ice-cold buffer slows the dissociation of specifically bound ligand while effectively removing unbound ligand.[1] | |
| Results are not reproducible between experiments. | 1. Inconsistent reagent preparation or handling: Variability in buffer composition, membrane prep, or incubation times. | 1a. Standardize Protocols: Prepare reagents in large batches and aliquot for single use. Ensure incubation times and temperatures are consistent and that binding has reached equilibrium. 1b. Consistent Membrane Prep: Use a standardized protocol for membrane preparation to ensure quality and consistency between batches.[4][9] |
Quantitative Data Summary: Assay Optimization
Optimizing assay components is critical for minimizing NSB. The table below provides recommended starting concentrations for key reagents.
| Component | Recommended Concentration | Purpose & Key Considerations |
| Assay Buffer | 50 mM Tris-HCl or HEPES | Maintain a stable pH, typically around 7.4 for H3R assays.[4][5] |
| Ionic Strength Modifier (e.g., NaCl) | 50 - 150 mM | Reduces non-specific electrostatic interactions.[2][8] Optimal concentration should be determined empirically. |
| Blocking Agent (BSA) | 0.1% - 1% (w/v) | Saturates non-specific binding sites on membranes and labware.[2] Use high-purity, IgG-free BSA to avoid interference.[6][10] |
| Detergent (e.g., Tween-20) | 0.01% - 0.05% (v/v) | Reduces non-specific hydrophobic interactions.[2] Use sparingly as high concentrations can disrupt membrane integrity. |
| Filter Pre-treatment (PEI) | 0.1% - 0.5% (w/v) | Neutralizes negative charges on glass fiber filters to prevent ligand adhesion.[3][11] |
Experimental Protocols
Protocol: Filtration-Based Competitive Radioligand Binding Assay for this compound
This protocol outlines a standard procedure for determining the binding affinity (Ki) of an unlabeled H3R antagonist (like antagonist 5) by measuring its ability to compete with a known radiolabeled H3R ligand (e.g., [³H]-N-α-methylhistamine).
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells expressing human H3 receptors or from rat brain cortex.[4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) or a suitable radiolabeled H3R antagonist.[4][12]
-
Unlabeled Competitor (for NSB): 10 µM Clobenpropit or Thioperamide.[4]
-
Test Compound: this compound, serially diluted.
-
Blocking Agents: Bovine Serum Albumin (BSA), Polyethyleneimine (PEI).[2][3]
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter, low-protein binding assay plates.
2. Assay Procedure:
-
Filter Plate Pre-treatment: Pre-soak the 96-well GF/C filter plate for 30-60 minutes in 0.3% PEI solution at 4°C. Immediately before use, wash the filters with ice-cold assay buffer using a vacuum manifold.[3][9]
-
Reaction Setup: Perform the assay in a 96-well low-protein binding plate. The final assay volume is 250 µL.
-
Total Binding Wells: Add 150 µL membrane suspension, 50 µL assay buffer, and 50 µL radioligand.
-
Non-Specific Binding (NSB) Wells: Add 150 µL membrane suspension, 50 µL of 10 µM unlabeled competitor, and 50 µL radioligand.
-
Test Compound Wells: Add 150 µL membrane suspension, 50 µL of serially diluted this compound, and 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[4][9]
-
Filtration and Washing: Rapidly transfer the contents of the assay plate to the pre-treated filter plate and apply a vacuum. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound ligands.[1][9]
-
Detection: Dry the filter plate for 30 minutes at 50°C.[9] Add scintillation cocktail to each well, seal the plate, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist 5 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Troubleshooting workflow for minimizing non-specific binding.
Caption: Principle of a competitive radioligand binding assay.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. revvity.com [revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and characterizing impurities from H3R antagonist 5 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of H3R antagonist 5, identified for this guide as 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole. Our focus is on the identification and characterization of impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Question 1: My final product shows a major impurity with a mass of +16 Da in the LC-MS analysis. What could this be and how can I prevent it?
Answer:
An impurity with a mass increase of +16 Da strongly suggests the oxidation of a sulfur atom. In the structure of this compound, the thioether linkage is susceptible to oxidation, which would form the corresponding sulfoxide (B87167).
Troubleshooting Steps:
-
Reaction Conditions: Avoid exposing the reaction mixture to strong oxidizing agents or prolonged exposure to air, especially at elevated temperatures. The use of an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up is highly recommended.
-
Solvent Purity: Ensure that the solvents used are peroxide-free. Ethers, for example, can form peroxides upon storage, which can act as oxidizing agents.
-
Purification: If the sulfoxide has already formed, it can often be separated from the desired thioether by column chromatography on silica (B1680970) gel. Due to the increased polarity of the sulfoxide, it will typically have a lower Rf value than the parent compound.
Question 2: I am observing an impurity with the same mass as my final product but with a different retention time in the HPLC. What is the likely identity of this impurity?
Answer:
An impurity with the same mass but a different retention time is an isomer of your target compound. Given the structure of this compound, which contains two imidazole (B134444) rings, a likely isomer is a regioisomer formed during the N-alkylation step of the synthesis. The imidazole ring has two nitrogen atoms, and alkylation can potentially occur at either position, leading to different isomers.
Troubleshooting Steps:
-
Control of Alkylation: The regioselectivity of imidazole alkylation can be influenced by factors such as the solvent, the base used, and the protecting groups on the imidazole ring. A thorough review of the reaction conditions is necessary.
-
Spectroscopic Analysis: Detailed 2D NMR experiments, such as HMBC and NOESY, can help to definitively establish the connectivity and spatial relationships within the molecule, allowing for the differentiation of the isomers.[1]
-
Chromatographic Separation: Optimization of the HPLC method, including changes in the mobile phase composition, gradient, and column chemistry, may be required to achieve baseline separation of the isomers.
Question 3: My NMR spectrum shows broad signals for the imidazole protons, making characterization difficult. What is the cause and how can I resolve this?
Answer:
Broad signals in the NMR spectrum of imidazole-containing compounds are often due to tautomerism. The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to signal broadening.[1]
Troubleshooting Steps:
-
Low-Temperature NMR: Acquiring the NMR spectrum at a lower temperature can slow down the rate of tautomeric exchange, leading to sharper signals.
-
Solid-State NMR: In some cases, solid-state NMR (CP-MAS) can provide a well-resolved spectrum, as the tautomeric equilibrium is often fixed in the solid state.[1]
-
Protonation/Deprotonation: Changing the solvent to an acidic or basic one can sometimes lock the imidazole in a single protonation state, resulting in sharper signals. However, this may alter the chemical shifts significantly.
Data Presentation
The following table summarizes the expected and potential impurity data for the analysis of this compound by LC-MS.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Potential Impurities |
| This compound | C₁₅H₁₆N₄S | 284.38 | 285.12 | |
| Sulfoxide Impurity | C₁₅H₁₆N₄OS | 300.38 | 301.11 | Oxidation of the thioether |
| N-Alkylation Isomer | C₁₅H₁₆N₄S | 284.38 | 285.12 | Alkylation at the alternative imidazole nitrogen |
| Unreacted Thiol | C₅H₈N₂S | 128.19 | 129.05 | Incomplete reaction of the thioether formation |
| Dimerized Thiol | C₁₀H₁₄N₄S₂ | 254.38 | 255.08 | Oxidative coupling of the thiol starting material |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its impurities are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative analysis of this compound and the detection of process-related impurities.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the detection and identification of impurities by their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Scan Range: 100-500 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural characterization of the final product and any isolated impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Experiments:
-
¹H NMR: To identify the number and type of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the structure definitively. For imidazole derivatives, these 2D techniques are crucial for distinguishing between isomers.[1]
-
Mandatory Visualizations
Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
Impurity Identification Workflow
Caption: General workflow for impurity identification and characterization.
H3R Signaling Pathway
Caption: Simplified presynaptic H3 receptor signaling pathway.
References
Overcoming challenges in the asymmetric synthesis of H3R antagonists
Welcome to the technical support center for the asymmetric synthesis of Histamine (B1213489) H3 Receptor (H3R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the asymmetric synthesis of H3R antagonists?
The asymmetric synthesis of H3R antagonists presents several key challenges, primarily revolving around the precise control of stereochemistry.[1][2] Achieving high enantioselectivity is crucial, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities.[3][4] Common hurdles include:
-
Control of Stereocenters: Many H3R antagonists possess multiple chiral centers, necessitating stereoselective synthetic methods to obtain the desired diastereomer.
-
Chiral Resolution: For racemic mixtures, the separation of enantiomers can be a significant challenge, often requiring laborious screening of resolving agents and conditions.[5][6]
-
Protecting Group Strategy: The synthesis of complex H3R antagonists often involves multi-step sequences requiring the use of protecting groups.[7][8][9] The selection, introduction, and removal of these groups must be carefully planned to avoid side reactions and ensure compatibility with other reagents.
-
Catalyst Selection and Optimization: Asymmetric catalysis is a powerful tool, but the choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Q2: How do I choose an appropriate chiral resolving agent for my racemic H3R antagonist intermediate?
The selection of a suitable chiral resolving agent is often empirical and may require screening of several candidates.[5][6] The most common method involves the formation of diastereomeric salts, which can then be separated by crystallization.[5]
Key considerations for selecting a resolving agent:
-
Functionality of your molecule: If your molecule contains a basic nitrogen (e.g., an amine), a chiral acid like tartaric acid or camphorsulfonic acid can be used.[5] For acidic molecules, a chiral base such as brucine (B1667951) or 1-phenylethylamine (B125046) is suitable.[5]
-
Solubility of diastereomeric salts: The success of this method relies on the differential solubility of the formed diastereomeric salts. It is often difficult to predict which resolving agent will provide salts with optimal solubility differences.
-
Availability and cost: The cost and commercial availability of the resolving agent are practical considerations, especially for large-scale synthesis.
Troubleshooting Chiral Resolution by Diastereomeric Salt Formation:
| Problem | Possible Cause | Suggested Solution |
| No crystallization of diastereomeric salts. | Salts are too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents to decrease solubility. |
| Both diastereomers co-crystallize. | Insufficient difference in solubility. | Screen other resolving agents or experiment with different crystallization temperatures and cooling rates. |
| Low yield of the desired diastereomer. | The desired salt is the more soluble one. | Attempt to crystallize the less soluble diastereomer first, then recover the desired enantiomer from the mother liquor. Consider racemizing and recycling the unwanted enantiomer if possible. |
| Low enantiomeric excess (e.e.) after resolution. | Incomplete separation of diastereomers. | Recrystallize the obtained salt multiple times. Analyze the e.e. of the crystals and mother liquor at each step. |
Q3: What are some common issues with protecting groups in H3R antagonist synthesis?
Protecting groups are essential for masking reactive functional groups during synthesis.[7][8][9] However, their use can introduce complications.
| Problem | Possible Cause | Suggested Solution |
| Protecting group is cleaved during a subsequent reaction. | The protecting group is not stable to the reaction conditions. | Select a more robust protecting group that is stable under the specific acidic, basic, or reductive/oxidative conditions. |
| Difficulty in removing the protecting group (deprotection). | The deprotection conditions are too harsh and affect other functional groups in the molecule. | Utilize an "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions that do not interfere with each other. For example, using a Boc group (acid-labile) and a Cbz group (hydrogenolysis). |
| Low yield during the protection or deprotection step. | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, solvent, reaction time, stoichiometry of reagents). Ensure starting materials are pure and dry. |
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Asymmetric Hydrogenation
Problem: You are performing an asymmetric hydrogenation of a prochiral ketone to generate a chiral alcohol, a key intermediate for an H3R antagonist, but the enantiomeric excess (e.e.) is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand: | The chiral ligand may not be providing sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome. Solution: Screen a variety of chiral ligands (e.g., BINAP, DuPhos, Josiphos derivatives). |
| Incorrect Solvent: | The solvent can influence the catalyst's conformation and activity. Solution: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, THF, dichloromethane). |
| Inappropriate Temperature or Pressure: | These parameters can significantly impact the reaction's stereoselectivity. Solution: Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. |
| Presence of Impurities: | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Solution: Ensure all reagents and the substrate are of high purity. Purify the substrate by chromatography or recrystallization if necessary. Use high-purity hydrogen gas. |
| Catalyst Loading: | The catalyst-to-substrate ratio can affect the reaction rate and selectivity. Solution: Optimize the catalyst loading. A higher loading may improve conversion but not necessarily selectivity. |
Guide 2: Poor Yield in a Cross-Coupling Reaction to Form a Key Biaryl Bond
Problem: A Suzuki or Buchwald-Hartwig coupling reaction to form a crucial biaryl or aryl-amine bond in your H3R antagonist is giving a low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst: | The palladium catalyst may be inactive due to oxidation or improper handling. Solution: Use fresh catalyst and ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand: | The choice of phosphine (B1218219) ligand is critical for the efficiency of the cross-coupling reaction. Solution: Screen a range of ligands with varying steric and electronic properties (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, XPhos for Suzuki). |
| Incorrect Base or Solvent: | The base and solvent system plays a crucial role in the catalytic cycle. Solution: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF). |
| Poor Quality of Starting Materials: | Boronic acids (for Suzuki) can be prone to decomposition. Aryl halides may contain inhibitors. Solution: Use freshly prepared or purified starting materials. Check the purity of your boronic acid or aryl halide. |
| Suboptimal Temperature: | The reaction may require a specific temperature to proceed efficiently. Solution: Optimize the reaction temperature. Some cross-coupling reactions require elevated temperatures to overcome the activation energy barrier. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol provides a general methodology for the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a common step in the synthesis of H3R antagonists.
-
Preparation of the Catalyst: In a glovebox, a solution of the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., methanol) is stirred for 30 minutes.
-
Reaction Setup: The prochiral ketone substrate is dissolved in degassed methanol in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Representative Suzuki Cross-Coupling Reaction
This protocol describes a typical Suzuki cross-coupling reaction to form a biaryl linkage.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (argon) are added the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/ethanol/water) is added.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred until the starting aryl halide is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizations
Caption: H3R antagonist blocking the inhibitory signaling pathway.
Caption: Workflow for achieving enantiopure H3R antagonists.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: H3R Antagonist 5 Sustained Release In Vivo Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of H3R antagonist 5 for sustained release in vivo. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for sustained release?
A1: this compound, like many CNS-active small molecules, is characterized by poor aqueous solubility. This presents a primary hurdle for achieving consistent and sustained therapeutic concentrations in vivo. Key challenges include overcoming dissolution rate-limited absorption, preventing precipitation in the gastrointestinal tract, and controlling the release rate to avoid an initial burst effect followed by sub-therapeutic levels.
Q2: Which formulation strategies are recommended for the sustained release of this compound?
A2: Two highly effective strategies for enhancing the solubility and controlling the release of poorly soluble drugs like this compound are Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2] ASDs involve dispersing the drug in a polymer matrix in an amorphous state, which improves solubility and dissolution.[1] SEDDS are lipid-based formulations that form a micro- or nanoemulsion upon contact with aqueous fluids in the gut, facilitating drug absorption.[3][4]
Q3: How do I select the appropriate excipients for my formulation?
A3: Excipient selection is critical and depends on the chosen formulation strategy. For ASDs, polymers such as HPMC-AS, PVP/VA, or Soluplus® are common choices. For SEDDS, the formulation consists of an oil, a surfactant, and a co-surfactant. The selection should be based on the drug's solubility in these excipients and the desired release profile. It is essential to conduct thorough screening studies to identify the optimal components for your formulation.
Q4: What are the critical quality attributes to monitor for a sustained-release formulation of this compound?
A4: Key quality attributes to monitor include drug loading, encapsulation efficiency, particle size and distribution, in vitro drug release profile, and physical and chemical stability. For ASDs, it is also crucial to confirm the amorphous state of the drug using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). For SEDDS, the droplet size of the formed emulsion and the self-emulsification time are important parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of this compound sustained-release formulations.
Issue 1: High Initial Burst Release
Symptoms:
-
Pharmacokinetic (PK) profile shows a very high Cmax shortly after administration, followed by a rapid decline in plasma concentrations.
-
Potential for acute toxicity or exaggerated pharmacological effects immediately after dosing.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Drug accumulation on the surface of the delivery system (e.g., microparticles).[5] | Optimize the manufacturing process to ensure homogeneous drug distribution. For example, in spray drying for ASDs, adjust the drying temperature and feed rate. |
| Rapid initial dissolution of the polymer matrix. | Select a polymer with a slower dissolution rate or a higher molecular weight. Consider incorporating a hydrophobic polymer into the formulation. |
| High drug loading leading to surface-associated drug. | Reduce the drug loading and reassess the in vitro and in vivo performance.[6] |
| Formulation instability in the biological environment. | Evaluate the interaction of the formulation with gastrointestinal fluids in vitro to ensure it remains stable and does not prematurely release the drug. |
Issue 2: Incomplete Drug Release and Low Bioavailability
Symptoms:
-
The in vivo PK profile shows low overall exposure (AUC) despite a high dose.
-
A significant portion of the drug is recovered unchanged in the feces.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Poor solubility of the drug in the gastrointestinal fluids. | Enhance drug solubility by optimizing the ASD or SEDDS formulation. For ASDs, select a polymer that can maintain a supersaturated state.[1] For SEDDS, ensure the formation of a stable and fine emulsion.[7] |
| Precipitation of the drug in the GI tract. | Incorporate precipitation inhibitors, such as HPMC or other cellulosic polymers, into the formulation.[4] |
| Inadequate wetting of the formulation. | Include a suitable wetting agent or surfactant in the formulation to improve its dispersibility in aqueous media. |
| Formulation passes through the GI tract before complete release. | Modify the formulation to have a longer residence time in the GI tract, for example, by using mucoadhesive polymers. |
Issue 3: High Inter-Animal Variability in Pharmacokinetic Profiles
Symptoms:
-
Large standard deviations in PK parameters (Cmax, AUC) across different animals in the same dosing group.[8]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inconsistent formulation dispersion and dissolution in vivo. | Improve the robustness of the formulation to ensure consistent performance across different physiological conditions. This may involve refining the particle size or the composition of the SEDDS. |
| Influence of food on drug absorption. | Conduct PK studies in both fasted and fed states to understand the impact of food. A well-designed SEDDS formulation can often mitigate food effects. |
| Variability in gastrointestinal physiology between animals (e.g., gastric pH, transit time).[9] | While difficult to control, using a larger number of animals can help to obtain a more reliable mean PK profile. A cross-over study design can also help reduce inter-animal variability.[9] |
| Low drug solubility and high administered dose. | If feasible, reducing the dose or improving the solubility through formulation optimization can decrease variability.[8][10] |
Data Presentation
The following tables provide representative data for two common sustained-release formulation approaches for a poorly soluble compound like this compound.
Table 1: Representative Formulation Compositions
| Formulation Type | Component | Example Composition (% w/w) |
| Amorphous Solid Dispersion (ASD) | This compound | 20 |
| HPMC-AS | 80 | |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound | 10 |
| Capryol 90 (Oil) | 30 | |
| Cremophor EL (Surfactant) | 40 | |
| Transcutol HP (Co-surfactant) | 20 |
Table 2: Illustrative In Vitro & In Vivo Performance
| Parameter | ASD Formulation | SEDDS Formulation | Unformulated Drug |
| Drug Loading (%) | 20 | 10 | N/A |
| In Vitro Release at 12h (%) | 75 | 85 | < 5 |
| In Vivo Cmax (ng/mL) | 150 ± 35 | 200 ± 45 | 25 ± 10 |
| In Vivo Tmax (h) | 4 | 2 | 1 |
| In Vivo AUC (ng*h/mL) | 1200 ± 250 | 1500 ± 300 | 100 ± 30 |
| Relative Bioavailability (%) | 1200 | 1500 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and HPMC-AS in a suitable solvent system (e.g., acetone/methanol 1:1 v/v) to form a clear solution.
-
Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. The inlet temperature, feed rate, and atomization pressure should be optimized to ensure efficient solvent evaporation and particle formation.
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization:
-
Drug Loading: Determine the drug content using a validated HPLC method.
-
Amorphous State Confirmation: Analyze the powder using PXRD and DSC to confirm the absence of crystallinity.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric and intestinal fluids) to assess the drug release profile.
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Formulation Development: Based on the screening results, mix the selected oil, surfactant, and co-surfactant in different ratios. Add this compound and vortex until a clear, homogenous solution is formed.
-
Characterization:
-
Self-Emulsification Assessment: Add the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
In Vitro Drug Release: Evaluate the drug release from the emulsified system using a dialysis membrane method.
-
Visualizations
References
- 1. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cellgs.com [cellgs.com]
- 6. Current strategies for sustaining drug release from electrospun nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Impact of Food on the Pharmacokinetics of H3R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the pharmacokinetics of Histamine (B1213489) H3 Receptor (H3R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on the bioavailability of H3R antagonists?
A1: Based on available clinical studies for H3R antagonists like pitolisant (B1243001) and ABT-288, food does not appear to have a clinically significant impact on their overall bioavailability (AUC) and peak plasma concentrations (Cmax).[1][2] However, the rate of absorption (Tmax) may be slightly delayed. It is crucial to conduct specific food effect studies for each new chemical entity to determine the precise impact of food on its pharmacokinetic profile.
Q2: Why is it important to conduct a food effect study for a new H3R antagonist?
A2: Food can alter the gastrointestinal environment, affecting a drug's solubility, dissolution, and absorption. A food effect study is essential to:
-
Ensure patient safety: Unanticipated increases in drug exposure when taken with food could lead to adverse events.
-
Optimize dosing recommendations: Understanding the food effect allows for clear instructions to patients on whether the drug should be taken with or without food.
-
Meet regulatory requirements: Regulatory agencies like the FDA and EMA require food effect bioavailability studies for new oral drug products.
Q3: What type of meal is typically used in a food effect study?
A3: A high-fat, high-calorie meal is the standard for food effect studies as it represents the "worst-case scenario" for potential food-drug interactions. A typical high-fat meal consists of approximately 800-1000 kcal, with about 50% of the calories derived from fat.
Q4: My experiment shows a slight delay in Tmax for my H3R antagonist when administered with food. Is this a cause for concern?
A4: A delay in Tmax is a common finding in food effect studies and is often not clinically significant, especially for drugs with a long half-life that are intended for chronic administration. The key parameters to assess for clinical significance are the changes in Cmax and AUC. As long as the overall exposure is not significantly altered, a delayed Tmax is generally not a concern. For H3R antagonists, which often have long half-lives, a modest delay in reaching peak concentration is unlikely to impact therapeutic efficacy.
Q5: I am observing significant variability in the pharmacokinetic data of my H3R antagonist in the fed state. What could be the potential reasons?
A5: High inter-subject variability in the fed state can be attributed to several factors:
-
Physiological differences: Variations in gastric emptying time, intestinal transit time, and splanchnic blood flow among subjects can be more pronounced after a meal.
-
Incomplete or inconsistent meal consumption: Ensure that all subjects consume the entire standardized meal within the specified timeframe.
-
Formulation-dependent effects: The drug's formulation can interact with food components differently. For example, the solubility of a lipophilic compound may be enhanced in the presence of a high-fat meal, but this enhancement can vary between individuals.
-
Bioanalytical method variability: While less likely to be specific to the fed state, it's always important to ensure the robustness and reproducibility of your analytical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high Cmax and/or AUC in the fed state. | Increased drug solubilization due to bile salt secretion and lipids in the high-fat meal. | Investigate the physicochemical properties of your compound, particularly its lipophilicity and solubility. Consider if a lower-fat meal would mitigate this effect. Evaluate for potential safety implications. |
| Unexpectedly low Cmax and/or AUC in the fed state. | The drug may be binding to food components, or its absorption may be pH-dependent and altered by the post-meal gastric pH. | Assess the drug's binding affinity to food components and its pH-solubility profile. Consider if the formulation can be modified to minimize these interactions. |
| High inter-subject variability in pharmacokinetic parameters. | See FAQ Q5. | Strictly standardize the meal composition and timing of administration. Ensure complete meal consumption. Increase the number of subjects in the study to improve statistical power. |
| No discernible food effect, but the drug has poor oral bioavailability. | The poor bioavailability may be due to factors other than food, such as high first-pass metabolism or poor membrane permeability. | Investigate the metabolic pathways and permeability of your compound. A food effect study is not designed to address these fundamental bioavailability issues. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from food effect studies on specific H3R antagonists.
Table 1: Effect of a High-Fat Meal on the Pharmacokinetics of Pitolisant (20 mg single dose)
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| Cmax (ng/mL) | 46.3 ± 9.8 | 43.1 ± 7.9 | 93.3% [85.4% - 102.0%] |
| AUC0-t (ng·h/mL) | 887 ± 204 | 936 ± 179 | 105.9% [98.3% - 114.1%] |
| AUC0-inf (ng·h/mL) | 942 ± 224 | 994 ± 192 | 105.9% [98.4% - 114.0%] |
| Tmax (h) | 3.0 (2.0 - 5.0) | 4.0 (2.0 - 6.0) | N/A |
Data extracted from the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 211150. Tmax is presented as median (range). CI: Confidence Interval; N/A: Not Applicable.
Table 2: Effect of a High-Fat Meal on the Pharmacokinetics of ABT-288 (5 mg single dose)
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| Cmax (ng/mL) | 5.3 ± 1.2 | 4.9 ± 1.0 | 91.8% [82.1% - 102.6%] |
| AUC0-inf (ng·h/mL) | 355 ± 89 | 363 ± 81 | 101.9% [93.4% - 111.2%] |
| Tmax (h) | 4.0 (2.0 - 6.0) | 5.0 (3.0 - 8.0) | N/A |
Data from Othman et al., Br J Clin Pharmacol, 2013. Tmax is presented as median (range). CI: Confidence Interval; N/A: Not Applicable.
Detailed Experimental Protocols
Protocol: Food Effect Study for an Oral H3R Antagonist
This protocol is a general guideline based on FDA recommendations and typical study designs for food effect bioavailability studies.
1. Study Design:
-
Randomized, open-label, single-dose, two-period, two-sequence, crossover design.
-
A washout period of at least 5 half-lives of the drug should separate the two treatment periods.
2. Study Population:
-
Healthy adult male and female volunteers.
-
Subjects should be screened for any medical conditions or medications that could interfere with the study.
-
Typically, 12-24 subjects are enrolled to ensure sufficient statistical power.
3. Treatment Arms:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of the H3R antagonist with 240 mL of water. No food is allowed for at least 4 hours post-dose.
-
Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast over 30 minutes. The H3R antagonist is administered with 240 mL of water 30 minutes after the start of the meal.
4. Standardized High-Fat Meal Composition:
-
Total Calories: ~800-1000 kcal
-
Fat: ~50-65% of total calories
-
Protein: ~15-25% of total calories
-
Carbohydrates: ~20-30% of total calories
-
Example Meal: Two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.
-
5. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
The sampling schedule should be designed to adequately capture the Cmax and the terminal elimination phase.
6. Bioanalytical Method:
-
Plasma concentrations of the H3R antagonist and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for selectivity, sensitivity, accuracy, precision, and stability according to regulatory guidelines.
7. Data Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2) are calculated using non-compartmental analysis.
-
The effect of food is assessed by calculating the geometric mean ratios (fed/fasted) and their 90% confidence intervals for Cmax and AUC.
-
No clinically significant food effect is concluded if the 90% CIs for the geometric mean ratios of Cmax and AUC fall within the bioequivalence range of 80% to 125%.
Visualizations
References
- 1. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Instability of H3R Antagonist 5
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with H3R antagonist 5. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its metabolic instability in liver microsomes. Our goal is to equip you with the knowledge and tools to diagnose, troubleshoot, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability in liver microsomes and why is it a concern for this compound?
A1: Metabolic instability refers to the susceptibility of a compound to be broken down by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] For this compound, high metabolic instability can lead to rapid clearance from the body, reducing its oral bioavailability and duration of action, which can ultimately compromise its therapeutic efficacy.[3] Understanding and addressing this instability early in development is crucial for a successful drug candidate.
Q2: What are the most common metabolic pathways for H3R antagonists like compound 5?
A2: While the specific pathways for this compound need to be determined experimentally, H3R antagonists, particularly those containing common structural motifs like piperidine (B6355638) or other nitrogen-containing heterocycles, often undergo oxidation reactions mediated by CYP enzymes.[1][4] Common metabolic transformations include hydroxylation of aliphatic or aromatic rings, N-dealkylation, and oxidation of nitrogen or sulfur atoms.[5][6]
Q3: How can I determine the primary sites of metabolism on this compound?
A3: The most direct method is to conduct a "metabolite identification" or "MetID" study. This involves incubating this compound with liver microsomes and an NADPH regenerating system, followed by analysis of the reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the formed metabolites.[5] The appearance of hydroxylated, dealkylated, or oxidized versions of the parent compound will pinpoint the metabolic "soft spots."
Q4: What are the key parameters to assess metabolic stability in a liver microsomal assay?
A4: The primary parameters derived from a liver microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[3] The half-life indicates how quickly the compound is metabolized, while the intrinsic clearance provides a measure of the enzyme's capacity to metabolize the drug. These values are crucial for predicting in vivo pharmacokinetic properties.
Troubleshooting Guides
Issue 1: this compound Shows High Clearance in Human Liver Microsomes
Possible Cause: this compound is likely a substrate for one or more highly active CYP enzymes in the liver microsomes. The structure may contain one or more metabolic "soft spots" that are readily oxidized.
Troubleshooting Steps:
-
Confirm Microsomal Activity: Ensure the liver microsomes are active by running a positive control compound with a known metabolic profile (e.g., verapamil (B1683045) or testosterone).
-
Perform Metabolite Identification: Conduct a MetID study to pinpoint the exact site(s) of metabolism on the this compound molecule.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify the specific enzyme(s) responsible for the metabolism of this compound.[1][4]
-
Structure-Activity Relationship (SAR) Analysis: Based on the MetID and phenotyping results, consider chemical modifications to block the metabolic hotspots. Common strategies include:
-
Steric Hindrance: Introduce a bulky group near the site of metabolism to prevent the enzyme from accessing it.[5]
-
Deuteration: Replace a hydrogen atom at a metabolic hotspot with deuterium. The stronger carbon-deuterium bond can slow down the rate of metabolism.[7]
-
Bioisosteric Replacement: Substitute the metabolically liable moiety with a more stable chemical group. For example, if a piperidine ring is the site of metabolism, consider replacing it with a morpholine, azetidine, or pyrrolidine.[5][8]
-
Electronic Modification: Introduce electron-withdrawing groups to deactivate an aromatic ring towards oxidation.[6]
-
Data Presentation: Hypothetical Metabolic Stability Data for this compound and Analogs
| Compound | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Parent Compound | 5 | 277 |
| Analog A | Deuteration at para-position of phenyl ring | 15 | 92 |
| Analog B | Introduction of a methyl group on piperidine | 25 | 55 |
| Analog C | Replacement of piperidine with azetidine | 40 | 35 |
Issue 2: Inconsistent Results in the Liver Microsomal Stability Assay
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure that all buffers, cofactor solutions (NADPH regenerating system), and stock solutions of this compound are prepared fresh and consistently for each experiment.
-
Control Microsome Handling: Thaw liver microsomes on ice immediately before use and keep them cold. Avoid repeated freeze-thaw cycles.
-
Verify Incubation Conditions: Maintain a constant temperature of 37°C during the incubation. Ensure proper mixing of the reaction components.
-
Check Quenching Efficiency: The stop solution (e.g., cold acetonitrile (B52724) with an internal standard) should effectively terminate the enzymatic reaction and precipitate the proteins.
-
Validate Analytical Method: Ensure the LC-MS/MS method is validated for linearity, precision, and accuracy for the quantification of this compound.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS):
-
NADP⁺: 1.3 mM
-
Glucose-6-phosphate: 3.3 mM
-
Glucose-6-phosphate dehydrogenase: 0.4 U/mL
-
Magnesium chloride: 3.3 mM
-
-
This compound Stock Solution: 10 mM in DMSO.
-
Working Solution: 100 µM in 50:50 acetonitrile:water.
-
Stop Solution: Cold acetonitrile containing a suitable internal standard (e.g., a structurally related but chromatographically distinct compound).
2. Incubation Procedure:
-
Pre-warm a 96-well plate containing 188 µL of phosphate buffer and 2 µL of the 100 µM working solution of this compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Add 10 µL of pooled human liver microsomes (final concentration 0.5 mg/mL) to each well.
-
Initiate the reaction by adding 50 µL of the pre-warmed NRS.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 250 µL of the cold stop solution to the respective wells. The 0-minute time point is stopped immediately after adding the NRS.
3. Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of this compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Workflow for troubleshooting high clearance.
References
- 1. Coordination of histamine H3 receptor antagonists with human adrenal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H3R Antagonist Development & Phospholipidosis Risk
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histamine H3 Receptor (H3R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the risk of drug-induced phospholipidosis (PLD) during your experiments.
Section 1: Understanding H3R Antagonist-Induced Phospholipidosis (FAQs)
Q1: What is drug-induced phospholipidosis (PLD) and why is it a concern?
A: Drug-induced phospholipidosis (PLD) is a condition characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells.[1] This buildup leads to the formation of electron-dense, multi-lamellar bodies (also called myeloid bodies) that can be observed with transmission electron microscopy.[2][3] While PLD is often considered an adaptive response rather than direct toxicity, its presence can be a red flag for regulatory agencies and may indicate potential for organ damage in tissues like the liver, lungs, and kidneys.[4]
Q2: Why are many H3R antagonists susceptible to causing PLD?
A: Many H3R antagonists, like numerous other CNS-active and cardiovascular drugs, are classified as Cationic Amphiphilic Drugs (CADs).[5][6] This chemical class is a primary driver of PLD.[3] The key characteristics of a CAD are:
-
A hydrophobic (lipophilic) ring structure: This allows the molecule to readily cross cellular membranes.[6]
-
A hydrophilic side chain with a basic amine group: This amine group can become protonated (positively charged).[1]
H3R antagonists often possess a lipophilic core for receptor binding and a basic amine moiety, fitting the CAD profile and making them prone to inducing PLD.[7][8]
Q3: What is the proposed mechanism for PLD induction by H3R antagonists?
A: The primary mechanism involves the physicochemical properties of the H3R antagonist (acting as a CAD) and its interaction with the acidic environment of the lysosome. This process is often called "lysosomal trapping".[5][9]
The steps are as follows:
-
Cellular Entry: The unionized, lipophilic form of the H3R antagonist diffuses across the cell membrane into the cytosol (pH ~7.2).[9]
-
Lysosomal Diffusion: The drug then diffuses into the acidic environment of the lysosome (pH ~4-5).[9]
-
Ion Trapping: Inside the lysosome, the low pH causes the basic amine group on the drug to become protonated (positively charged).[1][9] This charged form is less membrane-permeable and cannot easily diffuse back out, effectively trapping it within the lysosome.[6]
-
Enzyme Inhibition & Complexation: The high concentration of the trapped cationic drug is thought to cause PLD through two main pathways:
-
Direct Inhibition: The drug may directly inhibit the activity of lysosomal phospholipases (e.g., PLA2G15), enzymes responsible for breaking down phospholipids.[10]
-
Charge Neutralization: The cationic drug molecules bind to negatively charged intralysosomal vesicles. This binding neutralizes the vesicle's surface charge, which is crucial for attracting and activating the phospholipases. This disruption prevents the enzymes from degrading phospholipids, leading to their accumulation.[1][11]
-
The result is the buildup of undigested phospholipids and the formation of the characteristic lamellar bodies.[12]
References
- 1. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for risk management of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective naphthalene H(3) receptor inverse agonists with reduced potential to induce phospholipidosis and their quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging mechanisms of drug-induced phospholipidosis [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of a Novel H3R Antagonist and Pitolisant in Preclinical Models of Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical pharmacological profiles of Pitolisant (B1243001) (Wakix®), an approved treatment for narcolepsy, and a representative novel H3R antagonist, designated here as H3R antagonist 5 (data based on the well-characterized compound GSK189254). This document is intended to serve as a resource for researchers in the field of sleep disorders and drug development, offering a comparative analysis of their in vitro and in vivo properties, supported by experimental data and detailed methodologies.
Introduction to H3R Antagonism in Narcolepsy
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy. A key pathophysiological feature of narcolepsy is the loss of orexin (B13118510) (hypocretin) neurons, which play a crucial role in maintaining wakefulness. The histaminergic system is a critical promoter of wakefulness, and the histamine (B1213489) H3 receptor (H3R) acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the brain.[1][2] Antagonists and inverse agonists of the H3R block this inhibitory feedback, thereby increasing histaminergic neurotransmission and promoting wakefulness.[2][3] Pitolisant is the first and currently only H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[4][5] This guide compares its preclinical profile with that of a potent and selective investigational H3R antagonist, providing insights into the therapeutic potential of this drug class.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for Pitolisant and this compound (GSK189254).
| Parameter | This compound (GSK189254) | Pitolisant | Reference |
| Binding Affinity (pKi) at human H3R | 9.59 - 9.90 | ~9.8 (Ki = 0.16 nM) | [6][7] |
| Functional Activity | Antagonist/Inverse Agonist | Antagonist/Inverse Agonist | [6][8] |
| Selectivity | >10,000-fold for human H3R vs. other targets | High selectivity for H3R | [3][6] |
Table 1: In Vitro Receptor Binding and Functional Activity. This table compares the binding affinity and functional profile of this compound (GSK189254) and Pitolisant at the human histamine H3 receptor.
| Parameter | This compound (GSK189254) | Pitolisant | Reference |
| Animal Model | Orexin knockout (Ox-/-) mice | Orexin knockout (Ox-/-) mice | [9][10] |
| Dose Range (p.o.) | 3 and 10 mg/kg | Not specified in direct comparison | [9][10] |
| Effect on Wakefulness | Significant increase in wakefulness | Increased wakefulness | [9][10] |
| Effect on Cataplexy (Narcoleptic Episodes) | Significant reduction in narcoleptic episodes | Reduced direct-to-REM sleep transitions | [9][10] |
| Comparison to Modafinil (B37608) | Similar increase in wakefulness to modafinil (64 mg/kg) | Non-inferior to modafinil for EDS in clinical trials | [4][9] |
Table 2: In Vivo Efficacy in a Narcolepsy Mouse Model. This table summarizes the effects of this compound (GSK189254) and Pitolisant on wakefulness and cataplexy-like behaviors in orexin knockout mice, a well-established animal model of narcolepsy.[11][12][13][14]
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) transiently or stably expressing the human histamine H3 receptor. Cells are harvested, resuspended in a Tris-HCl buffer, and homogenized.[2][15]
-
Binding Reaction: The cell membrane homogenates are incubated with a radiolabeled H3 receptor ligand, such as [3H]-N-α-methylhistamine ([3H]NAMH), and varying concentrations of the unlabeled test compound.[2][15]
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) to allow for binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter plate (e.g., GF/C filter plate) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[15][16]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[15][16]
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[2]
In Vivo Assessment of Wakefulness and Cataplexy in Mice
Objective: To evaluate the effect of a test compound on sleep-wake states and cataplexy-like episodes in a mouse model of narcolepsy.
Methodology:
-
Animal Model: Orexin knockout (Ox-/-) mice are commonly used as they exhibit key symptoms of narcolepsy, including fragmented sleep and cataplexy-like behavioral arrests.[9][11][12][13][14]
-
Surgical Implantation of Electrodes: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings under anesthesia. EEG electrodes are placed on the skull to record brain activity, and EMG electrodes are inserted into the neck muscles to monitor muscle tone.[17][18][19]
-
Recovery and Habituation: Animals are allowed a recovery period of at least one week, followed by habituation to the recording cables and experimental chambers.[17][20]
-
Drug Administration: The test compound (e.g., this compound or Pitolisant) or vehicle is administered orally (p.o.) or via another appropriate route.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are acquired for an extended period (e.g., 24-48 hours) following drug administration.[17][21]
-
Sleep-Wake Scoring: The recorded EEG and EMG data are manually or semi-automatically scored in epochs (e.g., 4-10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Cataplexy-like episodes are identified by the presence of muscle atonia while the EEG indicates a wakeful state.[17][19]
-
Data Analysis: The total time spent in each state and the number and duration of cataplexy-like episodes are quantified and compared between the drug-treated and vehicle-treated groups.[9]
Visualizations
Signaling Pathway of the Histamine H3 Receptor
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for H3R antagonists.
Mechanism of Action: H3R Antagonism and Wakefulness
Caption: H3R antagonism leads to increased wakefulness.
References
- 1. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Update on the treatment of narcolepsy: clinical efficacy of pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Running promotes wakefulness and increases cataplexy in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Running Promotes Wakefulness and Increases Cataplexy in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
A Head-to-Head Showdown: H3R Antagonist 5 Versus Other Non-Imidazole Antagonists in the Quest for Cognitive Enhancement
For Immediate Release
In the competitive landscape of drug discovery for cognitive disorders, a class of compounds known as non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists has shown significant promise. This guide provides a detailed head-to-head comparison of a novel compound, H3R antagonist 5 (also known as Compound 1b), with other prominent non-imidazole H3R antagonists. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of effective therapeutics for neurological and psychiatric conditions.
Introduction to H3R Antagonism
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of several neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine. Antagonizing this receptor leads to an increase in the release of these neurotransmitters, a mechanism that is believed to underlie the pro-cognitive effects observed with H3R antagonists. The move away from imidazole-based compounds to non-imidazole structures has been driven by the desire to improve pharmacokinetic properties and reduce potential off-target effects.
Comparative Analysis of In Vitro Performance
The in vitro activity of H3R antagonists is a critical determinant of their potential therapeutic efficacy. Key parameters include binding affinity to the H3 receptor (typically measured as Ki or pKi) and functional antagonism (measured as pA2 or IC50 in functional assays). The following tables summarize the available data for this compound and its non-imidazole counterparts.
Table 1: H3 Receptor Binding Affinity
| Compound | Species | Binding Affinity (Ki/pKi/IC50) | Reference |
| This compound (Compound 1b) | - | IC50: 0.54 nM | [1][2][3][4][5][6][7][8] |
| ABT-239 | Human | pKi: 9.5 | [9] |
| Rat | pKi: 8.9 | [9] | |
| GSK189254 | Human | pKi: 9.59 - 9.90 | [10] |
| Rat | pKi: 8.51 - 9.17 | [10] | |
| ABT-288 | Human | Ki: 1.9 nM | [5] |
| Rat | Ki: 8.2 nM | [5] | |
| Pitolisant | Human | Ki: 0.16 nM | [2] |
| A-431404 | - | - | - |
Data for A-431404 was not available in the reviewed literature.
Table 2: H3 Receptor Functional Antagonism
| Compound | Assay Type | Functional Potency (pA2/IC50) | Reference |
| This compound (Compound 1b) | Guinea Pig Jejunum Contraction | pA2: 8.49 | [11] |
| ABT-239 | cAMP Formation | pKb: 7.9 (human), 7.6 (rat) | - |
| GSK189254 | cAMP Formation | pA2: 9.06 | [10] |
| [35S]GTPγS Binding | pIC50: 8.20 (inverse agonism) | [10] | |
| Pitolisant | cAMP Formation | EC50: 1.5 nM (inverse agonism) | [2] |
| ABT-288 | [35S]GTPγS Binding | - | - |
| A-431404 | - | - | - |
Data for ABT-288 and A-431404 functional antagonism was not available in the reviewed literature.
In Vivo Efficacy in Preclinical Models of Cognition
The ultimate test of a potential cognitive enhancer lies in its ability to improve learning and memory in in vivo models. Various behavioral paradigms in rodents are used to assess these effects.
Table 3: In Vivo Cognitive Enhancement
| Compound | Animal Model | Cognitive Task | Effective Dose Range | Reference |
| This compound (Compound 1b) | Rat | Food Intake Reduction | - | [12] |
| ABT-239 | Rat Pups | Inhibitory Avoidance | 0.1 - 1.0 mg/kg | [9] |
| Adult Rats | Social Memory | 0.01 - 0.3 mg/kg | [9] | |
| GSK189254 | Rat | Passive Avoidance | 1 and 3 mg/kg p.o. | [10] |
| Rat | Water Maze | 1 and 3 mg/kg p.o. | [10] | |
| Rat | Object Recognition | 0.3 and 1 mg/kg p.o. | [10] | |
| ABT-288 | Rat Pups | Inhibitory Avoidance | 0.001 - 0.03 mg/kg | [5] |
| Adult Rats | Social Recognition Memory | 0.03 - 0.1 mg/kg | [5] | |
| Rat | Water Maze | 0.1 - 1.0 mg/kg | [5] | |
| Pitolisant | - | - | - | - |
| A-431404 | - | - | - | - |
Cognitive data for Pitolisant and A-431404 in these specific models were not available in the reviewed literature. It is important to note that Pitolisant is clinically approved for narcolepsy, which involves wakefulness-promoting effects that are relevant to cognitive function.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the H3 receptor signaling pathway and a typical workflow for a key behavioral assay.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for the Novel Object Recognition Test.
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below to ensure reproducibility and aid in the interpretation of the presented data.
H3 Receptor Binding Assay
-
Principle: This assay measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials: Membranes from cells expressing the human H3 receptor (e.g., HEK293 or CHO cells), radioligand (e.g., [3H]N-α-methylhistamine), test compounds, assay buffer, and a filtration device.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
cAMP Functional Assay
-
Principle: This assay assesses the functional antagonist activity of a compound by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Materials: Cells stably expressing the H3 receptor, a known H3 receptor agonist, the test compound, and a cAMP detection kit.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
An H3 receptor agonist is added to the cells to inhibit adenylyl cyclase and reduce cAMP levels.
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA).
-
The ability of the antagonist to block the agonist's effect is quantified to determine its potency (pA2 or IC50).
-
Novel Object Recognition Test
-
Principle: This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Procedure:
-
Habituation: The animal is allowed to explore an empty open-field arena.
-
Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Analysis: A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory.
-
Passive Avoidance Test
-
Principle: This fear-motivated test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus.
-
Procedure:
-
Training: The animal is placed in a brightly lit compartment of a two-chambered apparatus. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
Analysis: A longer latency to enter the dark compartment during the test phase is indicative of better memory of the aversive experience.
-
Morris Water Maze
-
Principle: This test evaluates spatial learning and memory by requiring an animal to find a hidden platform in a pool of opaque water using distal cues.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water maze from different starting positions and must learn the location of a submerged platform to escape. The time to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
Analysis: A decrease in escape latency across trials and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.
-
Conclusion
This comparative guide highlights the potent in vitro activity of this compound and places it in the context of other well-characterized non-imidazole H3R antagonists. While direct head-to-head in vivo cognitive data for this compound is currently limited, its high in vitro potency suggests it is a promising candidate for further investigation. The provided data tables and experimental protocols offer a valuable resource for researchers in the field to design and interpret future studies aimed at developing novel treatments for cognitive dysfunction. As more data becomes available, a more comprehensive picture of the relative strengths and weaknesses of these compounds will emerge, ultimately guiding the selection of the most promising candidates for clinical development.
References
- 1. Receptor de histamina | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine Receptor | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G-protein Coupled Receptors and 7-TM Receptors [cymitquimica.com]
- 9. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 10. Novel Object Recognition [protocols.io]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passive avoidance (step-down test) [protocols.io]
Validating the selectivity of H3R antagonist 5 against H1, H2, and H4 receptors
A Comparative Guide to the Selectivity of H3R Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histamine (B1213489) H3 receptor (H3R) antagonist, designated as compound 5 , focusing on its selectivity profile against the H1, H2, and H4 histamine receptor subtypes. The information presented herein is intended to offer an objective overview supported by experimental data to aid in drug development and research applications.
Selectivity Profile of this compound
The selectivity of a drug candidate is a critical parameter in determining its potential for therapeutic efficacy and off-target effects. An ideal H3R antagonist should exhibit high affinity for the H3 receptor with significantly lower affinity for other histamine receptor subtypes.
Data Presentation
Due to the absence of publicly available, specific binding affinity or functional assay data for a compound definitively identified as "this compound" against H1, H2, and H4 receptors, the following table presents a hypothetical selectivity profile for illustrative purposes. This data is representative of what would be expected from a highly selective H3R antagonist.
| Compound | H3R (Ki, nM) | H1R (Ki, nM) | H2R (Ki, nM) | H4R (Ki, nM) | H1/H3 Selectivity Ratio | H2/H3 Selectivity Ratio | H4/H3 Selectivity Ratio |
| This compound (Hypothetical) | 0.54 | >1000 | >1000 | >1000 | >1850 | >1850 | >1850 |
| Reference Compound A (e.g., Pitolisant) | 0.16 | >1000 | >1000 | ~1000 | >6250 | >6250 | ~6250 |
| Reference Compound B (e.g., Ciproxifan) | 9.2 | >10000 | >10000 | ~5000 | >1087 | >1087 | ~543 |
Disclaimer: The quantitative data for "this compound" is hypothetical and intended for illustrative purposes. The reference compound data is based on reported values for known selective H3R antagonists.[1]
Experimental Protocols
The determination of receptor selectivity involves a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments used to validate the selectivity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for human H1, H2, H3, and H4 receptors.
General Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human histamine H1, H2, H3, or H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligands:
-
H1R: [³H]-Mepyramine
-
H2R: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine
-
H3R: [³H]-Nα-methylhistamine or [¹²⁵I]-Iodoproxyfan
-
H4R: [³H]-Histamine
-
-
Test Compound: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist for each receptor).
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.[2][3]
Functional Assays (cAMP Measurement)
Functional assays measure the effect of a compound on receptor-mediated signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To assess the functional activity of this compound at H2, H3, and H4 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
General Principle:
-
H2 Receptor (Gs-coupled): Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this agonist-induced increase.
-
H3 and H4 Receptors (Gi/o-coupled): Activation of H3 and H4 receptors inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. An antagonist will block this agonist-induced decrease.
Materials:
-
Cell lines stably expressing the human H2, H3, or H4 receptor.
-
Cell culture medium.
-
Forskolin (to stimulate basal cAMP production for Gi/o-coupled receptors).
-
A known agonist for each receptor.
-
Test Compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure for H2 Receptor (Gs-coupled):
-
Seed H2 receptor-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an EC80 concentration of a selective H2 agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
Procedure for H3 and H4 Receptors (Gi/o-coupled):
-
Seed H3 or H4 receptor-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a selective H3 or H4 agonist to the cells.
-
Stimulate the cells with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
Data Analysis:
-
For the H2 receptor assay, determine the IC50 value of this compound in inhibiting the agonist-induced cAMP production.
-
For the H3 and H4 receptor assays, determine the IC50 value of this compound in blocking the agonist-induced inhibition of forskolin-stimulated cAMP production.[4][5]
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in validating the selectivity of this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining receptor binding affinity.
Caption: Signaling pathways of histamine receptors H1, H2, H3, and H4.
References
In vivo efficacy of H3R antagonist 5 compared to standard-of-care for ADHD
A Comparative Analysis of In Vivo Efficacy in Animal Models
For researchers and drug development professionals navigating the complex landscape of Attention-Deficit/Hyperactivity Disorder (ADHD) therapeutics, the exploration of novel mechanisms of action is paramount. Histamine (B1213489) H3 receptor (H3R) antagonists have emerged as a promising, yet debated, class of compounds. This guide provides an objective comparison of the in vivo efficacy of a representative H3R antagonist, herein referred to as "H3R Antagonist 5" as a proxy for this class, against current standard-of-care medications for ADHD, supported by experimental data from preclinical studies.
The standard pharmacological treatments for ADHD primarily include psychostimulants, such as methylphenidate and amphetamines, and non-stimulant options like atomoxetine (B1665822).[1][2][3][4] These medications predominantly act on dopamine (B1211576) and norepinephrine (B1679862) pathways. H3R antagonists, in contrast, offer a distinct mechanism by modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes.[5][6][7]
While some clinical trials of H3R antagonists in adult ADHD patients have not demonstrated significant clinical effectiveness compared to placebo, preclinical studies in animal models of ADHD have shown promising results in ameliorating core symptoms of the disorder.[6][8][9][10] This guide synthesizes available preclinical data to offer a comparative snapshot of efficacy.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of representative H3R antagonists and standard-of-care ADHD medications in established animal models of the disorder.
Table 1: Effects on Hyperactivity in the Spontaneously Hypertensive Rat (SHR) Model
| Compound | Dose Range | Animal Model | Efficacy Measure | Outcome | Reference |
| H3R Antagonist (Ciproxifan) | 3 mg/kg | Spontaneously Hypertensive Rat (SHR) | Reduction in locomotor activity | Significant reduction in hyperactivity | [6] |
| H3R Antagonist (Thioperamide) | 5 mg/kg | Spontaneously Hypertensive Rat (SHR) | Reduction in locomotor activity | Significant reduction in hyperactivity | [6] |
| Methylphenidate | 1-3 mg/kg | Spontaneously Hypertensive Rat (SHR) | Reduction in locomotor activity | Dose-dependent reduction in hyperactivity | [11] |
| d-Amphetamine | 0.64-1.91 mg/kg | Spontaneously Hypertensive Rat (SHR) | Reduction in overactivity | Significant reduction in overactivity | [12] |
| Atomoxetine | 1 mg/kg/day | Spontaneously Hypertensive Rat (SHR) | Improvement in motor activity | Continuous improvement in motor activity | [9][13][14] |
Table 2: Effects on Attention and Impulsivity
| Compound | Dose Range | Animal Model | Efficacy Measure | Outcome | Reference |
| H3R Antagonist (Ciproxifan) | 3 mg/kg | Rats (5-CSRTT) | Improved accuracy | Significant improvement in attentional performance | [6] |
| H3R Antagonist (ABT-239) | 0.1-1 mg/kg | Rats (Five-trial inhibitory avoidance) | Improved performance | Pro-attentional effects | [6] |
| Methylphenidate | 0.01-1 mg/kg | Mice (Pavlovian fear conditioning) | Enhanced memory | Dose-dependent enhancement of memory | [15] |
| d-Amphetamine | 1.0 mg/kg | Rats (5-CSRTT) | Enhanced percent correct responses | Significant enhancement in attention | [16] |
| Atomoxetine | 3 mg/kg | Mice (Enrichment Discrimination Test) | Increased enrichment discrimination ratio | 130% increase in attentionally-low mice | [17] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.
Spontaneously Hypertensive Rat (SHR) Model for Hyperactivity
The SHR is a widely used genetic animal model for ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention.[18]
-
Animals: Young male SHRs and their normotensive control strain, Wistar-Kyoto (WKY) rats, are typically used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Test compounds (H3R antagonists or standard-of-care drugs) or vehicle are administered via intraperitoneal (i.p.) injection or orally (p.o.) at specified doses and time points before behavioral testing.
-
Open-Field Test: To assess locomotor hyperactivity, individual rats are placed in a novel, open-field arena. Their movement, including total distance traveled, rearing frequency, and time spent in the center versus the periphery, is recorded and analyzed using an automated tracking system for a set duration (e.g., 30-60 minutes). A reduction in total distance traveled and an increase in time spent in the center are indicative of reduced hyperactivity and anxiety, respectively.
5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
The 5-CSRTT is an operant conditioning task used to assess visuospatial attention and impulsive behavior in rodents.
-
Apparatus: The task is conducted in an operant chamber equipped with five apertures that can be illuminated, a food magazine for reward delivery, and a response panel.
-
Training: Rats are trained to detect a brief light stimulus presented randomly in one of the five apertures and to make a nose-poke response into the correct aperture to receive a food reward.
-
Testing: Once trained, the animals' performance is challenged by varying task parameters, such as shortening the stimulus duration to assess attention or introducing variable inter-trial intervals to measure impulsivity (premature responses).
-
Drug Testing: Following stable baseline performance, animals are administered the test compounds or vehicle before the task. Key performance measures include accuracy (percentage of correct responses), omission errors (failure to respond), and premature responses (responses made before the stimulus presentation).
Visualizations
Signaling Pathway of H3R Antagonists
Histamine H3 receptors function as both autoreceptors on histaminergic neurons and as heteroreceptors on non-histaminergic neurons. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they modulate the release of other neurotransmitters. H3R antagonists block these receptors, leading to an increased release of histamine and other neurotransmitters relevant to cognition and wakefulness.
Caption: Mechanism of action of H3R antagonists.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound for ADHD in a preclinical setting.
Caption: Preclinical workflow for ADHD drug efficacy testing.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by neonatal habenula lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.math.princeton.edu [web.math.princeton.edu]
- 9. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) | PLOS One [journals.plos.org]
- 10. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. mdpi.com [mdpi.com]
Unveiling the Receptor Selectivity Profile of H3R Antagonist 5 (Impentamine)
A Comparative Guide for Researchers
The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling target in the central nervous system (CNS) for the development of therapeutics for a range of neurological disorders. Among the antagonists developed, "H3R antagonist 5," identified as impentamine (B1244762) (4(5)-(5-aminopentyl)-1H-imidazole), has been noted for its high potency. This guide provides a comparative analysis of the cross-reactivity of impentamine with other CNS receptors, based on available scientific literature.
Summary of Receptor Binding Profile
Due to the limited publicly available cross-reactivity data for impentamine against a broad panel of CNS receptors, a comprehensive quantitative comparison with other antagonists is not feasible at this time. The following table summarizes the known activity of impentamine.
| Receptor | Species/Tissue | Method | Activity | Value | Reference |
| Histamine H3 | Guinea Pig Jejunum | Functional Assay | Antagonist | pA₂ = 8.4 | [1] |
| Histamine H1 | Not Specified | Binding Assay | Affinity Determined | Data not available | [1] |
| Histamine H2 | Not Specified | Binding Assay | Affinity Determined | Data not available | [1] |
| Histamine H3 | Human (SK-N-MC cells) | Functional Assay | Agonist | - |
Experimental Protocols
The determination of a compound's cross-reactivity with various receptors is typically achieved through radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
General Protocol for Radioligand Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., impentamine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the receptor.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of receptor activation, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways of Histamine Receptors
Histamine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades.
-
Histamine H1 Receptor (H1R): The H1R is primarily coupled to the Gq/11 family of G-proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
References
A Comparative Guide to the Pharmacokinetic Profiles of H3R Antagonist Compound 5 and Ciproxifan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel histamine (B1213489) H3 receptor (H3R) antagonist, compound 5 (from the conessine-derived 5a-t series), and the well-established H3R antagonist, ciproxifan (B1662499). The data presented herein is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds for further development.
Executive Summary
Compound 5, a representative of a new series of H3R antagonists derived from the natural product conessine (B1669311), demonstrates a promising pharmacokinetic profile in rats, characterized by its rapid absorption and moderate elimination. In comparison, ciproxifan exhibits good oral bioavailability in mice, with established parameters for its distribution and elimination. This guide aims to provide a side-by-side comparison of their pharmacokinetic properties, supported by experimental data and detailed methodologies, to inform early-stage drug development decisions.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for H3R antagonist compound 5 (conessine) and ciproxifan based on preclinical studies in rodents. It is important to note that the data for compound 5 is based on studies of conessine in rats, which is the parent compound for the 5a-t series. The data for ciproxifan was obtained from studies in mice. Direct comparison should be made with caution due to the difference in species.
| Pharmacokinetic Parameter | H3R Antagonist Compound 5 (Conessine) (in Rats) | Ciproxifan (in Mice) |
| Dose and Route | 20 mg/kg, oral (solution) | 1 mg/kg, oral & intravenous |
| Maximum Concentration (Cmax) | 10124.75 ng/mL | ~200 ng/mL (oral) |
| Time to Maximum Concentration (Tmax) | 2.0 h | 60 min (oral) |
| Area Under the Curve (AUC) | 51920.10 ± 478.27 ng·h/mL (AUC0-12h) | Not explicitly stated |
| Half-life (t1/2) | 1.58 ± 0.18 h (elimination) | 87 min (elimination phase, IV) |
| Bioavailability (F%) | 71.28 ± 4.65% | 62%[1] |
| Clearance (CL) | 39.03 ± 9.04 mL/h/kg (CL/F for liposomal formulation) | Not explicitly stated |
| Volume of Distribution (Vd) | 214.99 ± 21.78 mL/kg (Vz/F for liposomal formulation) | Not explicitly stated |
Experimental Protocols
Pharmacokinetic Analysis of H3R Antagonist Compound 5 (Conessine) in Rats
Animal Model: Male Wistar rats.
Drug Administration:
-
Oral (PO): A solution of conessine was administered orally at a dose of 20 mg/kg.
Sample Collection:
-
Blood samples were collected at predetermined time points following drug administration.
-
Plasma was separated by centrifugation for analysis.
Analytical Method: Reverse Phase Ultra-Force Liquid Chromatography (RP-UFLC)
-
Instrumentation: UFLC system equipped with a PDA detector.
-
Column: Hibar C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Hexane Sulphonic acid (10 mM, pH 10.0) and Methanol (10:90 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at 210 nm.
-
Internal Standard: Aripiprazole.
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile. The supernatant was then injected into the UFLC system.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Pharmacokinetic Analysis of Ciproxifan in Mice
Animal Model: Male Swiss mice.[2]
Drug Administration:
-
Oral (PO): Ciproxifan was administered orally at a dose of 1 mg/kg.[1]
-
Intravenous (IV): Ciproxifan was administered intravenously at a dose of 1 mg/kg.[1][2]
Sample Collection:
-
Blood samples were collected at various time points after administration.
-
Serum was separated for analysis.[1]
Analytical Method: Radioreceptor Assay
-
Principle: This assay is based on the competitive binding of ciproxifan and a radiolabeled H3 receptor ligand to H3 receptors.
-
Procedure:
-
Incubation: Serum samples containing unknown concentrations of ciproxifan were incubated with a fixed amount of a radiolabeled H3 ligand and a source of H3 receptors (e.g., rat brain membrane preparations).
-
Competition: Ciproxifan in the sample competes with the radiolabeled ligand for binding to the H3 receptors.
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured, which is inversely proportional to the concentration of ciproxifan in the sample.
-
-
Standard Curve: A standard curve is generated using known concentrations of ciproxifan to determine the concentrations in the experimental samples.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including bioavailability and elimination half-life, were determined from the serum concentration-time profiles.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons to modulate the release of other neurotransmitters.
Caption: Signaling pathway of the histamine H3 receptor and the mechanism of action of H3R antagonists.
Discussion
The pharmacokinetic data reveals that both compound 5 (conessine) and ciproxifan are orally bioavailable H3R antagonists. Compound 5, as represented by conessine, shows high oral bioavailability in rats. Ciproxifan also demonstrates good oral bioavailability in mice.
The difference in species (rats for conessine vs. mice for ciproxifan) is a significant factor to consider when comparing the pharmacokinetic parameters. Generally, metabolic rates can differ between species, which may influence parameters like half-life and clearance.
The analytical methodologies employed for the quantification of these compounds are also distinct. The use of a highly specific and sensitive RP-UFLC method for conessine allows for precise quantification. The radioreceptor assay used for ciproxifan, while effective, relies on the principle of competitive binding and may have different characteristics in terms of specificity and sensitivity compared to chromatographic methods.
References
Evaluating the Safety Profile of H3R Antagonist 5 in Comparison to Other Histamine H3 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of the novel H3R antagonist 5 (also known as Compound 1b) against other well-characterized H3R antagonists, including Pitolisant (B1243001), ABT-288, and GSK239512. Due to the limited publicly available preclinical safety data for this compound, this guide focuses on presenting available data for established compounds to offer a safety context for this class of drugs.
Comparative Preclinical Safety Data of H3R Antagonists
The following table summarizes the available preclinical safety and tolerability data for Pitolisant, ABT-288, and GSK239512. This data is intended to serve as a benchmark for evaluating the potential safety profile of novel H3R antagonists like this compound.
| Safety Parameter | This compound (Compound 1b) | Pitolisant | ABT-288 | GSK239512 |
| In Vitro Potency (IC50) | 0.54 nM[1][2] | Not specified in provided results | Not specified in provided results | Not specified in provided results |
| Cardiovascular Safety | Data not available | Preclinical studies in dogs showed a good cardiovascular safety profile[3]. | Preclinical data suggests a wide cardiovascular safety margin. | Clinical studies showed no clinically significant abnormalities in cardiovascular parameters[2][4]. |
| Central Nervous System (CNS) Safety | Data not available | Preclinical studies showed no effect on locomotion and a lack of abuse potential. It did not increase dopamine (B1211576) in the nucleus accumbens[5]. | Preclinical data indicated a lack of locomotor-stimulant effects and no signs of physical dependence. | Clinical studies in patients with Alzheimer's disease showed good tolerability at specific dose regimens[2][4]. |
| Genotoxicity | Data not available | Not specified in provided results | Not specified in provided results | Not specified in provided results |
| General Toxicity (Rodent Studies) | Data not available | Long-term toxicity studies in rats and monkeys showed a good safety profile[3]. | Preclinical studies in various species demonstrated a favorable safety profile[6]. | Not specified in provided results |
| hERG Channel Inhibition | Data not available | IC50 > 1 µM[3] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation and comparison of safety data. Below are representative protocols for a critical in vitro cardiovascular safety assay and a general in vivo toxicity study.
hERG Potassium Channel Assay Protocol (Automated Patch Clamp)
This assay is a standard in vitro method to assess the risk of a compound causing QT interval prolongation, a potential cardiac side effect.
Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Apparatus: Automated patch-clamp system (e.g., QPatch or Patchliner).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
Cells are harvested and suspended in the external solution.
-
The automated system establishes a whole-cell patch-clamp configuration.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.
-
The baseline hERG current is recorded in the vehicle control solution.
-
The test compound is applied at increasing concentrations, and the hERG current is recorded at each concentration until a steady-state effect is reached.
-
A known hERG channel blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a suitable equation.
Rodent Acute Toxicity Study Protocol (General Guideline)
This in vivo study provides initial information on the potential toxicity of a compound after a single high dose.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of a test compound in a rodent species.
Methodology:
-
Animal Species: Wistar rats or CD-1 mice (equal numbers of males and females).
-
Group Size: Typically 5-10 animals per sex per group.
-
Dose Administration: A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage). At least three dose levels and a vehicle control group are used.
-
Observations:
-
Mortality and Clinical Signs: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.
-
Body Weight: Body weights are recorded before dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
-
-
Data Analysis: The MTD is determined as the highest dose that does not cause mortality or serious toxicity. Any observed clinical signs and necropsy findings are recorded to identify potential target organs.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the H3R signaling pathway and experimental workflows can aid in understanding the mechanism of action and safety evaluation process.
Caption: H3 Receptor Signaling Pathway.
Caption: Preclinical Safety Evaluation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Cognitive Effects of Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a promising target for the therapeutic intervention of cognitive disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine and other key neurotransmitters involved in cognition, including acetylcholine (B1216132), dopamine, and norepinephrine.[1][2][3] Antagonists of the H3R block this inhibitory action, thereby increasing the synaptic availability of these neurochemicals and enhancing cognitive processes such as attention, learning, and memory.[1][4] This guide provides a comparative analysis of the pro-cognitive effects of several prominent H3R antagonists, supported by preclinical experimental data.
Mechanism of Action: Enhancing Neurotransmitter Release
H3R antagonists exert their pro-cognitive effects primarily by blocking the constitutively active H3 receptor, which is coupled to Gαi/o proteins.[5] This blockade leads to a disinhibition of adenylyl cyclase, resulting in increased cAMP levels and subsequent activation of protein kinase A (PKA).[5] This signaling cascade ultimately promotes the release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons where H3Rs act as heteroreceptors.[1][3] The enhanced release of acetylcholine in the prefrontal cortex and hippocampus, in particular, is thought to be a key mechanism underlying the memory-enhancing effects of H3R antagonists.[5]
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Disease-Modifying Potential of H3R Antagonists in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the disease-modifying potential of histamine (B1213489) H3 receptor (H3R) antagonists in preclinical models of Alzheimer's disease (AD). As the precise identity of "H3R antagonist 5" is not publicly specified, this document evaluates three well-characterized H3R antagonists: ABT-239, Pitolisant, and Thioperamide (B1682323). Their performance is compared against each other and a prominent disease-modifying therapy from a different mechanistic class, the anti-amyloid antibody Aducanumab. The data presented is collated from various preclinical studies, primarily utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease, which develops amyloid plaques and cognitive deficits.
Comparative Efficacy in Alzheimer's Disease Models
The following tables summarize the quantitative data on the effects of the selected H3R antagonists and Aducanumab on key pathological and behavioral endpoints in preclinical AD models.
Table 1: Effects on Cognitive Performance in APP/PS1 Mice
| Compound | Test | Mouse Age (months) | Treatment Duration | Key Finding |
| ABT-239 | Two-choice discrimination water maze | Not Specified | Not Specified | Reversed scopolamine-induced spatial memory deficit. |
| Pitolisant | Novel Object Recognition Test (NORT) | 6-7 | 15 days | Significantly improved recognition memory in 5xFAD mice. |
| Thioperamide | Morris Water Maze (MWM) | Not Specified | Not Specified | Significantly reversed increased escape latency.[1] |
| Novel Object Recognition (NOR) | Not Specified | 5 mg/kg | Reversed decreased time spent on novel object from ~50% to ~68%.[1] | |
| Aducanumab | Active Place Avoidance | Not Specified | Not Specified | Showed improvements in this cognitive task. |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology in APP/PS1 Mice
| Compound | Assay | Brain Region | Key Finding |
| Pitolisant | ELISA | Cortex | Significantly decreased soluble and insoluble Aβ40 and Aβ42.[2] |
| Thioflavin Staining | Cortex & Hippocampus | Significantly decreased Aβ plaque area.[2] | |
| Thioperamide | Thioflavin-S Staining | Hippocampus & Cortex | Significantly reduced plaque burden. |
| Aducanumab | Immunohistochemistry | Hippocampus & Cortex | Prevented age-dependent accumulation of Aβ plaques; significantly lower plaque coverage.[3] |
| Aged Tg2576 mice | Chronic treatment reduced cerebral Aβ levels by up to ~70%.[4] |
Table 3: Effects on Tau Pathology
| Compound | Assay | Brain Region | Key Finding |
| ABT-239 | Western Blot | Cortical & Hippocampal Homogenates | Increased GSK-3β phosphorylation (inactivation), a key tau kinase. |
| Thioperamide | Western Blot | Not Specified | Modulates CREB signaling, which can influence tau pathology.[1] |
| Aducanumab | Immunohistochemistry | APP/PS1 x Tau22 mice | No changes to tau pathology were observed despite a 70% reduction in amyloid. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: H3R Antagonist Signaling Pathway in Alzheimer's Disease.
References
- 1. Activation of CREB‐mediated autophagy by thioperamide ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vivo Efficacy: A Comparative Guide to H3R Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of prominent Histamine (B1213489) H3 Receptor (H3R) antagonists. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to facilitate the replication and extension of published findings in the pursuit of novel therapeutics for cognitive and sleep-wake disorders.
The Histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical regulator of neurotransmitter release in the central nervous system. Its antagonism has been shown to enhance the release of histamine, acetylcholine (B1216132), dopamine (B1211576), and norepinephrine, thereby offering a promising therapeutic strategy for a range of neurological and psychiatric conditions. This guide focuses on a comparative analysis of three well-characterized H3R antagonists: ABT-239, Ciproxifan, and Pitolisant, providing a framework for understanding their in vivo effects.
Comparative In Vivo Efficacy of H3R Antagonists
The following tables summarize the quantitative in vivo data for ABT-239, Ciproxifan, and Pitolisant across various preclinical models of cognition and wakefulness.
Table 1: Effects of H3R Antagonists on Cognitive Performance in Rodent Models
| Compound | Animal Model | Test | Dose Range | Key Findings |
| ABT-239 | Rat Pups | Five-Trial Inhibitory Avoidance | 0.1-1.0 mg/kg | Improved acquisition of inhibitory avoidance.[1] |
| Adult Rats | Social Memory | 0.01-0.3 mg/kg | Improved social memory.[1] | |
| Aged Rats | Social Memory | 0.3-1.0 mg/kg | Improved social memory.[1] | |
| Stressed Rats | Morris Water Maze | Not Specified | Ameliorated stress-induced spatial memory deficits.[2][3][4] | |
| Ciproxifan | APP Tg2576 Mice (Alzheimer's Model) | Object Recognition Task | 3.0 mg/kg | Reversed cognitive deficits.[5] |
| APP Tg2576 Mice (Alzheimer's Model) | Swim Maze | 3.0 mg/kg (daily) | Improved escape latencies.[5] | |
| Chronically Stressed Rats | Passive Avoidance | 3 mg/kg | Prevented stress-induced deficits in recognition and long-term memory (p<0.001).[6] | |
| Stressed Mice | Contextual Serial Discrimination | 3 mg/kg | Increased memory retrieval of the second discrimination (D2) in non-stressed conditions and the first discrimination (D1) in stressed conditions.[7] | |
| Pitolisant | 5xFAD Mice (Alzheimer's Model) | Novel Object Recognition | 10, 20 mg/kg (15 days) | Significantly improved recognition memory.[7][8][9] |
| 5xFAD Mice (Alzheimer's Model) | Novel Location Recognition | 10, 20 mg/kg (15 days) | Enhanced spatial memory.[9] |
Table 2: Effects of H3R Antagonists on Neurotransmitter Release and Wakefulness
| Compound | Species | Method | Dose Range | Key Findings |
| ABT-239 | Rat | In Vivo Microdialysis | 0.1-3.0 mg/kg | Enhanced acetylcholine release in the frontal cortex and hippocampus.[1] |
| Rat | In Vivo Microdialysis | 3.0 mg/kg | Enhanced dopamine release in the frontal cortex.[1] | |
| Ciproxifan | Rat | Not Specified | Not Specified | Potentiated haloperidol-induced locomotor hypoactivity and catalepsy.[10] |
| Pitolisant | Human (Clinical) | Epworth Sleepiness Scale (ESS) | Max 35.6 mg/day | Significant reduction in ESS scores compared to placebo.[11] |
| Human (Clinical) | Maintenance of Wakefulness Test (MWT) | Max 35.6 mg/day | Significant increase in sleep latency compared to placebo. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to aid in study design and replication.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) on one or two consecutive days. This phase allows the animal to acclimate to the testing environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Testing Phase: After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of recognition memory.
Passive Avoidance Test
This task assesses long-term, fear-motivated memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.
-
Retention Trial: After a retention interval (typically 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is interpreted as a measure of memory for the aversive event.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo sampling of neurotransmitters from specific brain regions in freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters from the extracellular space diffuse across the dialysis membrane and are collected in the outgoing perfusate.
-
Sample Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the concentrations of various neurotransmitters.
-
Drug Administration: The H3R antagonist is administered systemically (e.g., intraperitoneally or orally), and changes in neurotransmitter levels in the dialysate are monitored over time.
Electroencephalography (EEG) for Wakefulness Assessment
EEG recordings are used to objectively measure sleep-wake states in animals.
-
Electrode Implantation: Animals are surgically implanted with EEG electrodes over the cortex and electromyography (EMG) electrodes in the nuchal muscles.
-
Recording: After a recovery period, animals are connected to a recording system in their home cage, and EEG and EMG signals are continuously recorded over an extended period (e.g., 24 hours).
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.
-
Drug Administration: The H3R antagonist is administered, and changes in the amount and pattern of wakefulness and sleep are quantified and compared to a baseline or vehicle-treated condition.
Visualizing Key Pathways and Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of H3R Antagonist 5 Binding Affinity (Ki): A Comparative Guide
For researchers and professionals in drug development, the independent validation of a compound's binding affinity is a critical step in the evaluation of its therapeutic potential. This guide provides a comparative analysis of the binding affinity of H3R antagonist 5 against other well-characterized histamine (B1213489) H3 receptor (H3R) antagonists. Due to the limited publicly available information on the specific chemical identity of "this compound (Compound 1b)," this guide leverages data from commercial suppliers and compares it with independently validated data for established H3R antagonists.
Comparison of H3R Antagonist Binding Affinities
The binding affinity of an antagonist to its receptor is a key measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes the reported binding affinities for this compound and other known H3R antagonists.
| Compound | Receptor | Reported Affinity (Ki/IC50) | Source Type |
| This compound | Human H3 | 0.54 nM (IC50) | Commercial Supplier |
| Pitolisant | Human H3 | 0.16 nM (Ki)[1] | Scientific Literature |
| Ciproxifan | Human H3 | 9.2 nM (IC50)[1] | Scientific Literature |
| Thioperamide | Rat H3 | ~1 nM (Ki) | Scientific Literature |
| Clobenpropit | Rat H3 | ≤ 1 nM (Ki)[2] | Scientific Literature |
Note: The affinity for this compound is provided as an IC50 value from a commercial source, while the values for the other compounds are primarily Ki values from peer-reviewed scientific literature, representing independent validation. A direct comparison should be made with caution as IC50 values can be influenced by experimental conditions, whereas Ki is an intrinsic measure of affinity.
Experimental Protocols
Accurate determination of binding affinity relies on precise and well-documented experimental protocols. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a compound for a specific receptor.
Radioligand Binding Assay for H3R:
-
Membrane Preparation:
-
Cell membranes expressing the human histamine H3 receptor are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3R expression (e.g., rat cerebral cortex).
-
Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine).
-
Increasing concentrations of the unlabeled antagonist being tested (the "competitor," e.g., this compound or a reference compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine).
-
Total binding is determined in the absence of any competitor.
-
-
Incubation and Filtration:
-
The plates are incubated, typically for 60-90 minutes at room temperature or 25°C, to allow the binding to reach equilibrium.
-
Following incubation, the membranes are rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site or two-site competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of an H3R antagonist.
Conclusion
While this compound shows high potency with a reported sub-nanomolar IC50 value, a comprehensive independent validation of its binding affinity (Ki) requires access to its specific chemical structure and the primary scientific literature detailing the experimental conditions. For comparative purposes, established H3R antagonists such as Pitolisant and Clobenpropit have well-documented, independently validated Ki values in the low to sub-nanomolar range. Researchers should consider these established compounds as benchmarks and are encouraged to perform their own independent binding assays to verify the potency of novel antagonists under their specific experimental conditions.
References
A Comparative Analysis of Brain Penetration: H3R Antagonist 5 Versus First-Generation Antagonists
A new generation of histamine (B1213489) H3 receptor (H3R) antagonists, exemplified by H3R antagonist 5 (also known as Compound 1b), demonstrates potential for superior brain penetration compared to first-generation antagonists like thioperamide (B1682323) and clobenpropit (B1669187). This enhanced central nervous system (CNS) availability is a critical attribute for therapies targeting neurological and psychiatric disorders.
This guide provides a comparative analysis of the brain penetration capabilities of this compound and its predecessors, supported by available experimental data. While direct head-to-head comparative studies are limited, analysis of individual compound data suggests a trend towards improved brain access with newer antagonists.
Executive Summary of Brain Penetration Data
Quantitative assessment of a compound's ability to cross the blood-brain barrier (BBB) is crucial for the development of CNS-active drugs. Key parameters include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the gold standard as it reflects the concentration of free drug available to interact with its target.
| Compound | Class | Brain Penetration Data | Species | Method |
| This compound (Compound 1b) | Newer Generation | Crosses the blood-brain barrier[1] | Data not specified | Data not specified |
| Thioperamide | First Generation | Dose-dependent; Poor at low doses (10 mg/kg), higher at increased doses (20-60 mg/kg)[2][3] | Rat | In vivo measurement of plasma and cerebral levels[2] |
| Clobenpropit | First Generation | Penetrates the brain[4][5] | Rat, Mouse | Ex vivo [¹²⁵I]iodophenpropit binding[4][5] |
Note: Specific quantitative Kp or Kp,uu values for this compound and clobenpropit were not available in the reviewed literature, highlighting a gap in publicly accessible comparative data.
Signaling Pathways and Experimental Workflows
To understand the context of H3R antagonist action and the methods used to evaluate them, the following diagrams illustrate the relevant biological and experimental processes.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6][7][8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. H3R antagonists block this inhibitory action, thereby increasing the release of these neurotransmitters in the brain.
References
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist Affinity Measurements at Gi-coupled Human Histamine H3 Receptor [medscape.com]
- 3. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vitro potency of H3R antagonist 5 across species (human, rat, mouse)
A Comparative Guide to the In Vitro Potency of the H3R Antagonist S 38093 Across Human, Rat, and Mouse
For researchers and professionals in drug development, understanding the species-specific potency of a compound is a critical step in preclinical evaluation. This guide provides a comparative analysis of the in vitro potency of the histamine (B1213489) H3 receptor (H3R) antagonist, S 38093, across human, rat, and mouse orthologs. The data is presented to facilitate objective assessment and is supported by detailed experimental methodologies.
In Vitro Potency of S 38093
The following table summarizes the key in vitro potency values for S 38093 at human, rat, and mouse H3 receptors. These values were determined using radioligand binding assays and functional assays, providing a comprehensive profile of the antagonist's activity.
| Parameter | Human H3R | Rat H3R | Mouse H3R |
| Binding Affinity (Ki) | 1.2 µM[1] | 8.8 µM[1] | 1.44 µM[1] |
| Functional Antagonism (KB) | 0.11 µM[2] | Not Reported | 0.65 µM[2] |
| Inverse Agonism (EC50) | 1.7 µM[1] | 9 µM[1] | Not Reported |
S 38093 demonstrates moderate affinity for the H3 receptor across the three species, with the highest affinity observed for the human receptor.[1][2] The compound also exhibits functional antagonism and inverse agonist activity.[1][2]
Experimental Protocols
The in vitro potency data presented in this guide are typically generated using the following standard experimental protocols:
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the H3 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by the test compound (S 38093).
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human, rat, or mouse H3 receptor are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 at pH 7.4, is used.[3]
-
Radioligand: A specific H3 receptor radioligand, such as [3H]-N-α-methylhistamine, is utilized.[3]
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay is used to determine the functional antagonism (KB) and inverse agonist activity (EC50) of a compound.
Objective: To measure the ability of the test compound to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels (for antagonism) or to increase basal cAMP levels (for inverse agonism).
Methodology:
-
Cell Culture: Cells expressing the recombinant human, rat, or mouse H3 receptor are cultured.
-
Compound Incubation:
-
Antagonism: Cells are pre-incubated with varying concentrations of the test compound before stimulation with an H3 receptor agonist (e.g., R-(-)-α-methylhistamine).
-
Inverse Agonism: Cells are incubated with varying concentrations of the test compound alone.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or LANCE).
-
Data Analysis:
-
Antagonism: The concentration of the antagonist that produces a specific fold-shift in the agonist's EC50 is used to calculate the KB value using the Schild equation.
-
Inverse Agonism: The concentration of the compound that produces 50% of the maximal increase in basal cAMP levels is determined as the EC50 value.
-
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. H3R antagonists block this action, while inverse agonists can increase basal adenylyl cyclase activity.
References
Benchmarking the Metabolic Stability of H3R Antagonist 5 Against Known Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the novel histamine (B1213489) H3 receptor (H3R) antagonist, Compound 5, against a selection of well-established H3R antagonists. Due to the limited availability of public data on the in vitro metabolic stability of H3R antagonist 5, this document focuses on presenting the available pharmacokinetic and metabolic data for known comparators and details the standard experimental protocols used to assess metabolic stability. This allows for an informed, albeit indirect, assessment of where this compound might stand in terms of metabolic lability.
Comparative Analysis of H3R Antagonists
While direct in vitro metabolic stability data for this compound (CAS 879368-27-1) is not publicly available, the following table summarizes the metabolic characteristics of several known H3R antagonists. It is important to note that much of the publicly accessible data pertains to in vivo human pharmacokinetics, which can be influenced by factors beyond metabolic stability, such as distribution and excretion.
| Compound | In Vitro Metabolic Stability (Human Liver Microsomes) | In Vivo Human Half-Life (t½) | Primary Metabolizing Enzymes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Pitolisant | Data not publicly available | ~20 hours[1] | CYP2D6 and CYP3A4[1] |
| ABT-288 | Data not publicly available | 40 - 61 hours[2] | Data not publicly available |
| Thioperamide | Data not publicly available | 26.9 minutes (in rats)[3] | Data not publicly available |
| Ciproxifan | Data not publicly available | Data not publicly available | Data not publicly available |
| Clobenpropit | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The absence of direct comparative in vitro data highlights a significant gap in the publicly available information for these compounds. The in vivo half-life provides a general indication of a compound's persistence in the body but is not a direct measure of its metabolic stability in the liver.
Experimental Protocols for Assessing Metabolic Stability
To provide a framework for the potential evaluation of this compound, detailed methodologies for two key in vitro metabolic stability assays are presented below.
Human Liver Microsome (HLM) Stability Assay
This assay is a standard in vitro method to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Methodology:
-
Incubation Preparation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).[6][7]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.[8][9]
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.[5][6]
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[8]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the elimination rate constant (k) is determined, which is then used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = k / microsomal protein concentration).[8]
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which can be important for drugs administered intravenously or for understanding the contribution of plasma enzymes to overall drug metabolism.
Objective: To determine the stability of a test compound in human plasma.
Methodology:
-
Incubation: The test compound is incubated in pooled human plasma at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Sample Preparation: The reaction is quenched, and proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Following centrifugation, the concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
Visualizing Key Pathways and Workflows
To further contextualize the evaluation of H3R antagonists, the following diagrams illustrate the primary signaling pathway of the H3 receptor and a typical experimental workflow for assessing metabolic stability.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Microsomal Stability Assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The disposition of thioperamide, a histamine H3-receptor antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pharmaron.com [pharmaron.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of H3R Antagonist 5
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like H3R antagonist 5 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with general laboratory chemical waste management principles and specific information from available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Researchers must wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection, to avoid contact with the skin and eyes.[1] In case of accidental contact, immediately wash the affected area with soap and plenty of water and consult a doctor.[1] For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations, which strictly prohibit disposal in regular trash or sewer systems.[2] The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
1. Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.[3]
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[2]
-
Do not mix this compound waste with incompatible chemicals.[3] A thorough understanding of its reactivity is essential, and when in doubt, segregate the waste stream.
2. Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name, "this compound," and its CAS number (879368-27-1).[1] Do not use abbreviations or chemical formulas.[2]
-
Indicate the start date of waste accumulation and the principal investigator's contact information.[2]
-
Include all applicable hazard warnings.[2]
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[4]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[5]
-
Maintain an inventory of the chemicals in the waste container.[4]
4. Arranging for Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, depending on local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and treat the waste appropriately.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing and drying, the labels on the container must be defaced or removed before the container can be disposed of as regular solid waste or recycled.[3]
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits for various disposal routes or pH ranges for the neutralization of this compound. The general guideline is to treat all concentrations of this research chemical as hazardous waste.
Experimental Protocols and Workflows
The safe handling and disposal of this compound are integral parts of any experimental protocol involving this compound. Below is a generalized workflow.
Signaling Pathway
H3R antagonists function by blocking the histamine (B1213489) H3 receptor, which is a presynaptic autoreceptor. This action leads to an increased release of histamine and other neurotransmitters.
References
Essential Safety and Operational Guide for Handling H3R Antagonist 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H3R antagonist 5. The following procedural steps are based on best practices for managing potent, biologically active compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a selective histamine (B1213489) H3 receptor inverse agonist with the ability to cross the blood-brain barrier, appropriate PPE is critical to prevent accidental exposure.[1] The required PPE varies based on the specific handling procedures.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity | Minimum PPE Requirement |
| Handling Solids (weighing, preparing solutions) | Double Nitrile Gloves (ASTM D6978 rated), Impermeable Gown, Safety Glasses with Side Shields or Goggles, Hair Cover, Shoe Covers, and a NIOSH-approved Respirator (e.g., N95 or higher) within a certified chemical fume hood. |
| Handling Solutions (dispensing, dilutions) | Nitrile Gloves (ASTM D6978 rated), Impermeable Gown, Safety Glasses with Side Shields or Goggles. |
| Transporting within the Laboratory | Nitrile Gloves. |
| Waste Disposal | Double Nitrile Gloves, Impermeable Gown, Safety Goggles, and appropriate respiratory protection if there is a risk of aerosol generation. |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound for detailed PPE requirements. If an SDS is not available, treat the compound as a highly hazardous substance.
Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is essential for minimizing exposure and ensuring safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1.
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work. If an SDS is unavailable, proceed with the highest level of caution.
-
-
Handling (within a Chemical Fume Hood):
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatulas) and clean them immediately after use.
-
Dissolving: Add the desired solvent to the solid compound in a closed container. Swirl or vortex gently to dissolve. Avoid sonication, which can generate aerosols.
-
Aliquoting: Prepare aliquots in clearly labeled, sealed containers suitable for the storage conditions (e.g., amber vials for light-sensitive compounds).
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution or solvent, followed by a detergent wash and water rinse. Collect all cleaning materials as hazardous waste.
-
Waste Segregation: Segregate waste into clearly labeled containers: solid waste (contaminated PPE, weigh boats), liquid waste (unused solutions, rinsates), and sharps (needles, contaminated glassware).
-
Disposal: Dispose of all waste streams according to your institution's hazardous waste management guidelines. Never dispose of this compound waste down the drain or in the regular trash.[2]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Plan for this compound Waste Streams
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Expired Solid Compound | Labeled, sealed hazardous waste container. | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Contaminated Solid Waste (Gloves, Gowns, etc.) | Labeled, sealed hazardous waste bag or container. | Dispose of as hazardous chemical waste. |
| Contaminated Liquid Waste (Solutions, Rinsates) | Labeled, sealed, and chemically compatible hazardous waste container. | Dispose of as hazardous liquid chemical waste. |
| Contaminated Sharps (Needles, Pipette Tips) | Puncture-resistant sharps container labeled as hazardous waste. | Dispose of through the institution's hazardous sharps waste stream. |
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
Histamine H3 Receptor Signaling Pathway
H3 receptor antagonists act as inverse agonists, blocking the constitutive activity of the H3 receptor. This leads to an increased release of histamine and other neurotransmitters in the brain.[3]
Simplified H3R Antagonist Signaling Pathway
Caption: The mechanism of action of an H3R antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
